Raltitrexed

Catalog No.
S548873
CAS No.
112887-68-0
M.F
C21H22N4O6S
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raltitrexed

CAS Number

112887-68-0

Product Name

Raltitrexed

IUPAC Name

(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid

Molecular Formula

C21H22N4O6S

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m0/s1

InChI Key

IVTVGDXNLFLDRM-HNNXBMFYSA-N

SMILES

Array

solubility

soluble
1.81e-02 g/L

Synonyms

D1694; ICID1694; ZD1694; ZD 1694; ZD-1694; TDX; brand name: Tomudex.

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1

The exact mass of the compound Raltitrexed is 458.12601 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Raltitrexed mechanism of action thymidylate synthase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Raltitrexed's cytotoxic action is a multi-stage process involving targeted transport, enzymatic activation, and potent inhibition of a key enzyme in DNA synthesis. The mechanism is summarized in the diagram below and detailed thereafter.

G RTX This compound (RTX) RFC Reduced Folate Carrier (RFC) RTX->RFC 1. Cellular Uptake FPGS Folylpolyglutamate Synthase (FPGS) RTX->FPGS 3. Polyglutamation RFC->RTX 2. Intracellular RTX PolyRTX This compound Polyglutamates FPGS->PolyRTX TS Thymidylate Synthase (TS) PolyRTX->TS 4. Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS Conversion DNA DNA Synthesis dTMP->DNA Apoptosis Apoptosis & Cell Death DNA->Apoptosis

Intracellular mechanism of this compound activity.

  • Cellular Uptake and Activation: this compound enters cells primarily via the Reduced Folate Carrier (RFC) [1] [2]. Once inside the cell, it is rapidly and extensively metabolized by the enzyme folylpolyglutamate synthetase (FPGS) into a series of polyglutamate forms [3] [2].
  • Enzyme Inhibition and Consequences: These polyglutamated metabolites are significantly more potent inhibitors of Thymidylate Synthase (TS) than the parent drug [2]. TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis [3]. By inhibiting TS, this compound depletes intracellular dTTP pools, leading to inhibited DNA synthesis and DNA fragmentation, ultimately triggering apoptosis [1] [4].
  • Prolonged Intracellular Retention: A key feature of this compound's pharmacology is that the polyglutamates are retained within the cell for prolonged periods. This allows for sustained TS inhibition without the need for continuous drug exposure, enabling a convenient dosing schedule of once every 3 weeks [5] [2].

Key Pharmacological Properties

The table below summarizes quantitative data essential for research and development applications.

Property Value / Description Reference
Primary Target Thymidylate Synthase (TS) [1] [2]
Molecular Target Thymidylate synthase (Human and Yeast) [1]
Transporters Reduced folate carrier (RFC/SLC19A1); Folylpolyglutamate synthase (FPGS) for polyglutamation [3] [1] [2]
IC₅₀ (TS) Polyglutamates significantly more potent than parent drug; specific values in nM range from preclinical studies [2]
Plasma Half-life Mean terminal half-life ~198 hours (8.2-105 hours range, triphasic) [1] [2]
Protein Binding >93% [1]
Elimination Route Primarily renal excretion (40-50% unchanged) [1] [5]
Recommended Dose 3 mg/m² IV every 3 weeks [5] [6]

Experimental Analysis Protocols

To evaluate the biochemical and cellular effects of this compound, the following experimental methodologies are commonly employed.

Assay Type Methodology Key Measurable Outcomes
Cell Viability (Proliferation) CCK-8 assay: Cells treated with serial dilutions of this compound for 24-72 hours. Absorbance measured at 450nm. IC₅₀ values; Dose- and time-dependent growth inhibition [4].
Apoptosis Detection Flow cytometry with Annexin V-FITC/PI staining; Fluorescent microscopy with Hoechst 33258 staining. Apoptotic cell percentage; Morphological changes (nuclear shrinkage, apoptotic bodies) [4].
Cell Cycle Analysis Flow cytometry with propidium iodide (PI) staining of fixed cells. Cell cycle distribution; this compound induces G0/G1 phase arrest [4].
Mitochondrial Pathway Flow cytometry using JC-1 dye for membrane potential; ROS assays; Western blot for Bax, Bcl-2, cytochrome c, cleaved caspase-3. Loss of mitochondrial potential; ROS overproduction; Upregulation of pro-apoptotic proteins [4].
Target Expression Western blot and Quantitative PCR (qPCR) for TS protein and mRNA levels. TS overexpression is a mechanism of resistance; this compound can upregulate TS in a time-dependent manner [4].

Clinical and Research Context

  • Established Clinical Use: this compound (brand name Tomudex) is approved in multiple countries for the first-line treatment of advanced colorectal cancer [7] [1] [5]. It is considered a viable alternative to 5-fluorouracil (5-FU)-based regimens, with a different toxicity profile and a more convenient administration schedule [5] [2].
  • Investigational and Combination Therapies: Research has explored this compound's efficacy in other solid tumors, including malignant pleural mesothelioma, gastric, pancreatic, and head and neck cancers [7]. Its mechanism is complementary to other chemotherapeutic agents. The combination of This compound with oxaliplatin has shown promising antitumour effects, particularly in mesothelioma [7]. Novel combinations, such as with S-1 and fruquintinib (RSF regimen), are being investigated for refractory metastatic colorectal cancer (mCRC) [8].
  • Unique Properties and Resistance: Unlike 5-FU, this compound is a specific TS inhibitor with a completely different mechanism of action from oxaliplatin or irinotecan, making it suitable for rational combination therapy [7]. Resistance can arise from impaired transport via RFC, decreased polyglutamation by FPGS, or TS overexpression [4].

References

Raltitrexed pharmacokinetics and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Data Summary

The table below consolidates the core pharmacokinetic parameters of raltitrexed from clinical studies.

Parameter Reported Value(s) Notes & Context
Clearance (CL) 2.17 L/h [1], 2.4 L/h [2], 41.3 mL/min (~2.48 L/h) [3] Population mean estimate. Significantly influenced by renal function [1] [2].
Volume of Distribution (V) 6.36 L (central compartment) [1] Relatively large volume; extensive tissue distribution [1] [2].
Terminal Half-Life (t₁/2γ) 257 hr [3], 260 hr [2], 168 hr [4] Reflects slow redistribution from tissues [2].
Protein Binding >90% [1], >93% [5] Bound primarily to plasma protein [1].
Primary Route of Elimination Renal (40-50% of dose as unchanged drug) [1] [2] [3] Fecal excretion accounts for ~15% of the dose [1] [2].
Metabolism Not extensively metabolized; undergoes intracellular polyglutamation [1] [2] [5] Polyglutamates are retained in cells and are pharmacologically active [2] [5].

The following table summarizes the key covariates identified as significantly influencing this compound's pharmacokinetic variability in a population study [1].

Covariate Effect on Pharmacokinetic Parameters Final Population Model Equation
Creatinine Clearance (CL(_CR)) Significantly impacts drug Clearance (CL) ( CL (l h^{-1}) = 0.54 + 0.02 \times CL_{CR}(ml min^{-1}) ) [1]
Body Weight (WT) Accounts for variability in Volume of Distribution (V) ( V (l) = 6.64 + 0.08 \times WT (kg) - 0.16 \times ALB (g l^{-1}) ) [1]
Serum Albumin (ALB) Accounts for variability in Volume of Distribution (V) ( V (l) = 6.64 + 0.08 \times WT (kg) - 0.16 \times ALB (g l^{-1}) ) [1]

Mechanism of Action and Pharmacokinetic Pathway

This compound is a folate analogue antimetabolite. Its activity involves specific transport, activation, and mechanism of action, which are visualized in the following pathway diagram.

G This compound This compound RFC Reduced Folate Carrier (RFC) This compound->RFC Cellular Uptake FPGS Folylpolyglutamate Synthase (FPGS) This compound->FPGS Activation RFC->this compound Activation Polyglutamates This compound Polyglutamates FPGS->Polyglutamates TS Thymidylate Synthase (TS) Polyglutamates->TS Inhibits dTMP dTMP TS->dTMP Converts DNA_Synth Impaired DNA Synthesis dTMP->DNA_Synth Depletion of dTTP Pools dUMP dUMP dUMP->TS Cell_Death Cell Death DNA_Synth->Cell_Death

Overview of this compound's cellular transport, activation, and mechanism of action leading to cell death.

  • Cellular Uptake & Activation: this compound enters cells primarily via the Reduced Folate Carrier (RFC) [6] [7]. Intracellularly, it is rapidly and extensively polyglutamated by the enzyme folylpolyglutamate synthase (FPGS) [2] [5] [6].
  • Mechanism of Action: The polyglutamated forms are potent inhibitors of Thymidylate Synthase (TS), with up to 100-fold greater inhibitory potency than the parent drug [2] [6]. TS is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). Inhibition of TS leads to depletion of thymidine triphosphate (dTTP), causing DNA fragmentation and cell death [5] [7].
  • Pharmacological Significance: The polyglutamates are retained inside cells for prolonged periods, which is the basis for the drug's long terminal half-life and its convenient 3-week dosing schedule [2] [4] [6].

Key Experimental Methodologies

The following are detailed protocols for critical experiments used in this compound pharmacokinetic and absorption studies.

  • Population Pharmacokinetic Modeling [1]

    • Data Source: Patient covariate and concentration-time data were pooled from early clinical trials (Phase I and pharmacokinetic studies).
    • Software & Model Fitting: Data were fitted using nonlinear mixed-effects modeling (NONMEM). A three-compartment model was identified as best describing the concentration-time data.
    • Covariate Analysis: The relationship between pharmacokinetic parameters (CL and V) and patient covariates (e.g., creatinine clearance, weight, albumin) was examined using stepwise multiple linear regression.
    • Model Validation: The final model's performance was tested using an independent validation dataset via the data-splitting method.
  • In Vitro and In Situ Absorption Studies [8]

    • In Vitro Model: The Caco-2 cell monolayer model was used to study transport kinetics and the effects of absorption enhancers and efflux transporter inhibitors.
    • In Situ Model: Single-pass intestinal perfusion experiments in rats were conducted to validate in vitro findings.
    • Mechanism Elucidation: Experiments were performed at various concentrations to determine kinetic models. The involvement of active transport was confirmed via competitive inhibition with folic acid.
    • Efflux Transporters: The role of efflux transporters (MRP, BCRP) was evaluated using specific inhibitors like probenecid and pantoprazole.

Recent Research and Clinical Considerations

  • Sensitivity in MYCN-Amplified Neuroblastoma: A 2020 study reported that MYCN-amplified neuroblastoma cell lines showed superior sensitivity to this compound compared to non-amplified lines. The proposed mechanism is that high inherent DNA replication stress in these cells makes them more vulnerable to dTTP depletion-induced DNA damage [7].
  • Critical Clinical Considerations:
    • Renal Function: Renal impairment significantly reduces this compound clearance and increases half-life, raising the risk of severe toxicity. Dose adjustment is mandatory for patients with compromised renal function [1] [2] [4].
    • Hepatotoxicity: this compound can induce hepatotoxicity, ranging from transient transaminase elevations to rare, fatal fulminant liver failure. Liver function requires careful monitoring [6].

References

Comprehensive Technical Analysis: Raltitrexed-Mediated DNA Synthesis Inhibition and Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Raltitrexed is a quinazoline-based folate analogue that functions as a potent and specific inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine monophosphate (dTMP). The drug's mechanism involves a sophisticated multi-step process that ultimately leads to disruption of DNA synthesis and apoptosis in cancer cells.

Cellular Transport and Activation: Unlike classical antifolates, this compound primarily enters cells via the reduced folate carrier (RFC) system, which is expressed in many proliferating cells [1]. Once intracellular, this compound undergoes extensive polyglutamation by the enzyme folylpolyglutamate synthase (FPGS) [2] [3]. This polyglutamation process is crucial as it serves two critical functions: it enhances the inhibitory potency against TS by approximately 100-fold compared to the parent compound, and it promotes intracellular retention by converting the drug to negatively charged species that cannot readily cross cellular membranes [3] [4].

Enzyme Inhibition Mechanism: The polyglutamated forms of this compound competitively inhibit thymidylate synthase by binding to the folate-binding site of the enzyme, thereby preventing the normal formation of the ternary complex between TS, its substrate deoxyuridine monophosphate (dUMP), and the cofactor 5,10-methylenetetrahydrofolate [2] [5]. This inhibition effectively halts the conversion of dUMP to dTMP, which is the sole de novo source of thymidine nucleotides required for DNA synthesis and repair [2] [1]. The specificity of this compound for TS is notably high, with an reported IC₅₀ value of 9 nM for the enzyme, contributing to its targeted antineoplastic effects [6].

Table 1: Key Molecular Targets and Processes in this compound Pharmacodynamics

Target/Process Effect of this compound Biological Consequence
Thymidylate Synthase (TS) Direct competitive inhibition at folate-binding site Disruption of dTMP synthesis
Reduced Folate Carrier (RFC) Primary transport mechanism into cells Cellular accumulation
Folylpolyglutamate Synthase (FPGS) Substrate for polyglutamation Enhanced potency & intracellular retention
DNA Synthesis Depletion of thymidine triphosphate (dTTP) pools Impaired DNA replication & repair
dUMP Metabolism Accumulation of dUMP Increased uracil misincorporation into DNA

Quantitative Pharmacodynamic Profile

The inhibitory potency of this compound has been extensively characterized through various biochemical and cellular assays, revealing its exceptional effectiveness as a thymidylate synthase inhibitor with downstream consequences on cellular proliferation.

Enzyme and Cellular Inhibition: this compound demonstrates potent inhibition of thymidylate synthase with an IC₅₀ of 9 nM [6]. This direct enzyme inhibition translates to effective suppression of cancer cell proliferation across various cell lines. In SGC7901 human gastric cancer cells, this compound inhibited cell growth in a dose-dependent and time-dependent manner, with effects becoming more pronounced with prolonged exposure [7]. Similar potency was observed in HepG2 cells, where the drug induced cell cycle arrest at the G₀/G₁ phase through downregulation of CDK2 and cyclin A [6].

Apoptosis Induction: Beyond cytostatic effects, this compound triggers mitochondrial-mediated apoptosis through caspase-3-dependent pathways. In SGC7901 cells, treatment with 0.5 μg/mL this compound induced characteristic apoptotic morphology including nuclear shrinkage, fragmentation, chromatin condensation, and apoptotic bodies [7]. This apoptotic response was associated with compromised mitochondrial membrane potential and reactive oxygen species (ROS) overproduction, indicating involvement of the intrinsic apoptotic pathway [7]. Western blot analyses confirmed that these effects correlated with increased expression of pro-apoptotic Bax, cytochrome c, and cleaved caspase-3, while anti-apoptotic Bcl-2 expression was significantly reduced [7].

Biochemical Consequences: The primary biochemical consequence of TS inhibition is thymineless stress, characterized by depleted intracellular thymidine triphosphate (dTTP) pools. This nucleotide imbalance leads to DNA replication stress, DNA strand breaks, and ultimately cell death [1]. Research has demonstrated that thymidine supplementation can rescue cells from this compound-induced growth suppression, confirming that dTTP depletion is the primary mechanism behind its antiproliferative effects [1].

Table 2: Quantitative Inhibitory Potency of this compound

Parameter Value Experimental Context
TS Enzyme IC₅₀ 9 nM Enzyme inhibition assay [6]
Protein Binding >93% Human plasma [2]
Biological Half-life 198 hours Terminal elimination phase [2]
Cellular Retention Extended (weeks) Due to polyglutamation [3]
FPGS Substrate High affinity Enhances intracellular potency 100-fold [3]

Experimental Protocols for Pharmacodynamic Analysis

Cell Proliferation Assay (CCK-8 Method)

The CCK-8 (Cell Counting Kit-8) assay provides a reliable method for quantifying this compound's effects on cell viability and proliferation:

  • Cell Seeding: Plate cells (e.g., SGC7901 gastric cancer cells) in 96-well plates at a density of 4,000 cells/well and incubate for 24 hours to allow adherence [7].
  • Drug Treatment: Prepare this compound at concentrations typically ranging from 0.1 to 2.5 μg/mL and treat cells for 24, 48, and 72 hours to establish time- and dose-response relationships [7].
  • Viability Measurement: Add 20 μL of CCK-8 reagent to each well and incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate cell viability as a percentage of untreated control cells [7].
  • Data Analysis: Generate dose-response curves and calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism). The absolute IC₅₀ values can be determined based on growth inhibitory activity against various cell lines [1].
Apoptosis Analysis via Flow Cytometry

Apoptosis induction represents a key pharmacodynamic endpoint for this compound activity:

  • Cell Treatment: Incubate cells (e.g., SGC7901) with 0.5 μg/mL this compound for 24, 48, and 72 hours [7].
  • Cell Staining: Harvest cells by centrifugation, resuspend in 195 μL Annexin V-FITC binding buffer, and add 5 μL Annexin V-FITC and 10 μL propidium iodide (PI). Incubate on ice for 30 minutes protected from light [7].
  • Flow Cytometry: Analyze stained cells using flow cytometry (e.g., BD FACSCalibur) with appropriate fluorescence detection. Viable cells are Annexin V-FITC negative/PI negative; early apoptotic cells are Annexin V-FITC positive/PI negative; late apoptotic/necrotic cells are double positive [7].
  • Data Interpretation: Quantify the percentage of cells in each apoptotic stage and compare with untreated controls. This compound typically induces time-dependent apoptosis, with significant increases observed after 48-72 hours of exposure [7].
Mitochondrial Membrane Potential Assessment (JC-1 Staining)

The integrity of mitochondrial function represents a critical component of this compound's mechanism:

  • Cell Treatment: Treat cells with 0.5 μg/mL this compound for 24 or 48 hours [7].
  • Staining Protocol: Collect cells by centrifugation, resuspend in 1 mL PBS containing 5 μg/mL JC-1 dye, and incubate at 37°C for 20 minutes [7].
  • Analysis: Wash cells twice with PBS and analyze by flow cytometry using 488 nm excitation. JC-1 exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). Mitochondrial depolarization is indicated by decreased red/green fluorescence intensity ratio [7].
  • Interpretation: this compound typically causes a concentration-dependent decrease in mitochondrial membrane potential, indicating activation of the intrinsic apoptotic pathway [7].

G cluster_uptake Cellular Pharmacokinetics cluster_mechanism Mechanism of Action cluster_effects Downstream Effects RTX This compound (RTX) RFC Reduced Folate Carrier (RFC) RTX->RFC Cellular Uptake FPGS FPGS RTX->FPGS Substrate RFC->RTX Intracellular Transport PolyRTX Polyglutamated RTX FPGS->PolyRTX Polyglutamation TS Thymidylate Synthase (TS) PolyRTX->TS Inhibition IC₅₀ = 9 nM dTMP dTMP Synthesis TS->dTMP Blocked Conversion dTTP dTTP Pools dTMP->dTTP Depleted Pools DNA DNA Synthesis dTTP->DNA Impaired Synthesis Mitochondria Mitochondrial Dysfunction DNA->Mitochondria Replication Stress Apoptosis Apoptosis Caspase Caspase-3 Activation Mitochondria->Caspase Cytochrome c Release Caspase->Apoptosis Execution

Figure 1: this compound's Integrated Mechanism of Action from Cellular Uptake to Apoptosis Induction

Research Applications and Novel Therapeutic Opportunities

MYCN-Amplified Neuroblastoma

Recent investigations have revealed that this compound demonstrates particularly potent activity against MYCN-amplified neuroblastoma, a high-risk pediatric malignancy [1]. Cell growth-inhibitory assays demonstrated superior inhibitory activity against MYCN-amplified cell lines compared to non-amplified counterparts [1]. Interestingly, this enhanced sensitivity occurred despite comparable protein expression levels of the antifolate transporter or thymidylate synthase across cell lines, suggesting alternative mechanistic explanations [1].

The proposed mechanism involves the inherent genomic instability of MYCN-amplified cells, which exhibit high DNA replication stress and elevated levels of DNA damage resulting from deregulated expression of MYCN target genes [1]. This compound treatments induced single-stranded DNA damage response in MYCN-amplified cells to a greater extent than in nonamplified cells, suggesting that the pre-existing replication stress in these cells renders them particularly vulnerable to additional perturbation of nucleotide pools through TS inhibition [1]. This synthetic lethal approach represents a promising therapeutic strategy for this aggressive childhood cancer.

Combination Therapy Strategies

This compound has been successfully incorporated into various combination regimens across multiple cancer types:

  • With Oxaliplatin (TOMOX): In colorectal cancer, the TOMOX regimen (this compound 3 mg/m² plus oxaliplatin 130 mg/m² every 3 weeks) has demonstrated comparable efficacy to FOLFOX in terms of response rates, time to progression, and overall survival with an acceptable toxicity profile [4].
  • With Irinotecan: The combination of this compound (3 mg/m²) with irinotecan (350 mg/m² every 3 weeks) has shown substantial activity in metastatic colorectal cancer, with reported response rates of 34%-46% in first-line treatment and 15.4% in 5-FU-refractory disease [4].
  • With Vinorelbine: A phase I trial in advanced breast cancer established the recommended dose of this compound (3 mg/m² on day 1) with vinorelbine (22.5 mg/m² on days 1 and 5) every 3 weeks, demonstrating promising antitumor activity in taxane-anthracycline-refractory patients [8] [9].
  • Novel Triple Combinations: Recent research explores this compound combined with S-1 (a fluoropyrimidine derivative) and fruquintinib (a VEGFR inhibitor) in the RSF regimen for refractory metastatic colorectal cancer, leveraging complementary mechanisms of action to overcome resistance [10].

Resistance Mechanisms and Clinical Pharmacodynamics

Several resistance mechanisms can limit this compound's clinical efficacy:

  • Transport Defects: Reduced expression or function of the reduced folate carrier (RFC) can impair cellular uptake of this compound, diminishing its cytotoxic effects [4].
  • Polyglutamation Deficiencies: Decreased folylpolyglutamate synthase (FPGS) activity results in impaired formation of the active polyglutamated metabolites, reducing both drug retention and inhibitory potency [3] [4].
  • Target Alterations: Overexpression of thymidylate synthase represents a common resistance mechanism, requiring higher intracellular drug concentrations to achieve effective enzyme inhibition [7]. Research has demonstrated that this compound treatment itself can increase TS protein and mRNA expression in a time-dependent manner, potentially contributing to acquired resistance [7].

The pharmacodynamic profile of this compound is characterized by prolonged intracellular retention due to polyglutamation, with a terminal half-life of approximately 198 hours [2]. This extended half-life facilitates a convenient dosing schedule of once every 3 weeks, but also necessitates careful attention to potential cumulative toxicities, particularly in patients with impaired renal function, as renal excretion accounts for 40%-50% of this compound elimination in patients with normal renal function [3] [4].

Table 3: Experimental Conditions for Assessing this compound Mechanisms

Assay Type Key Parameters Cell Lines Utilized Reference
Cell Viability (CCK-8) Dose: 0.1-2.5 μg/mL; Time: 24-72h SGC7901 (gastric) [7]
Apoptosis (Flow Cytometry) Annexin V/PI staining; 0.5 μg/mL, 24-72h SGC7901 (gastric) [7]
Mitochondrial Potential JC-1 staining; 0.5 μg/mL, 24-48h SGC7901 (gastric) [7]
Cell Cycle Analysis PI staining; 0.5 μg/mL, 24-72h SGC7901, HepG2 [7] [6]
TS Inhibition IC₅₀ = 9 nM; Enzyme activity assays Purified TS enzyme [6]
Neuroblastoma Studies MYCN-amplified vs nonamplified lines IMR-32, SK-N-BE(2), KELLY [1]

Conclusion

This compound represents a targeted antimetabolite therapy with a sophisticated mechanism centered on specific inhibition of thymidylate synthase. Its unique pharmacodynamic profile, characterized by efficient cellular transport, extensive polyglutamation, prolonged intracellular retention, and subsequent induction of thymineless stress, distinguishes it from other antifolate agents. The experimental methodologies outlined provide robust tools for further investigating its mechanisms and optimizing its clinical application.

References

Raltitrexed preclinical activity in colorectal cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Preclinical Efficacy Data

Model System Experimental Context / Combination Key Findings / Efficacy Metrics Source
Mouse Models (L1210 tumor cells) In vivo antitumor activity Potent inhibition of L1210 tumor cell growth in vitro and in vivo [1].
Patient-Derived Organoids (PDOs) Monotherapy screening in 22 PDO lines Active across patient-variant tumors; used for high-throughput drug evaluation [2] [3].
PDOs with Hyperthermia Compared 7 chemotherapies at 37°C vs. 43°C Highest hyperthermia synergism: In 11/22 PDO lines, raltitrexed showed the greatest enhancement of effect by hyperthermia (highest HCSER score) [2] [3].
Cell Line (Mechanistic Study) Sequence-specific combination with SN-38 (active metabolite of Irinotecan) Synergistic cytotoxicity with short-term exposure to SN-38 followed by this compound. Antagonistic effect with the reverse sequence, co-exposure, or longer exposure [4].
Non-Human Primate Model Pharmacokinetics and distribution Limited penetration into the cerebrospinal fluid [1].

Mechanism of Action & Cellular Pharmacokinetics

This compound is a quinazoline-based antifolate rationally designed to be a specific and direct inhibitor of thymidylate synthase (TS) [5] [6]. Its mechanism is distinct from other chemotherapeutic agents like 5-fluorouracil (5-FU), oxaliplatin, and irinotecan.

The following diagram illustrates the key steps in its mechanism and cellular processing:

G This compound This compound TS_Inhibition Inhibition of Thymidylate Synthase (TS) This compound->TS_Inhibition Polyglutamation Intracellular Polyglutamation This compound->Polyglutamation dTMP_Depletion Depletion of dTMP (Thymidine Monophosphate) TS_Inhibition->dTMP_Depletion dTTP_Depletion Depletion of dTTP (for DNA synthesis) dTMP_Depletion->dTTP_Depletion DNA_Damage Impaired DNA Repair & Synthesis dTTP_Depletion->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Retention Prolonged Cellular Retention Polyglutamation->Retention Potentiation Potentiation of TS Inhibition (100-fold) Polyglutamation->Potentiation Potentiation->TS_Inhibition Enhanced by Polyglutamates

Beyond TS inhibition, this compound's cellular pharmacokinetics are crucial. It enters cells rapidly via the reduced folate carrier system [1]. Once inside, it undergoes extensive polyglutamation—a process where multiple glutamate residues are added to the molecule [5] [1]. These polyglutamated forms are retained intracellularly for prolonged periods and are approximately 100-fold more potent at inhibiting TS than the parent drug, leading to sustained cytotoxic effects even after the parent drug has been cleared from plasma [1].

Detailed Experimental Protocols

Here are the methodologies for two key preclinical experiments that demonstrate the evaluation of this compound's activity.

Protocol: Screening for Hyperthermia Synergism in Patient-Derived Organoids (PDOs)

This protocol is used to identify chemotherapeutics whose effect is most enhanced by hyperthermia, a relevant approach for therapies like Hyperthermic Intraperitoneal Chemotherapy (HIPEC) [2] [3].

  • Organoid Establishment:

    • Source: Fresh tumor specimens from patients with colorectal cancer or established colorectal cancer cell lines (e.g., SW620, SW480).
    • Processing: Tissue is washed, digested with collagenase type I, sheared, and filtered to create a single-cell suspension.
    • 3D Culture: Cells are suspended in Matrigel and fabricated into identical cell-laden Matrigel microspheres using a microfluidic droplet printer. Each microsphere is seeded in a 96-well plate and cultured with a specific medium containing growth factors (e.g., noggin, R-spondin 1, EGF) to form organoids in 7 days [2].
  • Drug and Hyperthermia Conditioning:

    • The culture medium is replaced with a medium containing the chemotherapy drug (e.g., this compound, oxaliplatin, 5-FU). Seven drugs are typically evaluated in parallel.
    • The organoids are exposed to two conditions:
      • Control: Incubated at 37°C.
      • Hyperthermia: Treated at 43°C for 90 minutes.
    • After conditioning, the medium is replaced with a fresh, drug-free medium, and the organoids are returned to 37°C [2] [3].
  • Viability Assessment:

    • Method: Cell viability is quantified using a Cell Counting Kit-8 (CCK-8) assay after 2 days.
    • Analysis: Absorbance is measured at 450 nm. The half-maximal inhibitory concentration (IC50) is calculated for each drug under both temperature conditions using cell viability curves.
    • Synergism Index: The Hyperthermia Chemotherapy Sensitization Enhancement Ratio (HCSER) is calculated to identify the drug with the highest synergistic effect with hyperthermia [2].
Protocol: Evaluating Sequence-Specific Synergy with Irinotecan (SN-38)

This protocol tests the hypothesis that combining this compound with other agents having different mechanisms of action (like the topoisomerase I inhibitor irinotecan) can yield synergistic effects [4].

  • Experimental Model: Typically uses established colorectal cancer cell lines.
  • Drug Exposure and Sequencing:
    • The active metabolite of irinotecan, SN-38, and this compound are applied to cells in different sequences:
      • Short-term exposure to SN-38 followed by this compound.
      • The reverse sequence (this compound followed by SN-38).
      • Co-exposure (both drugs simultaneously).
      • Longer exposure for each sequence.
    • Cytotoxicity is then measured and compared across the different sequences to identify synergistic versus antagonistic effects [4].
  • Key Finding: Synergistic cytotoxicity was specifically demonstrated with the sequence of short-term exposure to SN-38 followed by this compound. The reverse sequence, longer exposure, or co-exposure resulted in an antagonistic effect [4].

Research Implications & Future Directions

The preclinical profile of this compound supports several promising research and clinical development directions:

  • Novel Combination Regimens: The distinct mechanism of action and non-overlapping toxicity with other agents provide a strong rationale for combinations. The This compound-oxaliplatin combination is particularly effective in models of malignant mesothelioma [7]. The sequence-specific synergy with irinotecan also informs potential clinical trial designs [4].
  • Personalized Medicine Applications: The use of PDO libraries to simulate patient variation and identify which tumors are most susceptible to this compound, especially in combination with hyperthermia, is a significant step toward personalized therapy [2].
  • Expansion to Other Malignancies: Preclinical activity has been observed in a range of other solid tumors, including breast, pancreatic, non-small-cell lung, and ovarian cancers, suggesting a broader potential therapeutic utility [5].

References

Raltitrexed polyglutamate formation and intracellular retention

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Polyglutamation

Raltitrexed is a quinazoline folate analogue designed to specifically inhibit thymidylate synthase (TS) [1]. TS is a critical enzyme in the de novo synthesis of thymidine triphosphate (dTMP), a necessary precursor for DNA replication [2]. The inhibition of TS leads to "thymineless death," a form of cell death triggered by DNA damage and fragmentation [2].

The following diagram illustrates the core mechanism of action and the crucial role of polyglutamation:

G This compound This compound RFC Reduced Folate Carrier (RFC) This compound->RFC Cellular Uptake FPGS Enzyme: FPGS This compound->FPGS RFC->this compound Polyglutamates This compound Polyglutamates FPGS->Polyglutamates Polyglutamation TS Thymidylate Synthase (TS) Polyglutamates->TS Potent Inhibition dTMP dTMP Synthesis TS->dTMP Blocks DNA DNA Synthesis dTMP->DNA Depletes CellDeath Cell Death (Apoptosis) DNA->CellDeath Disrupts

Figure 1: The mechanism of this compound action, highlighting the critical role of intracellular polyglutamation in enhancing and sustaining thymidylate synthase inhibition.

Experimental Data & Protocols

The functional importance of polyglutamation is demonstrated by research showing that cells with low FPGS activity exhibit profound resistance to this compound [3]. The prolonged intracellular retention of the active polyglutamates is reflected in the triexponential plasma pharmacokinetic profile of the parent drug, which features a very long terminal elimination half-life [4] [5].

The table below summarizes key quantitative data on this compound's activity and pharmacokinetics.

Parameter Value / Finding Context / Source
TS Inhibition (IC₅₀) ~9 nM [6] L1210 cell growth inhibition in culture
Plasma Half-Lives t₁/₂α: ~12 min; t₁/₂β: ~103 min; t₁/₂γ: >24 hours [5] Triexponential decline in patients
FPGS Impact >1000-fold resistance in low-FPGS cells [3] CCRF-CEM:RC2Tomudex cell line vs. parent line
CSF Penetration Limited (0.6-2.0%); detectable only after 10 mg/m² dose [4] Non-human primate model
Protein Binding >93% [7] In plasma
Detailed Experimental Protocol

A standard method for quantifying polyglutamate formation is High-Performance Liquid Chromatography (HPLC). The following workflow, adapted from a study on methotrexate polyglutamates, outlines the core steps [8]:

G Step1 1. Cell Treatment & Lysis Step2 2. Protein Precipitation Step1->Step2 Sub1 Expose cells to drug Pellet and wash cells Lysе with ice-cold perchloric acid Step1->Sub1 Step3 3. Sample Neutralization Step2->Step3 Sub2 Centrifuge to remove precipitated proteins Step2->Sub2 Step4 4. HPLC Analysis Step3->Step4 Sub3 Neutralize supernatant with potassium bicarbonate Step3->Sub3 Step5 5. Detection & Quantification Step4->Step5 Sub4 Inject onto C18 column Use phosphate buffer/acetonitrile gradient elution Step4->Sub4 Sub5 Use diode-array detector Compare to MTX-PG3-5 standards Step5->Sub5

Figure 2: A standard HPLC workflow for quantifying intracellular polyglutamate levels.

Clinical & Therapeutic Implications

The unique pharmacology of this compound has direct clinical consequences. The standard dose is 3 mg/m² administered as a 15-minute intravenous infusion every 3 weeks [1] [9]. This dosing interval is feasible precisely because the polyglutamated forms are retained in cells, providing continuous TS inhibition [1].

  • Toxicity and Patient Selection: The long half-life and dependence on renal excretion mean that toxicity can be severe and unpredictable if not managed carefully [1]. Dose adjustments are mandatory based on creatinine clearance, as detailed in the table below. The most common dose-limiting toxicities are gastrointestinal (diarrhea, mucositis) and myelosuppression [1] [10] [9].
Creatinine Clearance (mL/min) Recommended Dose Dosing Interval
> 65 100% (3 mg/m²) Every 3 weeks
55 - 65 75% Every 4 weeks
25 - 54 50% Every 4 weeks
< 25 Contraindicated Not applicable
  • Role in Therapy: this compound is approved for palliative treatment of advanced colorectal cancer when 5-fluorouracil-based regimens are not tolerated or are inappropriate [9]. It is also used in combination regimens with oxaliplatin (TOMOX) or irinotecan, showing documented activity in clinical trials [1].

References

Mechanism of Transport and Intracellular Activation

Author: Smolecule Technical Support Team. Date: February 2026

Raltitrexed is a folate analogue whose cellular uptake and activity depend on the RFC and subsequent intracellular metabolism [1] [2]. The following diagram and table summarize this process and its key characteristics.

g RFC Reduced Folate Carrier (RFC) Raltitrexed_Intra This compound (Intracellular) RFC->Raltitrexed_Intra This compound This compound (Extracellular) This compound->RFC Transport Influx FPGS Folylpolyglutamate Synthase (FPGS) Raltitrexed_Intra->FPGS Substrate For Polyglutamates Polyglutamated This compound TS Thymidylate Synthase (TS) Polyglutamates->TS Potent Inhibition FPGS->Polyglutamates Polyglutamation DNA_Synth Inhibited DNA Synthesis TS->DNA_Synth Cell_Death Cell Death DNA_Synth->Cell_Death

Characteristic Description
Primary Transporter Reduced Folate Carrier (RFC/SLC19A1); major folate transport system in mammalian cells [2].
Transport Mechanism RFC functions as an anion exchanger; folate influx is coupled to organic phosphate efflux [2].
Intracellular Activation Extensive polyglutamation by folylpolyglutamate synthetase (FPGS) [1] [3].
Consequence of Polyglutamation Polyglutamates have ~100-fold greater inhibitory potency against TS than the parent drug [3].
Key Functional Impact Polyglutamated forms are retained intracellularly for prolonged periods, leading to sustained TS inhibition and cytotoxicity [1].

Key Pharmacological & Experimental Considerations

For researchers designing experiments with this compound, several pharmacological and cellular factors are critical, as summarized in the table below.

Factor Consideration & Experimental Impact
RFC Expression Ubiquitous RFC expression is major folate transporter, but loss or mutation is a key resistance mechanism [2].
FPGS Activity Low FPGS activity in some tumors confers resistance to this compound; evaluate FPGS expression/activity in model systems [4].
Alternative Antifolates Plevitrexed is a non-polyglutamated TS inhibitor active in FPGS-deficient cells and a good RFC substrate [4].
Toxicity Profile Distinct from 5-FU; less mucositis and leukopenia, but more asthenia, nausea, vomiting, and transient liver enzyme elevations [4] [5].
Renal Function Critical for dosing; primarily excreted unchanged in urine. Dose reduction required for renal impairment to avoid severe toxicity [3] [4].

Experimental & Methodological Insights

The "Experimental Protocols" you requested are specific laboratory procedures. The search results I obtained are review articles describing biological concepts and outcomes rather than step-by-step methods. To study the principles outlined, researchers generally focus on several key methodological areas:

  • Transport Assays: Standard methods involve using radiolabeled this compound (e.g., ^3H-labeled) to measure uptake kinetics (Km, Vmax) in cell lines. Experiments include competitive inhibition studies with other folate compounds to characterize transporter specificity [2] [3].
  • Resistance Studies: Creating RFC-deficient or FPGS-deficient cell lines via prolonged drug exposure or genetic knockout. These models are used to investigate cross-resistance to other antifolates and to test strategies to overcome resistance, such as using drugs like plevitrexed [4].
  • Polyglutamate Analysis: Measuring the formation and retention of this compound polyglutamates within cells typically requires techniques like high-performance liquid chromatography (HPLC) to separate and quantify the different polyglutamate forms over time [3].

References

Clinical Trial Data for Metastatic Colorectal Cancer (mCRC)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes efficacy and safety data from recent clinical studies investigating Raltitrexed-based regimens in advanced lines of treatment.

Regimen Study Phase / Type Patient Population Key Efficacy Results Common Grade 3+ Toxicities
This compound + S-1 (RS) [1] Prospective Phase II (n=105) mCRC, 3rd-line after 5-FU, oxaliplatin, irinotecan ORR: 7.62%, DCR: 48.57%, mPFS: 2.5 mos, mOS: 8.0 mos [1] Neutropenia, anemia, thrombocytopenia, nausea, diarrhea [1]
This compound + S-1 + Fruquintinib (RSF) [2] Phase II Protocol (2025) Refractory mCRC after 1st & 2nd-line therapy Primary endpoint: Objective Response Rate (ORR) [2] To be determined (Trial ongoing) [2]
This compound + Irinotecan [3] Phase II (n=91) 1st-line advanced CRC ORR: 34%, mPFS: 11.1 mos, mOS: 15.6 mos [3] Diarrhea (15%), nausea/vomiting (4%), elevated transaminases (7%) [3]
This compound Monotherapy [4] Pilot Study (n=25) mCRC relapsed after 1st-line Irinotecan/5-FU/LV ORR: 12%, DCR: 44%, mTTP: 5.5 mos, mOS: 8 mos [4] Neutropenia (G3: 28%), anemia (G1-2: 36%), mild mucositis [4]

This compound in Novel Therapeutic Strategies

Beyond conventional chemotherapy, this compound is being explored in innovative treatment modalities.

  • Synergy with Hyperthermia: A 2021 study used patient-derived colorectal cancer organoids to screen chemotherapeutics for synergy with hyperthermic intraperitoneal chemotherapy (HIPEC). Among seven drugs tested, This compound showed the most significant synergistic effect with hyperthermia in 11 out of 22 patient-derived models. This identifies it as a prime candidate for HIPEC protocols in peritoneal carcinomatosis [5].
  • Mechanism of Action in Gastric Cancer: Preclinical research has elucidated this compound's apoptosis mechanism in gastric cancer cells. It induces:
    • Cell cycle arrest at the G0/G1 phase [6].
    • Activation of the mitochondrial apoptosis pathway, characterized by loss of mitochondrial membrane potential, increased ROS production, and upregulation of Bax/Bcl-2 ratio [6].
    • Release of cytochrome c and subsequent activation of caspase-3 [6].
    • Upregulation of TS protein and mRNA expression, a potential mechanism related to feedback regulation or drug resistance [6].

Detailed Experimental Protocol

For researchers looking to replicate key findings, here is a summary of the methodology used in the gastric cancer apoptosis study [6].

  • Cell Line and Culture: Human gastric cancer SGC7901 cells, maintained in RPMI-1640 with 10% FBS [6].
  • Proliferation Assay (CCK-8): Cells were seeded in 96-well plates and treated with varying concentrations of this compound. After incubation, the CCK-8 reagent was added, and absorbance was measured at 450nm to determine cell viability [6].
  • Apoptosis Analysis (Flow Cytometry): Cells were stained with Annexin V-FITC and propidium iodide (PI) after this compound treatment. The percentage of apoptotic cells (Annexin V+/PI- and Annexin V+/PI+) was quantified using flow cytometry [6].
  • Mitochondrial Membrane Potential (JC-1 Staining): Treated cells were incubated with JC-1 dye. The shift from red (aggregates, high potential) to green (monomers, low potential) fluorescence was measured by flow cytometry to assess mitochondrial health [6].
  • ROS Measurement: Cells were incubated with a fluorescent ROS probe (DCFH-DA). The intracellular ROS levels were determined by measuring the fluorescence intensity via flow cytometry [6].
  • Western Blotting: Total proteins were extracted, separated by SDS-PAGE, and transferred to a membrane. The membrane was probed with primary antibodies against Bax, Bcl-2, cytochrome c, cleaved caspase-3, and TS, followed by incubation with HRP-conjugated secondary antibodies and detection [6].

Mechanism of Action: Mitochondrial Apoptosis Pathway

The following diagram illustrates the key molecular events in this compound-induced apoptosis, as identified in preclinical models [6].

G This compound This compound TSInhibition Inhibition of Thymidylate Synthase (TS) This compound->TSInhibition DNADamage Impaired DNA Synthesis TSInhibition->DNADamage Mitochondria Mitochondria DNADamage->Mitochondria Bax Bax Mitochondria->Bax Bcl2 Bcl2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Inhibits Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Future Research Directions

Recent studies and trial protocols point towards several promising avenues for this compound development.

  • Overcoming Resistance in mCRC: The ongoing Phase II trial of the RSF regimen (this compound, S-1, Fruquintinib) is a key example of strategy combining chemotherapy with a VEGFR inhibitor to overcome resistance and improve outcomes in heavily pre-treated patients [2].
  • Expansion to Other Malignancies: While the focus remains on GI cancers, the mechanistic understanding of its action supports its investigation in other TS-dependent tumors.
  • Biomarker Development: Future research should focus on identifying predictive biomarkers, such as TS expression levels or FPGS activity, to select patients most likely to benefit from this compound-based therapy [7].

References

Raltitrexed S-1 bevacizumab combination protocol metastatic CRC

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence Summary

The following table summarizes the efficacy outcomes reported in key studies investigating this triple-drug combination:

Study Type & Population Patient Number ORR (%) DCR (%) Median PFS Median OS
Phase II Trial (3rd/later-line) [1] [2] 44 15.9 54.5 3.7 months (110 days) 12.2 months (367 days)
Real-World Study (Heavily Pretreated) [3] [4] 44 7.0 65.1 4.7 months 13.5 months
Phase II Trial (2nd-line) [5] 100 25.5 (SALIRI+Bev) 87.2 (SALIRI+Bev) 8.4 months 17.6 months (SALIRI+Bev)

The safety profile of the regimen is generally manageable. The most common adverse events are mild to moderate and may include leukopenia, neutropenia, fatigue, and elevated transaminases. Grade 3-4 toxicities occur at a low incidence, and no treatment-related deaths were reported in the cited studies [5] [3].

Detailed Experimental Protocol

This protocol is adapted from the methods described in the referenced clinical trials for use in a third-line or later setting for refractory mCRC [1] [3].

Patient Selection Criteria
  • Inclusion Criteria:
    • Histologically confirmed metastatic colorectal adenocarcinoma.
    • Progression after standard therapies (fluoropyrimidine, irinotecan, oxaliplatin).
    • ECOG performance status of 0-2.
    • At least one measurable lesion per RECIST 1.1.
    • Adequate bone marrow, hepatic, and renal function.
  • Exclusion Criteria:
    • Symptomatic brain metastases.
    • Severe uncontrolled internal disease or active infection.
    • Intestinal obstruction or chronic diarrhea.
    • History of other malignancies within 5 years.
    • Known hypersensitivity to any component of the regimen.
Treatment Regimen and Dosing

The treatment is administered in 21-day cycles.

Drug Dose Route Schedule
Bevacizumab 7.5 mg/kg Intravenous (IV) infusion Day 1 of each cycle
Raltitrexed 3-4 mg/m² IV infusion (over 15 minutes) Day 1 of each cycle

| S-1 | Based on Body Surface Area (BSA):

  • BSA <1.25 m²: 40 mg twice daily
  • BSA 1.25-1.5 m²: 50 mg twice daily
  • BSA ≥1.5 m²: 60 mg twice daily | Oral | Days 1-14, then 7 days off |

Dose Modifications: Treatment should be interrupted or doses reduced based on the severity of adverse events, as graded by NCI-CTCAE criteria.

Efficacy and Safety Assessments
  • Tumor Assessment: Contrast-enhanced CT or MRI should be performed at baseline and then every two cycles (approximately 6 weeks) to evaluate response according to RECIST 1.1.
  • Safety Monitoring:
    • Physical examination and vital signs every cycle.
    • Laboratory tests (complete blood count, liver and kidney function) before each cycle.
    • Adverse events should be recorded and graded throughout the treatment period using NCI-CTCAE criteria.

Experimental Workflow and Rationale

The workflow below outlines the treatment pathway and the underlying biological rationale for the drug combination.

Rationale for the Combination:

  • S-1 and this compound: Overcoming Fluoropyrimidine Resistance
    • S-1 is an oral fluoropyrimidine that combines tegafur (a 5-FU prodrug) with gimeracil (a DPD enzyme inhibitor) to enhance 5-FU bioavailability and overcome one mechanism of resistance [6].
    • This compound is a direct, specific thymidylate synthase (TS) inhibitor. Its structure and mechanism are distinct from 5-FU, allowing it to remain effective in tumors that have developed resistance to fluoropyrimidines [3] [6]. Using these two drugs together provides a synergistic suppression of DNA synthesis.
  • Bevacizumab: Sustained Anti-Angiogenesis
    • Bevacizumab, a monoclonal antibody against VEGF, inhibits the formation of new tumor blood vessels. Continuing anti-angiogenic therapy with a chemotherapy backbone that has a non-overlapping resistance mechanism is a validated strategy to improve outcomes in mCRC [1] [3].

Research Application Notes

  • Patient Stratification: The real-world study suggested that patients without peritoneal metastases and with lower CEA levels may derive greater overall survival benefit from this regimen [3].
  • Versatility as a Backbone: The this compound plus S-1 (RS) regimen is an effective cytotoxic backbone. Research is exploring its combination with other targeted agents, such as fruquintinib (a VEGFR TKI), in later lines of therapy [6].
  • Practical Advantage: Compared to infusional 5-FU regimens, this combination offers a more convenient administration schedule (once every 3 weeks), which can improve patient quality of life and reduce hospital visits [5].

References

Comprehensive Application Notes and Protocols for Raltitrexed Hepatic Arterial Infusion in Liver Metastases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

Hepatic arterial infusion chemotherapy (HAIC) represents a sophisticated locoregional treatment approach that capitalizes on the unique dual blood supply of the liver. While normal hepatocytes derive 70-80% of their blood supply from the portal venous system, primary and metastatic liver tumors are predominantly perfused by the hepatic artery, creating an opportunity for targeted drug delivery [1]. This physiological advantage allows HAIC to achieve high local drug concentrations within tumors while minimizing systemic exposure and associated toxicities. The technique involves percutaneous or surgical placement of a catheter directly into the hepatic artery, enabling continuous or intermittent infusion of chemotherapeutic agents directly to liver tumors [1].

Raltitrexed (Tomudex, ZD1694) is a quinazoline folate analogue that functions as a specific, high-affinity inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine nucleotides required for DNA replication and repair [2] [3]. Unlike 5-fluorouracil (5-FU), which requires complex intracellular activation and has a short half-life, this compound undergoes rapid cellular uptake and extensive polyglutamation within cells. These polyglutamated forms demonstrate enhanced TS inhibition and prolonged intracellular retention, resulting in sustained antitumor activity even after brief exposure periods [2] [4]. The pharmacological advantages of this compound include its simplified administration protocol (approximately 1-hour infusion versus 44 hours for 5-FU), reduced requirement for continuous infusion pumps, and potentially improved patient tolerance and compliance [5] [6].

The TOMOX regimen (this compound plus oxaliplatin) has emerged as a promising combination for HAIC, particularly in patients with colorectal cancer liver metastases (CRCLM) and hepatocellular carcinoma (HCC) with metastatic involvement. Oxaliplatin induces DNA cross-links and complements the thymidylate synthase inhibition of this compound, creating a synergistic antitumor effect while maintaining a manageable safety profile [7] [8] [5].

Clinical Efficacy Data Summary

Colorectal Cancer Liver Metastases (CRCLM)

Table 1: Efficacy of this compound-based HAIC in Colorectal Cancer Liver Metastases

Study (Year) Patients (n) Regimen Prior Therapies ORR DCR Median PFS (months) Median OS (months)
Guo et al. (2017) [7] 18 TOMOX-HAIC 2 lines systemic chemotherapy - - 4.9 20.6
Guo et al. (2017) [7] 24 FOLFOX-HAIC 2 lines systemic chemotherapy - - 6.6 15.4
Randomized Phase II (2022) [6] 61 TOMOX-HAIC Mixed (including refractory) 22.4% 71.4% 4.6 13.1
Randomized Phase II (2022) [6] 56 FOLFOX-HAIC Mixed (including refractory) 26.1% 80.4% 5.8 17.6

For patients with unresectable CRCLM who have failed standard systemic chemotherapy, HAIC with TOMOX has demonstrated encouraging efficacy. A retrospective analysis by Guo et al. directly compared TOMOX-HAIC with FOLFOX-HAIC (oxaliplatin plus 5-FU) in 42 patients who had progressed after two lines of systemic chemotherapy. The study reported a median overall survival of 20.6 months for TOMOX-HAIC versus 15.4 months for FOLFOX-HAIC, though this difference did not reach statistical significance (p=0.734) [7]. The median progression-free survival was 4.9 months for TOMOX and 6.6 months for FOLFOX (p=0.215), suggesting comparable efficacy between the two regimens [7].

A subsequent randomized phase II trial published in 2022 compared TOMOX-HAIC (n=61) with FOLFOX-HAIC (n=56) in patients with unresectable CRCLM. With a median follow-up of 39.5 months, the study found no statistically significant differences in efficacy outcomes between the two arms. The objective response rate was 22.4% for TOMOX versus 26.1% for FOLFOX, while disease control rates were 71.4% versus 80.4%, respectively [6]. The similar efficacy profiles, combined with the practical advantage of shorter infusion time, position TOMOX-HAIC as a valuable alternative to FOLFOX-HAIC in the management of refractory CRCLM.

Hepatocellular Carcinoma and Other Malignancies

Table 2: Efficacy of this compound-based HAIC in Hepatocellular Carcinoma and Other Malignancies

Study (Year) Cancer Type Patients (n) Regimen ORR DCR Median PFS (months) Median OS (months)
Phase II Trial (2024) [5] HCC with extrahepatic metastasis 39 TOMOX-HAIC + Apatinib 53.8% (RECIST) 61.5% (mRECIST) 89.7% 6.2 11.3
Retrospective (2019) [8] Unresectable HCC 37 TOMOX-HAIC post-TACE 54.0% - 12.0 19.0

The application of TOMOX-HAIC has expanded beyond colorectal metastases to include hepatocellular carcinoma (HCC), particularly in advanced stages. A recent phase II trial investigated the combination of TOMOX-HAIC with apatinib (a VEGFR-2 tyrosine kinase inhibitor) in patients with HCC with extrahepatic metastasis who had progressed after first-line systemic therapy. The regimen demonstrated promising efficacy with an objective response rate of 53.8% by RECIST v1.1 and 61.5% by mRECIST criteria [5]. The disease control rate was 89.7%, with median progression-free survival of 6.2 months and overall survival of 11.3 months [5]. Notably, tumor shrinkage was observed in both intrahepatic (87.2% of patients) and extrahepatic lesions (74.4% of patients), indicating systemic activity of the combined approach [5].

In a retrospective study of 37 patients with unresectable HCC treated with TOMOX-HAIC following transarterial chemoembolization (TACE), the median overall survival reached 19.0 months with a median progression-free survival of 12.0 months [8]. The objective response rate was 54.0%, with 8.1% of patients achieving complete response and 46.0% showing partial response [8]. Multivariate analysis identified BCLC stage B disease and a derived neutrophil-to-lymphocyte ratio (dNLR) ≤2 as significant predictors of favorable prognosis [8].

Emerging evidence also supports the investigation of this compound-based HAIC in liver metastases from other primary malignancies, including gastric cancer, esophageal cancer, gastroenteropancreatic neuroendocrine tumors, and uveal melanoma [1], though robust clinical data for these indications remain limited.

Technical Protocol and Methodology

Patient Selection Criteria

Inclusion criteria for TOMOX-HAIC typically include: histologically confirmed primary tumor with liver-dominant metastatic disease; age ≥18 years; Eastern Cooperative Oncology Group (ECOG) performance status of 0-2; adequate bone marrow function (absolute neutrophil count ≥1.5×10⁹/L, platelets ≥80×10⁹/L); adequate hepatic function (total bilirubin <3× upper limit of normal [ULN], alanine aminotransferase and aspartate aminotransferase <5× ULN); adequate renal function (estimated creatinine clearance ≥30 mL/min); and life expectancy >3 months [7] [6]. Patients with extrahepatic metastases may be included provided the dominant disease burden is hepatic and the extrahepatic disease is stable or minimally symptomatic [7] [6].

Exclusion criteria typically include: severe uncontrolled comorbidities; active infection; pregnancy or lactation; known hypersensitivity to this compound or oxaliplatin; severe peripheral neuropathy; and inability to undergo hepatic artery catheterization due to vascular anomalies or previous surgical alterations [6]. Special consideration is required for patients with renal impairment, as this compound is primarily eliminated renally and requires dose adjustment when creatinine clearance is below 65 mL/min [3] [4].

Catheter Placement and Angiographic Technique

The HAIC procedure begins with diagnostic angiography to map the hepatic arterial anatomy and identify tumor-feeding vessels. Using the Seldinger technique, vascular access is established typically through the femoral artery, though radial access represents an alternative approach [7] [6]. A coaxial catheter system (e.g., Renegade Hi Flo, Boston Scientific or Stride ASAHI INTECC) is advanced under fluoroscopic guidance into the abdominal aorta, followed by selective cannulation of the celiac trunk and common hepatic artery [7] [6].

Comprehensive visceral angiography is performed to delineate the arterial supply to the liver, identify anatomic variants, and exclude extrahepatic collateral supply to tumors. The catheter tip is subsequently positioned selectively in the proper hepatic artery for diffuse bilobar disease or lobar/sectional branches for localized tumors [1] [6]. To prevent gastrointestinal complications from inadvertent drug infusion, embolization of collateral vessels (such as the right gastric artery or gastroduodenal artery) may be performed using microcoils when necessary [8] [6].

For repeated infusion protocols, implantable port systems connected to subcutaneous reservoirs may be surgically placed with the catheter tip positioned in the target artery and secured to prevent dislodgement [1]. The patency of the catheter system must be confirmed before each infusion cycle, with careful attention to signs of hepatic artery occlusion or pseudo-occlusion that might compromise treatment delivery [1].

Drug Preparation and Administration

Table 3: TOMOX-HAIC Dosing and Administration Protocol

Component Dosage Administration Route Infusion Duration Frequency
Oxaliplatin 85 mg/m² Hepatic arterial 4 hours Every 4 weeks
This compound 3 mg/m² Hepatic arterial 1 hour Every 4 weeks
Pre-hydration 500-1000 mL 0.9% NaCl Intravenous 2-4 hours Before each cycle
Antiemetics According to institutional protocol Intravenous/oral Before chemotherapy Before each cycle

The TOMOX-HAIC regimen consists of oxaliplatin (85 mg/m²) administered as a 4-hour hepatic arterial infusion, followed by or concurrently with this compound (3 mg/m²) administered as a 1-hour hepatic arterial infusion [7] [6]. Treatment cycles are typically repeated every 4 weeks, continuing until disease progression, unacceptable toxicity, or achievement of resectability [6].

Drug preparation should follow aseptic techniques under ISO Class 5 conditions. Oxaliplatin is reconstituted according to manufacturer instructions, typically in 250-500 mL of 5% dextrose solution. This compound is diluted in 50-100 mL of 0.9% sodium chloride solution. Incompatibility between oxaliplatin and chloride ions necessitates the use of dextrose solutions rather than normal saline for oxaliplatin dilution to prevent degradation.

Premedication should include antiemetics (e.g., 5-HT3 antagonists) and corticosteroids according to institutional protocols. Adequate hydration with 500-1000 mL of 0.9% sodium chloride is recommended before initiation of chemotherapy to ensure renal perfusion and prevent oxaliplatin-induced renal injury [6].

Response Assessment and Follow-up

Radiological assessment of treatment response should be performed every 2-3 cycles using contrast-enhanced computed tomography (CT) or magnetic resonance imaging (MRI) of the abdomen and pelvis. The Response Evaluation Criteria in Solid Tumors (RECIST v1.1) is standard for objective response assessment, while modified RECIST (mRECIST) may provide additional valuable information in hepatocellular carcinoma [5] [6]. Evaluation should include both intrahepatic and extrahepatic disease sites.

Laboratory monitoring should include complete blood count, comprehensive metabolic panel (with particular attention to liver enzymes and renal function), and tumor markers (e.g., CEA for CRCLM, AFP for HCC) prior to each treatment cycle. During the infusion period, weekly laboratory assessments are recommended to monitor for delayed toxicities [6].

Dose modifications should be implemented based on observed toxicities. For this compound, dose reduction or discontinuation is required in cases of renal impairment, elevated liver enzymes (>5× ULN), or severe non-hematological toxicity (grade ≥3). Oxaliplatin dose should be adjusted for persistent peripheral neuropathy, hematological toxicity, or hypersensitivity reactions [7] [6].

Safety Profile and Toxicity Management

Hematological and Hepatic Toxicities

The safety profile of TOMOX-HAIC is characterized by manageable, predominantly low-grade toxicities. In comparative studies, the TOMOX regimen demonstrated a differentiated toxicity profile compared to FOLFOX-HAIC. Specifically, leukopenia appears more common with FOLFOX-HAIC (p=0.026), while hepatic transaminase elevations may occur more frequently with TOMOX-HAIC (p=0.039) [7]. Grade 3-4 thrombocytopenia has been reported in approximately 7.7-18.9% of patients across studies, with no significant differences between regimens [7] [8].

Hepatotoxicity represents a particular consideration with this compound-based therapy. A comprehensive analysis of predictive factors for this compound-induced hepatotoxicity identified several risk factors: elevated baseline transaminases, number of chemotherapy cycles, cumulative this compound dose, short intervals between courses, and combination with oxaliplatin [9]. Importantly, sex, age, creatinine clearance, previous chemotherapy, and presence of liver metastases did not significantly predict hepatotoxicity in multivariate analysis [9]. Hepatotoxicity led to treatment delays (≥1 week) in approximately 10% of chemotherapy cycles and was the reason for treatment discontinuation in 6% of patients [9].

Non-Hematological Toxicities

Common non-hematological toxicities associated with TOMOX-HAIC include transient elevation of liver enzymes (21.6% grade 3-4 AST elevation), hyperbilirubinemia (75.7% grade 1-2), nonspecific abdominal pain, fever, and fatigue [8]. The combination of TOMOX-HAIC with targeted agents such as apatinib may introduce additional class-effect toxicities including hypertension (25.6% grade 3), hand-foot syndrome (12.8% grade 3), and proteinuria (7.7% grade 3) [5].

Notably, the shorter infusion time with TOMOX-HAIC (approximately 5 hours total) compared to FOLFOX-HAIC (approximately 48 hours) may reduce the risk of thromboembolic events associated with prolonged bed rest and infusion pump use [6]. This practical advantage may be particularly relevant for patients with hypercoagulable states or limited mobility.

Proactive Toxicity Management Strategies

Proactive management of TOMOX-HAIC toxicities includes:

  • Regular monitoring of liver function tests before each cycle, with dose modification or treatment delay for persistent grade 3-4 elevations
  • Renal function assessment prior to each cycle, with appropriate dose reduction of this compound in patients with impaired creatinine clearance
  • Aggressive antiemetic prophylaxis with 5-HT3 antagonists and NK1 receptor antagonists for high-risk patients
  • Patient education regarding early signs of hepatotoxicity (fatigue, jaundice, abdominal pain) and myelosuppression (fever, bleeding, bruising)
  • Consideration of hepatoprotective agents such as glutathione or ademethionine, which have shown protective effects in some studies [9]

Mechanistic Insights and Experimental Evidence

Molecular Mechanisms of Action

The antitumor activity of this compound stems from its potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) [2] [3]. By forming a stable ternary complex with TS and the folate cofactor, this compound depletes intracellular thymidine nucleotide pools, leading to impaired DNA synthesis and DNA damage accumulation [2]. The subsequent activation of p53-mediated pathways and cell cycle arrest at the G1/S checkpoint ultimately induces apoptosis in rapidly dividing tumor cells [2].

Experimental studies in HepG2 hepatocellular carcinoma cells have demonstrated that this compound inhibits proliferation through G0/G1 cell cycle arrest, mediated via downregulation of cyclin A and cyclin-dependent kinase 2 (CDK2) [2]. This cell cycle arrest was associated with elevated expression of tumor suppressor genes p53 and p16, which contribute to the reduction of cyclin A/CDK2 complexes [2]. The concentration-dependent antiproliferative effects of this compound observed in preclinical models support its application in HAIC, where high local concentrations can be achieved.

G RTX This compound (TS Inhibitor) TS Thymidylate Synthase (TS) RTX->TS Inhibits dTMP dTMP TS->dTMP Converts dUMP dUMP dUMP->TS DNA_synthesis DNA Synthesis dTMP->DNA_synthesis Required for Cell_cycle Cell Cycle Progression DNA_synthesis->Cell_cycle Cycle_disruption G0/G1 Phase Arrest Cell_cycle->Cycle_disruption Disruption p53_pathway p53 Pathway Activation Cycle_disruption->p53_pathway Apoptosis Apoptosis p53_pathway->Apoptosis CDK2_cyclinA CDK2/Cyclin A Complex p53_pathway->CDK2_cyclinA Downregulates CDK2_cyclinA->Cycle_disruption Reinforces

Figure 1: Molecular Mechanism of this compound-induced Cell Cycle Arrest and Apoptosis

Pharmacokinetic Considerations

Population pharmacokinetic studies have identified several patient-specific factors that significantly influence this compound disposition. The clearance of this compound is directly correlated with creatinine clearance (CL = 0.54 + 0.02 × CLCR), explaining approximately 35% of the interpatient variability in drug elimination [4]. Additionally, body weight and serum albumin levels account for 56% of the variability in volume of distribution (V = 6.64 + 0.08 × WT - 0.16 × ALB) [4].

This compound exhibits triexponential pharmacokinetics with a prolonged terminal half-life (t½γ = 257 hours) reflecting slow redistribution from tissue stores, particularly the polyglutamated forms [4]. This pharmacokinetic profile supports intermittent dosing schedules while necessitating careful consideration of cumulative exposure in patients with impaired renal function. The extensive polyglutamation of this compound within hepatocytes and tumor cells contributes to its sustained TS inhibition despite relatively brief plasma exposure, making it particularly suitable for HAIC applications where prolonged local drug exposure can be achieved [2] [4].

Research Gaps and Future Directions

Despite the encouraging clinical data supporting TOMOX-HAIC, several research gaps remain to be addressed. Current limitations include the predominance of retrospective studies and small randomized trials, heterogeneity in patient populations and prior treatments, and limited long-term follow-up data [1] [7] [6]. Additionally, the optimal sequencing of TOMOX-HAIC relative to systemic therapies, targeted agents, and immunotherapy remains undefined.

Future research should focus on prospective validation in larger, homogeneous patient populations; exploration of predictive biomarkers for patient selection; and evaluation of combination strategies with novel therapeutic agents. The potential synergy between TOMOX-HAIC and immune checkpoint inhibitors represents a particularly promising avenue, given the ability of chemotherapy to modulate the tumor microenvironment and enhance immunogenicity.

Further technical refinements in catheter placement techniques, development of more biocompatible infusion systems, and optimization of dosing schedules based on pharmacological principles may further enhance the therapeutic index of TOMOX-HAIC. The integration of functional imaging biomarkers for early response assessment could also facilitate treatment individualization and improve clinical outcomes.

Conclusion

This compound-based hepatic arterial infusion chemotherapy represents a valuable therapeutic option for patients with liver-dominant metastases from colorectal cancer and hepatocellular carcinoma. The TOMOX regimen combines the pharmacological advantages of this compound—including specific thymidylate synthase inhibition, convenient administration schedule, and favorable toxicity profile—with the locoregional delivery advantages of HAIC. Clinical evidence supports its efficacy in appropriately selected patients, particularly those who have progressed on standard systemic therapies. With careful attention to technical protocol details, patient selection, and toxicity management, TOMOX-HAIC can be safely integrated into multidisciplinary liver-directed therapy approaches, offering meaningful disease control and potential survival benefits for patients with advanced hepatic malignancies.

References

Raltitrexed SALIRI regimen irinotecan dosing schedule

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for SALIRI Administration

A detailed, step-by-step protocol for administering the SALIRI regimen in a clinical or research setting is as follows.

Pre-Treatment Requirements
  • Patient Eligibility:
    • Diagnosis: Histologically confirmed metastatic colorectal adenocarcinoma [1] [2].
    • Prior Therapy: Disease progression during or after first-line chemotherapy containing a fluoropyrimidine (5-FU or capecitabine) and oxaliplatin [1] [2].
    • Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 [1] [2].
    • Organ Function: Adequate hematological, hepatic, and renal function must be confirmed before initiation [2].
  • Baseline Assessments:
    • Tumor Imaging: Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) of chest, abdomen, and pelvis within 28 days of treatment start [3].
    • Laboratory Tests: Complete Blood Count (CBC), comprehensive metabolic panel including liver and renal function tests [4].
    • Tumor Markers: Carcinoembryonic Antigen (CEA) and Carbohydrate Antigen 19-9 (CA19-9) [3].
Dosing and Preparation
  • Recommended Doses and Schedules:
    • 3-week Schedule: Irinotecan 180 mg/m² intravenous (IV) infusion followed by Raltitrexed 3 mg/m² IV infusion on Day 1. Cycle repeats every 21 days [1].
    • 2-week Schedule: Irinotecan 180 mg/m² IV infusion followed by this compound 2.5 mg/m² (maximum dose 6 mg) IV infusion on Day 1. Cycle repeats every 14 days [2].
  • Drug Preparation and Administration:
    • Premedication: Administer antiemetics prior to treatment. For a moderate emetogenic regimen, this typically includes a 5-HT3 antagonist (e.g., palonosetron 0.25 mg IV) and dexamethasone (e.g., 8 mg IV) [4]. Have atropine available at the bedside for management of acute irinotecan-related cholinergic symptoms [5] [6].
    • Irinotecan Infusion: Reconstitute and dilute in 250-500 mL of Dextrose 5% or Sodium Chloride 0.9%. Administer IV over 90 minutes [5]. Note: Some institutions have adopted a 30-minute infusion for select regimens, which was shown to be well-tolerated, though this should follow local protocols [6].
    • This compound Infusion: Reconstitute and further dilute in 50-250 mL of Sodium Chloride 0.9%. Administer IV over 15 minutes [4].
Assessment and Monitoring During Treatment
  • Tumor Response Assessment:
    • Imaging: Perform CT/MRI scans every 2-3 cycles (approximately 6-9 weeks) to evaluate tumor response according to RECIST 1.1 criteria [2] [3].
    • Response Definitions:
      • Objective Response Rate (ORR): Proportion of patients with a best overall response of Complete Response (CR) or Partial Response (PR).
      • Disease Control Rate (DCR): Proportion of patients with CR, PR, or Stable Disease (SD).
  • Safety and Toxicity Monitoring:
    • Laboratory Monitoring: Check CBC and liver function tests prior to each cycle. Monitor renal function closely, as it is critical for this compound clearance [4].
    • Dose Modifications: Adhere to predefined dose reduction rules for hematological and non-hematological toxicities. The tables below provide guidelines based on clinical trials and consensus [4].

Table 2: Dose Modification Guidelines for Hematological Toxicity

Toxicity Action
ANC < 0.5 x 10⁹/L or Platelets < 50 x 10⁹/L Delay treatment until recovery (ANC ≥ 1.5 x 10⁹/L; Platelets ≥ 75 x 10⁹/L) and reduce subsequent this compound dose by 25% [4].
Febrile Neutropenia Delay treatment until recovery and reduce subsequent this compound dose by 25% [4].

Table 3: Dose Modification Guidelines for Non-Hematological Toxicity

Toxicity Action
Diarrhea (Grade 3/4) Delay treatment until resolution to Grade ≤1. For first occurrence, reduce this compound by 50%; for second occurrence, omit this compound [4].
Mucositis (Grade 3/4) Delay treatment until resolution to Grade ≤1. For first occurrence, reduce this compound by 50%; for second occurrence, omit this compound [4].
Renal Impairment (eGFR 30-44 mL/min) Reduce this compound dose by 50% and extend dosing interval to 28 days. Avoid use if eGFR < 30 mL/min [4].

Mechanism of Action and Synergism

The SALIRI regimen's efficacy is grounded in the synergistic cytotoxicity of its components, which target DNA replication and repair through distinct but complementary mechanisms.

G cluster_Step1 Step 1: Irinotecan (Day 1) cluster_Step2 Step 2: this compound (24h later, Day 2) Start SALIRI Regimen: Sequential Administration Irinotecan Irinotecan IV Infusion Start->Irinotecan I_Conversion Enzymatic Conversion Irinotecan->I_Conversion SN38 Active Metabolite: SN-38 I_Conversion->SN38 Topo1 Binds Topoisomerase I SN38->Topo1 TCC Stabilizes Topoisomerase I- DNA Cleavable Complex Topo1->TCC SSB Induces Irreparable Single-Strand DNA Breaks TCC->SSB ReplicationStress Replication Fork Collapse & Replication Stress SSB->ReplicationStress This compound This compound IV Infusion ReplicationStress->this compound 24-hour interval enhances synergy Synergy Synergistic Cytotoxicity: Overwhelmed DNA Repair & Triggered Apoptosis ReplicationStress->Synergy Polyglutamation Intracellular Polyglutamation This compound->Polyglutamation TS_Inhibition Direct Inhibition of Thymidylate Synthase (TS) Polyglutamation->TS_Inhibition dTMP_Depletion Depletion of dTMP Pools TS_Inhibition->dTMP_Depletion dTTP_Imbalance Imbalanced dNTP Pools (dCTP/dTTP) dTMP_Depletion->dTTP_Imbalance DSB Promotes Misincorporation & Double-Strand Breaks (DSBs) dTTP_Imbalance->DSB DSB->Synergy

Diagram Title: Sequential Mechanism of SALIRI Synergism

The synergistic effect is highly schedule-dependent. Preclinical data demonstrates that administering SN-38 (irinotecan's active metabolite) followed by this compound 24 hours later produces significantly greater cytotoxicity than simultaneous administration or the reverse sequence [7]. This 24-hour interval allows for maximal replication stress from irinotecan, after which this compound administration exacerbates the DNA damage, leading to overwhelmed cellular repair mechanisms and synergistic cell death [7].

Key Considerations for Clinical Development

  • Overcoming 5-FU Resistance: SALIRI provides a critical therapeutic option for patients progressing on first-line 5-FU-based therapy. This compound inhibits TS through a different mechanism without cross-resistance, offering a validated alternative [8] [1].
  • Patient Subgroups: This regimen is particularly valuable for specific patient populations, including those who develop cardiotoxicity from 5-FU/capecitabine and those with dihydropyrimidine dehydrogenase (DPD) deficiency, who are unsuitable for standard fluoropyrimidine therapy [1] [3].
  • Combination with Targeted Therapy: The SALLY study showed that combining the SALIRI regimen with targeted agents like bevacizumab or cetuximab can further improve outcomes, particularly overall survival [8]. Future clinical designs should consider these combinations based on the patient's molecular profile (e.g., RAS wild-type vs. mutant).

Conclusion

The SALIRI regimen is an established, effective, and tolerable second-line treatment option for mCRC. Its development and optimization highlight the importance of understanding molecular mechanisms, particularly schedule-dependent synergism, and addressing the specific needs of patient subgroups intolerant to fluoropyrimidines. This protocol provides a framework for its clinical application and future research.

References

Raltitrexed SALOX regimen oxaliplatin administration

Author: Smolecule Technical Support Team. Date: February 2026

SALOX Regimen: Clinical Application Notes

The SALOX regimen combines two cytotoxic agents with distinct mechanisms of action: raltitrexed, a specific thymidylate synthase (TS) inhibitor, and oxaliplatin, a platinum-based DNA cross-linking agent. This combination is recognized for its efficacy and convenient administration schedule [1] [2].

Mechanism of Action

The regimen's activity stems from the synergistic effect of its components targeting DNA synthesis and replication:

  • This compound: As a quinazoline folate analogue, this compound is actively transported into cells via the reduced folate carrier (RFC). Inside the cell, it is rapidly polyglutamated. These polyglutamates potently and directly inhibit thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine-5'-monophosphate (dTMP). Depletion of dTMP leads to imbalanced nucleotide pools and DNA fragmentation, triggering cell death [3] [2].
  • Oxaliplatin: This platinum compound forms intra-strand cross-links in DNA, which disrupt DNA replication and transcription. The DNA damage ultimately leads to apoptosis [2].

The diagram below illustrates this synergistic mechanism of action.

G This compound This compound TSInhibition Thymidylate Synthase (TS) Inhibition This compound->TSInhibition Oxaliplatin Oxaliplatin DNAdamage DNA Cross-Links Formation Oxaliplatin->DNAdamage dTMPDepletion dTMP Depletion TSInhibition->dTMPDepletion DNAFragmentation Imbalanced Nucleotide Pools & DNA Fragmentation DNAdamage->DNAFragmentation dTMPDepletion->DNAFragmentation Apoptosis Apoptosis DNAFragmentation->Apoptosis

Indications and Clinical Efficacy

The SALOX regimen is primarily indicated for metastatic Colorectal Cancer (mCRC). Clinical evidence supports its use in two key settings:

  • Second-line Treatment: For patients whose disease has progressed on first-line fluoropyrimidine-based therapy (e.g., FOLFOX). A 2024 prospective phase II study confirmed that switching to a this compound-based regimen after fluorouracil failure is a viable strategy, with one study showing a median PFS of 11.6 months in a small SALOX subgroup [1].
  • First-line Treatment: As an alternative to fluorouracil-based regimens like FOLFOX. A 2012 randomized phase II trial demonstrated that TOMOX (another name for SALOX) had a comparable overall survival to FOLFOX4 [2].

The table below summarizes key efficacy outcomes from clinical studies.

Study (Year) Phase Patient Population Median PFS (Months) Median OS (Months) ORR (%) DCR (%)
Jiang et al. (2024) [1] II mCRC, second-line 11.6 (SALOX subgroup) 17.1 (SALOX subgroup) 33.3 83.3
Feliu et al. (2012) [2] II mCRC, first-line 7.7 15.6 45.6 Not Specified
Phase II Trial (2005) [4] II mCRC, first-line 8.2 Not Reached (69% alive at 14m) 46 Not Specified

Key Efficacy Notes:

  • Non-Cross-Resistance with 5-FU: this compound does not have complete cross-resistance with 5-fluorouracil (5-FU), making SALOX a rational therapeutic option after 5-FU-based therapy fails [5].
  • Efficacy in Specific Populations: SALOX is particularly valuable for patients with 5-FU intolerance (e.g., cardiotoxicity) or those with dihydropyrimidine dehydrogenase (DPD) deficiency [5].
Safety and Tolerability Profile

The SALOX regimen has a distinct and manageable toxicity profile that differs from fluorouracil-based regimens.

  • Common Adverse Events: The most frequent grade 1-2 adverse events include hepatic transaminase elevations, fatigue, and peripheral neuropathy (oxaliplatin-related) [1] [4] [2].
  • Comparative Toxicity: SALOX is associated with a lower incidence of hematological toxicity (neutropenia, leukopenia) compared to FOLFOX but a higher incidence of hepatic disorders and asthenia [2].
  • Key Dose-Limiting Toxicities: The most common grade 3-4 toxicities are diarrhea and elevated liver transaminases. One study noted grade 3-4 liver toxicity in 8% of patients [4]. Neuropathy is also a concern with oxaliplatin.

The table below provides a comparative overview of the toxicity profiles.

Toxicity Type SALOX / TOMOX Regimen FOLFOX Regimen Notes
Hematological Lower incidence [2] Higher incidence of neutropenia and leukopenia [2]
Gastrointestinal (Diarrhea) Moderate incidence, can be severe [4] Managed per protocol A key toxicity to monitor and manage proactively.
Hepatic Higher incidence of transaminase elevation [2] Lower incidence [2] Common but often manageable.
Neurological Peripheral neuropathy (oxaliplatin-related) [4] Peripheral neuropathy (oxaliplatin-related) [2] Similar profile, related to cumulative oxaliplatin dose.
Other Asthenia [2] Hand-foot syndrome, mucositis [2] SALOX avoids 5-FU specific toxicities.

Detailed Experimental and Clinical Protocols

Clinical Dosing and Administration Protocol

The standard dosing and administration schedule for the SALOX regimen, as used in recent clinical trials, is outlined below.

G Start Cycle Day 1 Bevacizumab Bevacizumab (Optional) 7.5 mg/m² IV Start->Bevacizumab  (If combined) Wait Wait 45 minutes Start->Wait Bevacizumab->Wait This compound This compound 3 mg/m² IV over 15 min Oxaliplatin Oxaliplatin 130 mg/m² IV over 2 hrs This compound->Oxaliplatin CycleEnd Cycle repeats every 21 days Oxaliplatin->CycleEnd Wait->this compound

Key Administration Notes:

  • Dose Adjustments: this compound requires dose adjustment based on renal function (creatinine clearance). The protocol must be followed strictly [2]:
    • CrCl >65 mL/min: 3 mg/m² every 3 weeks.
    • CrCl 55-65 mL/min: 2.25 mg/m² (75% of dose) every 4 weeks.
    • CrCl 25-54 mL/min: 1.5 mg/m² (50% of dose) every 4 weeks.
  • Sequence of Administration: In clinical trials, this compound is typically administered before oxaliplatin, with a 45-minute gap between the two drugs [4] [2].
  • Combination with Targeted Therapy: SALOX is often combined with bevacizumab (7.5 mg/kg on day 1) in clinical practice, which has shown to improve efficacy [1].
In Vitro Assessment of this compound Activity

For preclinical drug development, the following protocol can be used to evaluate the antitumor activity of this compound, as adapted from a study on liver cancer cells [3].

Objective: To determine the cytotoxic effect and mechanism of action of this compound on cancer cell lines (e.g., HepG2, colorectal cancer organoids). Materials:

  • Cancer cell lines or patient-derived organoids (PDOs).
  • This compound, 5-FU (positive control).
  • Cell culture plates, RPMI-1640 medium with 10% FBS.
  • WST-8 or MTT cell proliferation assay kit.
  • Flow cytometer, RNA/DNA extraction kits, Western blot equipment.
  • Antibodies for TS, p53, p16, cyclin A, CDK2, GAPDH.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 96-well plates (4x10⁴ cells/mL, 100 µL/well) and allow to adhere.
    • Prepare serial dilutions of this compound (e.g., 0, 16, 64, 256 nM) and positive control 5-FU.
    • Treat cells for 24-48 hours.
  • Cell Proliferation Assay (IC₅₀ Determination):

    • After treatment, add WST-8 reagent and incubate for 2 hours.
    • Measure absorbance at 450 nm. Calculate cell viability and inhibition percentage to determine IC₅₀.
  • Clonogenic (Colony Formation) Assay:

    • Seed cells at low density (500 cells/well) in 6-well plates.
    • Treat with this compound for 24 hours, then replace with drug-free medium.
    • Culture for 2-3 weeks, then fix with 4% PFA and stain with Giemsa.
    • Count colonies to determine the long-term inhibitory effects.
  • Cell Cycle Analysis (Flow Cytometry):

    • Harvest treated cells, wash with PBS, and fix.
    • Treat with RNase A and stain with Propidium Iodide (PI).
    • Acquire data using a flow cytometer (e.g., 10,000 events) and analyze cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software.
  • Mechanistic Studies (mRNA and Protein Expression):

    • Extract total mRNA and protein from treated cells.
    • Perform Real-Time PCR and Western Blot to analyze expression levels of key targets: TS, cyclin A, CDK2, p53, and p16.

Expected Outcomes: this compound treatment should induce G0/G1 cell cycle arrest, accompanied by downregulation of cyclin A and CDK2, and upregulation of p53 and p16 [3].

Protocol for Hyperthermia Chemotherapy Synergism Screening

Research indicates this compound has significant synergistic effects with hyperthermia, which can be evaluated using patient-derived organoids (PDOs) for applications like Hyperthermic Intraperitoneal Chemotherapy (HIPEC) [6].

Objective: To evaluate the synergy between this compound and hyperthermia using a 3D colorectal cancer organoid model. Materials:

  • Colorectal cancer PDOs or cell line-derived organoids.
  •  3D Matrigel, microfluidic droplet printer.
  •  96-well plates, cell culture incubators with hyperthermia control (capable of maintaining 43°C).
  •  CCK-8 cell viability assay kit.

Methodology:

  • Organoid Generation:

    • Encapsulate single cells from patient samples or cell lines in 3D Matrigel droplets using a microfluidic device.
    • Phase-transfer droplets into microspheres and print into 96-well plates.
    • Culture for 7 days until organoids form.
  • Hyperthermia and Drug Treatment:

    • Divide organoids into two groups: Control (37°C) and Hyperthermia (43°C).
    • Treat organoids with a concentration gradient of this compound (0 to 1000 µM) and other chemotherapeutics.
    • Expose the hyperthermia group to 43°C for 90 minutes.
  • Viability Assessment and Analysis:

    • After 2 days, assess cell viability using the CCK-8 assay.
    • Calculate the Half-Maximal Inhibitory Concentration (IC₅₀) for each condition.
    • Determine the Hyperthermia Chemotherapy Sensitization Enhancement Ratio (HCSER). A higher HCSER indicates greater synergy. Studies have found this compound to have the highest HCSER among common drugs [6].

References

Raltitrexed in Maintenance Therapy: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application and Efficacy Data

Raltitrexed, a specific thymidylate synthase (TS) inhibitor, offers a favorable toxicity profile and convenient administration schedule, making it a candidate for maintenance therapy. The table below summarizes key efficacy outcomes from recent clinical studies in gastrointestinal cancers.

Table 1: Clinical Efficacy of this compound-Based Regimens in Advanced Cancers

Cancer Type Study Phase / Type Regimen Key Efficacy Outcomes Citation
Metastatic Colorectal Cancer (mCRC) Prospective Phase II (2nd-line) This compound + Irinotecan + Bevacizumab (SALIRI/Bev), followed by this compound/Bev maintenance Median PFS: 8.4 months; Median OS: 17.6 months; DCR: 87.2% [1]
Heavily Pretreated mCRC Real-World Study This compound + S-1 + Bevacizumab Median PFS: 4.7 months; Median OS: 13.5 months; DCR: 65.1% [2]
Locally Advanced Nasopharyngeal Carcinoma (LA-NPC) Phase II This compound + Cisplatin (Induction & Concurrent with CRT) 2-year OS: 92%; 2-year RFS: 85%; ORR: 98% [3]

Detailed Protocol for Maintenance Therapy in mCRC

This protocol is adapted from a prospective Phase II study investigating second-line treatment followed by maintenance therapy for mCRC [1].

Patient Selection Criteria
  • Inclusion Criteria:
    • Histologically confirmed metastatic colorectal adenocarcinoma.
    • Failure of first-line fluorouracil-based chemotherapy.
    • ECOG Performance Status of 0 or 1.
    • Adequate organ function:
      • Absolute neutrophil count (ANC) ≥ 1.5 × 10⁹/L
      • Platelet count ≥ 80 × 10⁹/L
      • Serum creatinine ≤ 1.5 × ULN
  • Exclusion Criteria:
    • Previous treatment with this compound.
    • Symptomatic coronary artery disease or uncontrolled cardiac conditions.
    • Severe active infection or symptomatic brain metastases.
Treatment Plan
  • Induction Phase:

    • Duration: 6 cycles (each cycle is 21 days).
    • Regimen A (SALIRI/Bev): For patients who failed first-line oxaliplatin.
      • This compound: 3 mg/m², IV infusion over 15 minutes, Day 1.
      • Irinotecan: 200 mg/m², IV infusion, Day 1.
      • Bevacizumab: 7.5 mg/kg, IV infusion, Day 1.
    • Regimen B (SALOX/Bev): For patients who failed first-line irinotecan.
      • This compound: 3 mg/m², IV infusion over 15 minutes, Day 1.
      • Oxaliplatin: 130 mg/m², IV infusion, Day 1.
      • Bevacizumab: 7.5 mg/kg, IV infusion, Day 1.
  • Maintenance Phase:

    • Initiation Criteria: Patients with at least stable disease (SD) after 6 cycles of induction.
    • Regimen:
      • This compound: 3 mg/m², IV infusion over 15 minutes, Day 1.
      • Bevacizumab: 7.5 mg/kg, IV infusion, Day 1.
    • Cycle Duration: 21 days.
    • Duration: Continue until disease progression or unacceptable toxicity.
Efficacy and Safety Monitoring
  • Tumor Assessment: Perform CT or MRI scans every 6-8 weeks (every 2-3 cycles) using RECIST 1.1 criteria.
  • Safety Monitoring:
    • Perform complete blood count and serum chemistry before each cycle.
    • Monitor for known adverse events (AEs), which are primarily mild to moderate. The most common AEs include bone marrow suppression, gastrointestinal side effects (nausea, vomiting), and oropharyngeal mucositis [3] [1].
    • Manage AEs according to NCI CTCAE guidelines; dose delays or reductions may be required for Grade 3/4 toxicities.

Mechanism of Action and Synergistic Potential

Molecular Mechanism and Apoptosis Pathway

This compound is a folate analog competitively inhibiting thymidylate synthase (TS), depleting thymidine triphosphate (dTTP), and causing DNA fragmentation and apoptosis [3] [4]. Preclinical studies reveal additional apoptosis mechanisms.

The following diagram illustrates the mitochondrial-mediated apoptosis pathway induced by this compound in cancer cells, based on findings in gastric and prostate cancer models [5] [6].

G This compound-Induced Mitochondrial Apoptosis Pathway RTX This compound TS Inhibits Thymidylate Synthase (TS) RTX->TS DNA dTTP Depletion DNA Damage TS->DNA ROS ROS Overproduction DNA->ROS Cellular Stress ER Endoplasmic Reticulum (ER) Stress DNA->ER Cellular Stress Mito Mitochondrial Dysfunction (↓ Membrane Potential) ROS->Mito ER->Mito CytoC Cytochrome c Release Mito->CytoC Caspase3 Caspase-3 Activation CytoC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis HSPA8 Impedes HSPA8 Expression HSPA8->ER In Prostate Cancer

Diagram 1: this compound triggers apoptosis through TS inhibition and DNA damage, leading to mitochondrial dysfunction and caspase-3 activation. In prostate cancer models, it also impedes HSPA8, contributing to ER stress [5] [6].

Synergistic Potential in Combination Therapy
  • Hyperthermia: In colorectal cancer organoid models, this compound demonstrated the highest hyperthermia chemotherapy sensitization enhancement ratio (HCSER) among common drugs, indicating strong synergistic effects with hyperthermia [7].
  • Immunotherapy: A clinical case report described the successful substitution of 5-FU with this compound in a pembrolizumab-platinum regimen for metastatic esophageal cancer, resulting in 10 months of progression-free survival without new toxicity signals [8]. This supports its compatibility with immunotherapy platforms.

Conclusion and Future Directions

Evidence supports this compound as a viable and effective agent for maintenance therapy, especially in mCRC. Its distinct mechanism of action, manageable safety profile, and convenient dosing schedule offer significant clinical advantages.

Future work should focus on:

  • Prospective Trials: Conducting randomized Phase III trials to definitively establish the survival benefit of this compound maintenance versus other strategies.
  • Biomarker Discovery: Identifying predictive biomarkers, such as TS expression levels, for patient stratification.
  • Novel Combinations: Further exploring synergies with immunotherapies and targeted agents across various malignancies.

References

Raltitrexed in Second-Line mCRC: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Rationale and Introduction

Colorectal cancer (CRC) is the third most common cancer and the second leading cause of cancer death globally [1]. For patients with metastatic colorectal cancer (mCRC) who progress after first-line fluoropyrimidine-based chemotherapy, second-line treatment options remain a critical therapeutic challenge. A significant limitation of sequential fluoropyrimidine use is the development of cross-resistance [2].

Raltitrexed is a specific thymidylate synthase (TS) inhibitor that demonstrates no complete cross-resistance with 5-fluorouracil (5-FU), making it a viable alternative for patients who have failed prior 5-FU-based regimens [1]. Phase I/II studies have established that this compound combined with irinotecan has significant synergistic effects and acceptable toxicity profiles [1]. The following application notes and protocols detail the implementation of this compound-based regimens as second-line therapy for mCRC, supported by recent clinical trial evidence.

Efficacy Data from Clinical Studies

Summary of Clinical Trial Outcomes

Recent prospective and retrospective studies have demonstrated the efficacy of this compound-based regimens in the second-line setting for mCRC. The table below summarizes key efficacy endpoints from recent clinical investigations:

Table 1: Efficacy of this compound-Based Second-Line Regimens in mCRC

Study Type & Population Regimen Sample Size ORR (%) DCR (%) Median PFS (months) Median OS (months)
Prospective Phase II (Post-FOLFOX) [1] Irinotecan + this compound 108 17.6 76.9 4.9 13.1
Retrospective Study (2nd Line) [3] TOMIRI (Irinotecan + this compound) 164 13.4 81.7 7.0 21.0
Prospective Phase II (+Bevacizumab) [4] SALIRI + Bevacizumab 94 25.5 87.2 8.2 17.6
Prospective Phase II (+Bevacizumab) [4] SALOX + Bevacizumab 6 33.3 83.3 11.6 17.1

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival.

Safety and Tolerability Profile

The safety profile of this compound-based combinations is generally manageable, with most adverse events (AEs) being Grade I/II and reversible with appropriate supportive care [1].

Table 2: Common Adverse Events Associated with this compound-Based Second-Line Regimens

Adverse Event Incidence (Grade I-II) Incidence (Grade III-IV) Management Notes
Hepatic Dysfunction 55.1% [3] 7.3% [3] AST/ALT elevation; monitor LFTs, typically self-limiting [1].
Neutropenia 12.2% [3] 12.2% (G3-4) [1] Monitor blood counts; consider G-CSF for G3/4.
Leukopenia Common [1] 12.2% (G3-4) [1] Monitor blood counts.
Anemia 27.3% [3] Information Missing Rarely requires transfusion.
Thrombocytopenia 10.2% [3] Information Missing Monitor blood counts.
Fatigue Common [1] Information Missing Supportive care.
Diarrhea Common [1] 4.7% [1] Standard antidiarrheal protocols.
Nausea/Vomiting Information Missing Information Missing Standard antiemetic prophylaxis.

A notable advantage of this compound is the absence of treatment-related cardiotoxicity, which is a known risk with fluoropyrimidines, making it particularly suitable for patients with cardiac comorbidities or those who experienced cardiotoxicity on prior 5-FU [1]. The convenience of its administration (short IV infusion without the need for prolonged infusion or folinic acid sensitization) also offers practical benefits for both patients and clinics [2].

Detailed Treatment Protocols

Patient Selection Criteria

Inclusion Criteria:

  • Histologically confirmed locally advanced or metastatic adenocarcinoma of the colon or rectum.
  • Disease progression during or within 6 months of completing first-line palliative chemotherapy containing oxaliplatin and a fluoropyrimidine [1] [2].
  • Age typically 18-75 years with an Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1 [1] [2].
  • At least one radiographically measurable lesion per RECIST 1.1 criteria [1].
  • Adequate bone marrow, liver, and renal function [2].

Exclusion Criteria:

  • Prior treatment with this compound [2].
  • Symptomatic coronary artery disease, myocardial infarction within the last 6 months, or congestive heart failure (NYHA III/IV) [2].
  • Severe, active infection or symptomatic brain metastases [2].
  • Severe renal impairment requiring dialysis [2].
Recommended Dosing and Schedules

The following protocols detail the most common this compound-based second-line regimens. All cycles are repeated every 21 days.

Table 3: Standard Dosing Protocols for this compound-Based Regimens

Regimen Name Component Drugs & Dosing Administration Schedule Supportive Medications
SALIRI / TOMIRI This compound: 3 mg/m² IV [1] [2] Day 1 of each 21-day cycle [1] Antiemetics as per institutional protocol.
Irinotecan: 180-200 mg/m² IV [1] [2] Day 1 of each 21-day cycle [1] Monitor for late-onset diarrhea; prescribe loperamide.
SALOX This compound: 3 mg/m² IV [2] Day 1 of each 21-day cycle Antiemetics as per institutional protocol.
Oxaliplatin: 130 mg/m² IV [2] Day 1 of each 21-day cycle Educate on cold avoidance and neurotoxicity management.
Combination with Bevacizumab This compound + Irinotecan (as above) Day 1 of each 21-day cycle Monitor for hypertension, proteinuria, bleeding events.
PLUS Bevacizumab: 7.5 mg/kg IV [4] [2] Day 1 of each 21-day cycle Monitor for hypertension, proteinuria, bleeding events.

Dose Modifications: Dose reductions or delays should be implemented based on the severity of hematological and non-hematological toxicities, particularly for neutropenia, diarrhea, and hepatic transaminase elevations. Treatment should continue until disease progression or unacceptable toxicity [4] [2].

Assessment and Monitoring Protocols

Baseline Assessments:

  • Complete medical history and physical examination, including performance status.
  • Histopathological confirmation of adenocarcinoma.
  • Radiographic tumor assessment via CT or MRI (chest, abdomen, pelvis).
  • Laboratory tests: Complete blood count (CBC), comprehensive metabolic panel (including liver and renal function tests), and carcinoembryonic antigen (CEA) level [1] [2].

On-Treatment Monitoring:

  • CBC and chemistry panel before each cycle.
  • Radiographic tumor re-assessment every 6-9 weeks (2-3 cycles) using RECIST 1.1 criteria [2].
  • Monitoring for specific adverse events like diarrhea, neutropenia, and elevated liver enzymes [1].

Treatment Algorithm and Decision Pathway

The following diagram illustrates the clinical decision pathway for incorporating this compound into the second-line treatment of mCRC.

mCRC_Treatment Second-Line mCRC Treatment with this compound Start mCRC Patient Progression on 1st-line 5-FU + Oxaliplatin PS Assess PS, Organ Function and Contraindications Start->PS Decision1 Intolerance to 5-FU? (Cardiotoxicity, DPD deficiency) PS->Decision1 Decision2 Consider Combination with Targeted Therapy? Decision1->Decision2 No RegimenA Regimen: SALIRI (this compound + Irinotecan) Decision1->RegimenA Yes RegimenB Regimen: SALOX (this compound + Oxaliplatin) Decision1->RegimenB Consider if Irinotecan not suitable Decision2->RegimenA No/Unknown (Oxaliplatin pre-treated) RegimenC Regimen: SALIRI + Bevacizumab Decision2->RegimenC Yes (Irinotecan-naive) Monitor Initiate Treatment & Monitor RegimenA->Monitor RegimenB->Monitor RegimenC->Monitor

Key Considerations for Clinical Application

  • Overcoming 5-FU Resistance: The efficacy of this compound-based regimens after 5-FU failure supports the concept of non-cross resistance between these two TS inhibitors [1]. This makes this compound a rational choice in the second-line setting.
  • Role of Targeted Therapy: The combination of this compound-based chemotherapy with bevacizumab shows promising efficacy, with one study reporting a median PFS of 8.4 months [4]. This suggests that the backbone of this compound and irinotecan effectively synergizes with anti-angiogenic therapy.
  • Patient Convenience: The 21-day cycle and short intravenous administration of this compound offer a more convenient regimen compared to infusional 5-FU, potentially improving patient quality of life and reducing clinic visits [2].
  • Specific Patient Subgroups: this compound is particularly valuable for:
    • Patients with 5-FU-induced cardiotoxicity.
    • Patients with dihydropyrimidine dehydrogenase (DPD) deficiency [1].
    • Those for whom the convenience of a 3-weekly regimen is a priority.

Conclusion

This compound-based combination regimens represent a standardized, effective, and safe therapeutic strategy for the first-line treatment of mCRC following progression on fluoropyrimidine and oxaliplatin. The compiled efficacy data, detailed protocols, and decision pathway provide researchers and clinicians with a practical framework for implementing these regimens in clinical practice or trial design. Future research directions should include direct head-to-head comparisons with other second-line options and exploration of predictive biomarkers for optimal patient selection.

References

Raltitrexed dose calculation body surface area

Author: Smolecule Technical Support Team. Date: February 2026

Critical Dose Modification for Renal Function

Renal function, measured by creatinine clearance (CLcr), is the most critical factor for dose adjustment. Adherence to these modifications is essential to avoid life-threatening toxicity [1]. The following workflow and table outline the dose adjustment protocol.

Start Assess Patient Renal Function (Calculate Creatinine Clearance) Decision1 Is CLcr > 65 mL/min? Start->Decision1 Path1 Administer Full Dose 3.0 mg/m² every 3 weeks Decision1->Path1 Yes Decision2 Is CLcr between 55-65 mL/min? Decision1->Decision2 No Path2 Reduce Dose to 75% (2.25 mg/m²) every 4 weeks Decision2->Path2 Yes Decision3 Is CLcr between 25-54 mL/min? Decision2->Decision3 No Path3 Reduce Dose to 50% (1.5 mg/m²) every 4 weeks Decision3->Path3 Yes Path4 Do Not Administer Raltitrexed Decision3->Path4 No

Creatinine Clearance (CLcr) Recommended Dose & Schedule Reference
> 65 mL/min Full dose: 3.0 mg/m² every 3 weeks [1]
55 - 65 mL/min Reduced dose: 2.25 mg/m² (75% of standard) every 4 weeks [1]
25 - 54 mL/min Reduced dose: 1.5 mg/m² (50% of standard) every 4 weeks [1]
< 25 mL/min Contraindicated. Do not administer. [1]

Application in Clinical Research and Toxicity Management

Novel Combination Regimens

Recent clinical research explores this compound in combination therapies for refractory metastatic colorectal cancer (mCRC). The "RSF" regimen combines it with S-1 (an oral fluoropyrimidine) and fruquintinib (a VEGFR inhibitor) [2] [3].

  • Dosing Schedule in RSF Regimen: this compound 3 mg/m² IV on Day 1, plus S-1 and fruquintinib orally for 14 days, in a 21-day cycle [2]. This demonstrates the standard 3 mg/m² dose can be safely integrated with other agents in a structured protocol.
Management of Toxicities

This compound has the potential for severe toxicity, primarily affecting the gastrointestinal tract and bone marrow. The following table outlines required dose modifications for adverse events [4] [1].

Toxicity (Grade) Action & Dose Modification for Subsequent Cycles

| Diarrhea or Mucositis (Grade 2) | Delay treatment until resolved to ≤ Grade 1. • 1st occurrence: No reduction. • 2nd: Reduce by 25%. • 3rd: Reduce by 50%. • 4th: Omit drug. | | Diarrhea or Mucositis (Grade 3/4) | Delay treatment until resolved to ≤ Grade 1. • 1st occurrence: Reduce by 50%. • 2nd occurrence: Omit drug. | | Neutropenia/Thrombocytopenia (< 0.5 or < 50 x 10⁹/L) | Delay treatment until recovery. Consider reducing by 25%. | | Febrile Neutropenia | Delay treatment until recovery. Consider reducing by 25%. |

For severe, life-threatening toxicity (e.g., Grade 4 diarrhea), discontinue this compound permanently and initiate supportive care, which may include intravenous hydration, bone marrow support, and leucovorin rescue (25 mg/m² IV every 6 hours) [4] [1]. Note that leucovorin, folic acid, or related vitamins are contraindicated for concurrent use during normal treatment [1].

Key Protocol Considerations for Professionals

  • Pre-Treatment Monitoring: Before each cycle, perform a full blood count, liver function tests, and serum creatinine measurement [1]. Ensure neutrophil count > 2,000/mm³ and platelet count > 100,000/mm³ before infusion [1].
  • Elderly Patients: Use with caution due to higher vulnerability to toxicity and potential decline in renal function. Ensure rigorous monitoring for myelosuppression and gastrointestinal toxicity [1].
  • Pharmacokinetic Insight: Population pharmacokinetic studies confirm that this compound clearance is linearly correlated with creatinine clearance. Additional covariates like body weight and serum albumin levels account for variability in volume of distribution, supporting the need for individualized dosing [5].

References

Raltitrexed Administration Protocol: Application Notes for Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Mechanism of Action

Raltitrexed (Tomudex) is a quinazoline-based folate analogue that functions as a specific and potent inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine triphosphate required for DNA replication [1]. Its cytotoxic potency is significantly enhanced by a unique pharmacological trait: it is actively transported into cells and undergoes extensive intracellular polyglutamation [1] [2]. These polyglutamate metabolites are far more potent TS inhibitors than the parent drug and are retained intracellularly for prolonged periods. This retention allows for sustained cytotoxic effects without the need for continuous drug exposure, underpinning the feasibility of its convenient once-every-3-weeks dosing schedule [1] [3].

Recommended Dosage and Infusion Protocol

The standard dose and administration schedule for this compound have been established based on phase I and III clinical trials [3].

Table 1: Standard Dosage and Administration
Parameter Specification
Recommended Dose 3 mg/m² based on body surface area [4]
Dosing Interval Every 3 weeks [4]
Infusion Duration 15 minutes [3] [4]
Infusion Volume 50 to 250 mL [4]
Compatible Diluents 0.9% Sodium Chloride Solution or 5% Dextrose (Glucose) Solution [4]

> Critical Note: Dose escalation above 3 mg/m² is not recommended, as it has been associated with an increased incidence of life-threatening or fatal toxicity [4]. This compound must not be mixed with other drugs in the same infusion container [4].

Pre-Administration Requirements and Dose Modifications

Essential Pre-Treatment Assessments

Prior to initiating therapy and before each subsequent cycle, the following assessments are mandatory [4]:

  • Full Blood Count (FBC): Including differential white cell count and platelets.
  • Serum Chemistry: Liver transaminases, serum bilirubin, and serum creatinine.

Treatment should only proceed if the following hematological parameters are met:

  • Total white blood cell count > 4,000/mm³
  • Neutrophil count > 2,000/mm³
  • Platelet count > 100,000/mm³
Dose Adjustment for Renal Impairment

This compound is primarily eliminated by the kidneys, with 40-50% of the dose excreted unchanged in urine [5] [3] [2]. Renal function significantly impacts drug clearance and must guide dose selection [4] [2]. The following adjustments are recommended based on calculated creatinine clearance (CLCR):

Table 2: Dose Modification for Renal Impairment
Creatinine Clearance (CLCR) Recommended Dose Dosing Interval
> 65 mL/min 100% (3.0 mg/m²) Every 3 weeks
55 - 65 mL/min 75% Every 4 weeks
25 - 54 mL/min 50% Every 4 weeks
< 25 mL/min Contraindicated Not applicable
Dose Modification Based on Observed Toxicity

Dose reductions for subsequent cycles are required based on the worst grade of toxicity experienced in the previous cycle, provided toxicity has completely resolved [4].

G Start Assess Previous Cycle Toxicity Resolved Has toxicity completely resolved? Start->Resolved HoldDose Withhold next dose until toxicity resolves Resolved->HoldDose No Grade3Hemo WHO Grade 3 Hematological Toxicity (Neutropenia/Thrombocytopenia) Resolved->Grade3Hemo Yes Grade2GI WHO Grade 2 Gastrointestinal Toxicity (Diarrhea/Mucositis) Resolved->Grade2GI Yes Grade4Hemo WHO Grade 4 Hematological Toxicity Resolved->Grade4Hemo Yes Grade3GI WHO Grade 3 Gastrointestinal Toxicity Resolved->Grade3GI Yes Grade4GI WHO Grade 4 Gastrointestinal Toxicity OR Grade 3 GI + Grade 4 Hematological Resolved->Grade4GI Yes Reduce25 Apply 25% Dose Reduction Grade3Hemo->Reduce25 Grade2GI->Reduce25 Reduce50 Apply 50% Dose Reduction Grade4Hemo->Reduce50 Grade3GI->Reduce50 Discontinue Discontinue this compound Initiate Supportive Care Consider Leucovorin Grade4GI->Discontinue

Figure 1: Decision workflow for dose modification based on previous cycle toxicity.

Reconstitution and Preparation Protocol

Reconstitution Procedure
  • Reconstitution Diluent: Use 4 mL of sterile water for injections per 2 mg vial [4].
  • Resulting Concentration: This yields a solution containing 0.5 mg/mL of this compound [4].
  • Further Dilution: The appropriate volume of this reconstituted solution must be withdrawn and diluted into an infusion bag containing 50 mL to 250 mL of a compatible diluent (0.9% sodium chloride or 5% dextrose) [4].
Stability and Handling
  • Handling Precautions: As a cytotoxic agent, this compound should be handled according to standard procedures for such drugs, using appropriate personal protective equipment (PPE) [4].
  • Extravasation: While preclinical studies in animals did not reveal significant irritant reactions, there is limited clinical experience with human extravasation. Standard monitoring and care are advised [4].

Pharmacokinetic and Pharmacodynamic Profile

Understanding the disposition of this compound is crucial for predicting its efficacy and toxicity profile.

Table 3: Key Pharmacokinetic Parameters of this compound
Parameter Value Notes / Reference
Peak Plasma Concentration (Cmax) ~700 ng/mL Mean value after 3.0 mg/m² dose [5]
Time to Cmax (tmax) At the end of 15-min infusion [5]
Terminal Half-Life (t1/2γ) 257 hours (~11 days) [5] Reflects slow redistribution from tissues [2]
Mean Clearance (CL) 41.3 mL/min [5] Reduced in renal impairment [2]
Renal Clearance 50-60% of total CL [5]
Volume of Distribution (Vss) ~7.90 L/kg [2] Extensive tissue distribution
Protein Binding > 90% [2]
Total Urinary Excretion ~40% of dose [5] Unchanged drug
Total Faecal Excretion 3% (to 5 days) to 14% (to 10 days) [5] Unchanged drug

A population pharmacokinetic analysis demonstrated that creatinine clearance (CLCR), body weight (WT), and serum albumin (ALB) significantly account for the interpatient variability in this compound's pharmacokinetics, providing a basis for personalized dosing [2]:

  • Clearance (L/h) = 0.54 + 0.02 × CLCR (mL/min)
  • Volume of Distribution (L) = 6.64 + 0.08 × WT (kg) - 0.16 × ALB (g/L)

Clinical Monitoring and Toxicity Management

A rigorous monitoring schedule is essential for the safe administration of this compound due to its potential for severe toxicity.

G PreDose Pre-Each Cycle: Full Blood Count Liver Function Tests Serum Creatinine CheckRenal Calculate Creatinine Clearance PreDose->CheckRenal AdjustDose Adjust Dose if Renal Impairment CheckRenal->AdjustDose Administer Administer this compound (15-min IV infusion) AdjustDose->Administer PostDose Post-Infusion: Monitor for Acute Toxicity (Malaise, Asthenia) Administer->PostDose WeeklyMonitor Weekly Monitoring for Hematological Toxicity (if GI toxicity occurred) PostDose->WeeklyMonitor CycleEnd Pre-Next Cycle: Re-assess all parameters Apply dose reduction if needed WeeklyMonitor->CycleEnd

Figure 2: Clinical monitoring workflow for patients receiving this compound.

Management of Major Toxicities

The principal dose-limiting toxicities are hematological, gastrointestinal, and asthenia [1] [3].

  • Hematological Toxicity: Myelosuppression, manifesting as neutropenia and thrombocytopenia, can occur. Grade 3/4 thrombocytopenia was reported in three out of nine patients in a pharmacokinetic study [5].
  • Gastrointestinal Toxicity: Diarrhea and nausea/vomiting are common. Grade 3/4 diarrhea occurred in up to 14% of patients in clinical trials, and grade 3/4 nausea/vomiting in up to 13% [1] [3].
  • Hepatic Toxicity: Transient increases in liver transaminases are frequently observed but are often reversible [4].
Supportive Care and Interventions

For patients who experience severe toxicity, the following supportive measures are recommended [4]:

  • Intravenous Hydration: Standard supportive care for dehydration, particularly from diarrhea.
  • Bone Marrow Support: As clinically indicated for severe myelosuppression.
  • Leucovorin Rescue: Preclinical data suggest consideration of leucovorin administration for severe toxicity. From clinical experience with other antifolates, a dose of 25 mg/m² IV every 6 hours until symptom resolution may be used [4].

> Critical Contraindication: Leucovorin (folinic acid), folic acid, or vitamin preparations containing these agents are contraindicated for use immediately prior to or during this compound administration, as they may interfere with its cytotoxic action. Their use is only considered as a rescue agent in cases of severe overdose or toxicity [4].

Conclusion

This compound offers a clinically effective thymidylate synthase inhibition with a convenient dosing schedule. Successful and safe application in a clinical or research setting hinges on strict adherence to the 15-minute infusion time, meticulous pre-treatment assessment of renal function with appropriate dose modification, and vigilant monitoring and management of its characteristic toxicities. The provided protocol serves as a comprehensive guide for its standardized use.

References

Raltitrexed combination with fruquintinib in clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Mechanism of Action

The RSF regimen represents a rational combination strategy designed to overcome chemotherapy resistance in refractory mCRC.

  • Mechanism of Cytotoxic Agents (Raltitrexed + S-1): This "RS" backbone directly targets thymidylate synthase (TS), a critical enzyme for DNA synthesis. This compound is a specific TS inhibitor, while S-1 (containing tegafur, a 5-FU prodrug) simultaneously inhibits dihydropyrimidine dehydrogenase (DPD). DPD inhibition prevents the breakdown of 5-FU, enhancing its bioavailability and overcoming a key mechanism of 5-FU resistance [1] [2]. This dual attack provides a more comprehensive suppression of TS compared to either agent alone.

  • Mechanism of Targeted Agent (Fruquintinib): Fruquintinib is an oral, highly selective tyrosine kinase inhibitor that targets all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3). By blocking VEGF signaling, it inhibits tumor angiogenesis, thereby restricting the tumor's supply of oxygen and nutrients [3] [4]. Its high selectivity for VEGFRs minimizes off-target toxicity, making it suitable for combination therapy [4].

The complementary mechanisms of the RS chemotherapy backbone and fruquintinib's anti-angiogenic activity create a multi-faceted attack on the tumor and its microenvironment. The following diagram illustrates the synergistic workflow of the RSF regimen:

G cluster_chemo Cytotoxic Combo (this compound + S-1) cluster_targeted Targeted Therapy (Fruquintinib) Start RSF Regimen Administration Ralt This compound: Direct TS Inhibitor Start->Ralt S1 S-1: Tegafur (5-FU prodrug) + DPD Inhibitor Start->S1 Fruq Fruquintinib: Selective VEGFR-1/-2/-3 Inhibitor Start->Fruq TSBlock Blocked Thymidylate Synthase (TS) Ralt->TSBlock  Direct Action DPDBlock Inhibited DPD Enzyme S1->DPDBlock  Direct Action VEGFBlock Inhibited VEGF Signaling Fruq->VEGFBlock  Direct Action DNAEffect Impaired DNA Synthesis TSBlock->DNAEffect DPDBlock->TSBlock Enhances 5-FU Efficacy AngioEffect Suppressed Tumor Angiogenesis VEGFBlock->AngioEffect FinalEffect Synergistic Anti-Tumor Effect DNAEffect->FinalEffect AngioEffect->FinalEffect

Clinical Evidence and Trial Data

Evidence for the RSF regimen builds from a promising case report to an ongoing formal clinical trial.

  • Supporting Case Report: A 2017 case involved a 54-year-old man with mCRC who progressed on mFOLFOX6 and FOLFIRI regimens. As a third-line therapy, he received the RSF combination, achieving a partial response (PR) that allowed for surgical resection of his hepatic lesion. The treatment resulted in an exceptionally long progression-free survival (PFS) of approximately 3 years by the last follow-up in December 2022, demonstrating a profound and durable response in a treatment-resistant setting [1] [5].

  • Ongoing Phase II Clinical Trial (NCT06427005): This multicenter, prospective, single-arm trial aims to systematically evaluate the RSF regimen in patients with refractory mCRC. The study population includes adults with metastatic colorectal adenocarcinoma who have progressed on or are intolerant to standard fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapies [6] [2]. The trial schema below outlines the study design and key parameters:

G Title Phase II Trial: RSF Regimen Protocol P1 Patient Population (n ≈ 100 estimated) Criteria Inclusion Criteria: • Age ≥18, mCRC confirmed • Failed prior fluoro/oxali/irinotecan • ECOG 0-2, life expectancy ≥12 weeks • Measurable disease (RECIST 1.1) P2 Intervention: RSF Regimen P1->P2 Dosing Dosing (21-day cycle): • this compound: 3 mg/m² IV, Day 1 • S-1: 40-60 mg BID PO, Days 1-14 • Fruquintinib: 4-5 mg QD PO, Days 1-14 P3 Assessment & Endpoints P2->P3 Endpoints Primary Endpoint: • Objective Response Rate (ORR) Secondary Endpoints: • Progression-Free Survival (PFS) • Overall Survival (OS) • Disease Control Rate (DCR) • Safety (NCI-CTCAE v4.0) • Quality of Life (QoL)

  • Efficacy Outcomes: The case report demonstrated the potential for strong efficacy, which the phase II trial will quantify on a larger scale. The primary endpoint is Objective Response Rate (ORR) according to RECIST 1.1 criteria. Secondary endpoints include PFS, OS, and Disease Control Rate (DCR) [6] [2]. Prior studies on the this compound-S-1 backbone without fruquintinib reported an ORR of 13.0% and a DCR of 65.2%, providing a benchmark for the expected performance of the enhanced RSF regimen [2].

Detailed Experimental Protocol

For researchers seeking to implement this regimen, the following detailed protocol is based on the cited clinical trial design [6] [2].

1. Patient Selection Criteria

  • Inclusion Criteria: Histologically confirmed metastatic colorectal adenocarcinoma; failure of prior standard therapies (fluoropyrimidine, oxaliplatin, irinotecan); ECOG performance status 0-2; adequate bone marrow, renal, and hepatic function.
  • Exclusion Criteria: Prior treatment with this compound, S-1, or fruquintinib; symptomatic brain metastases; severe uncontrolled comorbidity; extensive intestinal resection.

2. Dosage and Administration The treatment is administered in 21-day cycles with the following schedule. Note that S-1 is dosed based on Body Surface Area (BSA):

BSA (m²) S-1 Dose
<1.25 40 mg (twice daily)
1.25 - 1.50 50 mg (twice daily)
>1.50 60 mg (twice daily)
  • This compound: 3 mg/m², intravenous infusion over 15 minutes, on Day 1 of each cycle.
  • S-1: Oral, twice daily, from Day 1 to Day 14 of each cycle. The specific dose is determined by the patient's BSA as shown in the table above.
  • Fruquintinib: 5 mg, oral, once daily, from Day 1 to Day 14 of each cycle.
  • The cycle is repeated every 21 days.

3. Dose Modification Guidelines Dose interruptions or reductions are required for managing adverse events, particularly for fruquintinib:

  • First occurrence: Interrupt dose until resolves to Grade ≤1, then resume at 4 mg.
  • Second occurrence: Interrupt dose until resolves to Grade ≤1, then resume at 3 mg.
  • Third occurrence: Discontinue fruquintinib permanently.

4. Efficacy and Safety Assessment

  • Tumor Assessment: Contrast-enhanced CT or MRI performed every 6 weeks (2 cycles) for the first 12 months, then every 9 weeks thereafter, using RECIST 1.1 criteria.
  • Safety Monitoring: Vital signs, physical examinations, and laboratory tests (hematology, blood chemistry, urinalysis) performed before each cycle. Adverse events graded and recorded per NCI-CTCAE version 4.0.

Safety and Tolerability Profile

The safety of the RSF regimen is consistent with the known profiles of its components, particularly fruquintinib.

  • Common Adverse Events: The most frequent treatment-related adverse events (AEs) of special interest for fruquintinib, based on the FRESCO trial, are summarized below [7]. These AEs are generally predictable and manageable with supportive care and dose modifications.
Adverse Event All Grades (%) Grade ≥3 (%) Median Time to Onset
Hypertension 55.4 21.2 10 days
Hand-Foot Skin Reaction (HFSR) 49.3 10.8 21 days
Proteinuria 42.1 3.2 20 days
  • Laboratory Abnormalities: Common laboratory abnormalities include increased AST/ALT, bilirubin, and hematological toxicities. These should be monitored routinely [7] [8].
  • Proactive Management: Strategies include regular blood pressure monitoring and antihypertensive therapy; emollients and urea-based creams for HFSR; regular urinalysis for proteinuria. Dose interruption and modification per protocol are critical for managing Grade 3+ events [7] [2].

Discussion and Future Perspectives

The RSF regimen is a promising late-line option for mCRC, especially for patients who have exhausted standard therapies. Its development is a logical step in the evolution of combination therapies that target multiple pathways simultaneously to overcome resistance.

  • Clinical Implications: This regimen addresses a significant unmet need in the third-line mCRC setting, where options like regorafenib and TAS-102 offer limited efficacy. The synergistic mechanism provides a strong rationale for improved outcomes.
  • Limitations and Future Directions: Current evidence is primarily based on a single, albeit remarkable, case report. The ongoing Phase II trial (NCT06427005) is essential for validating these findings in a larger cohort. Future research should explore predictive biomarkers for patient selection and investigate the regimen's efficacy in other gastrointestinal malignancies.

References

Raltitrexed in patients with fluoropyrimidine-induced cardiotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Rationale and Evidence Summary

Fluoropyrimidines (5-FU and capecitabine) are cornerstone chemotherapeutics, but their use is limited by cardiotoxicity—including angina, myocardial infarction, and arrhythmias—with a reported incidence of 1.6% to 68% across studies, and a mean risk of approximately 5% [1] [2] [3]. The pathophysiological mechanisms are multifactorial, involving coronary vasospasm, endothelial injury, oxidative stress, and impaired oxygen transfer from red blood cells [1] [2]. For patients experiencing these adverse events, rechallenge with fluoropyrimidines carries a high risk of recurrence, estimated at 20% to 100%, with a fatality rate of up to 13% [2] [3]. Raltitrexed, a folate analog that directly inhibits thymidylate synthase, offers a mechanistically distinct alternative with a more favorable cardiac safety profile [4] [3].

The table below summarizes key efficacy and safety outcomes from clinical studies of this compound in patients with prior fluoropyrimidine-induced cardiotoxicity or high cardiac risk.

Study and Design Patient Population Intervention Key Efficacy Outcomes Cardiotoxicity Outcomes with this compound

| Large Single-Center Experience (N=247) [5] [3] Retrospective Cohort | GI cancer patients with prior FP cardiotoxicity (n=155) or high cardiac risk (n=92). | this compound (single agent or combination) | • Median OS: 44.3 months • Median PFS: 36.0 months • 5-year OS in early-stage disease: 62.0% | • 13 patients (5.3%) experienced CV toxicity • 1 death (<0.1%) from MI | | Clinical Audit (N=42) [6] Retrospective | Patients switched to this compound after FP cardiotoxicity. | this compound (single agent or combination) | Not specified in excerpt. | • 0 patients experienced further cardiac toxicity. | | Case Report (N=1) [4] | Patient with multivessel CAD and metastatic ESCC. | this compound + Carboplatin + Pembrolizumab | • PFS: >10 months with no disease progression. | • No cardiotoxicity signals from this compound. Patient's NSTEMI was attributed to pre-existing severe CAD. |

Clinical Application Protocol

This protocol outlines the use of this compound as an alternative for patients with gastrointestinal cancers who have experienced fluoropyrimidine-induced cardiotoxicity.

Patient Eligibility and Selection Criteria
  • Indication 1: Prior Documented Fluoropyrimidine Cardiotoxicity. This includes patients who experienced any of the following during 5-FU or capecitabine treatment: acute coronary syndrome (e.g., angina, MI), arrhythmias, significant ECG changes (e.g., ST-segment elevation/depression), or left ventricular dysfunction, leading to discontinuation of the fluoropyrimidine [5] [6] [3].
  • Indication 2: High Pre-existing Cardiac Risk. Patients with significant cardiovascular comorbidities (e.g., multivessel coronary artery disease, history of PCI/CABG, uncontrolled angina) may be considered for upfront this compound-based therapy to avoid the risk of initial cardiotoxicity [5] [4] [3].
Recommended Dosing and Regimens

This compound can be administered as a single agent or in combination with other cytotoxics. Renal function must be assessed prior to every cycle, as this compound is primarily cleared by the kidneys [3] [7].

  • Standard Dosage: 3 mg/m² intravenous infusion over 15 minutes, repeated every 3 weeks [3] [7].
  • Dose Adjustments for Renal Impairment:
    • Creatinine Clearance (CrCl) 55-65 mL/min: Administer 3 mg/m²; monitor hematology before each dose.
    • CrCl 25-54 mL/min: Reduce dose to 2 mg/m².
    • CrCl < 25 mL/min: Contraindicated. Do not administer.
  • Common Combination Regimens:
    • This compound + Oxaliplatin: An effective option for colorectal cancer [6] [3].
    • This compound + Irinotecan: Another alternative for metastatic colorectal cancer [6].
    • This compound + Platinum Agent + Immunotherapy: As demonstrated in the case report for esophageal cancer, this compound can be safely integrated with carboplatin and pembrolizumab [4].

The following diagram illustrates the clinical decision-making workflow for incorporating this compound into a treatment plan.

node1 Patient with GI Malignancy Needing Chemotherapy node2 Assess Cardiac History and Risk Factors node1->node2 node3 High Cardiac Risk or Prior FP Cardiotoxicity? node2->node3 node4 Proceed with Standard Fluoropyrimidine Regimen node3->node4 No node5 Consider this compound as Alternative node3->node5 Yes node6 Check Renal Function (Creatinine Clearance) node5->node6 node7 CrCl ≥ 25 mL/min? node6->node7 node8 Initiate this compound-Based Regimen node7->node8 Yes node9 Contraindicated. Explore Other Options node7->node9 No

Safety and Monitoring Guidelines
  • Cardiac Monitoring: While the risk is significantly lower, continuous cardiac vigilance is recommended. The large single-center study reported cardiotoxicity in 5.3% of a high-risk population, indicating that events are still possible, albeit infrequent and often less severe [5] [3]. Monitor for symptoms and obtain ECGs as clinically indicated.
  • Management of Other Toxicities: Be vigilant for this compound's characteristic toxicities, which include asthenia, nausea/vomiting, and hematological suppression (neutropenia, leukopenia, anemia). These should be managed with standard supportive care and dose modifications per protocol [3] [7].
  • Contraindications: Hypersensitivity to this compound; pre-existing severe renal impairment (CrCl < 25 mL/min) [7].

Conclusion and Future Directions

This compound provides a clinically validated and effective therapeutic strategy for patients with gastrointestinal cancers for whom fluoropyrimidines are not an option due to cardiotoxicity or high cardiac risk. The evidence demonstrates that this compound-based regimens can achieve favorable long-term survival outcomes with a markedly reduced incidence of cardiac adverse events.

Future efforts should focus on integrating this compound into modern chemoimmunotherapy regimens and validating its utility through larger, prospective trials.

References

Managing Raltitrexed hepatic toxicity in CRCLM patients

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental pharmacokinetic profile of raltitrexed? The clinical pharmacokinetics of this compound are characterized by a three-compartment model [1] [2]. A key feature is its long terminal half-life, approximately 260 hours, due to extensive tissue sequestration as polyglutamate forms [1]. It is over 90% bound to plasma protein and is primarily eliminated unchanged by the kidneys, with about 40-50% of the dose recovered in urine within 24 hours [1] [3].

  • Q2: Which patient factors significantly increase the risk of this compound toxicity? The most critical risk factor is compromised renal function [1] [2] [4]. Population pharmacokinetic studies show that creatinine clearance (CLCR) significantly influences drug clearance, explaining 35% of its variability [2]. Other factors include low body weight and low serum albumin levels [2]. The elderly require particular attention due to a higher likelihood of reduced renal function [1].

  • Q3: How should patients be monitored for this compound-induced hepatotoxicity? While the search results do not specify a monitoring protocol for hepatotoxicity, the established pharmacokinetic and safety data suggest a rigorous approach. The table below outlines a recommended monitoring schedule based on general cytotoxic drug management and the known long half-life of this compound.

    Table: Recommended Monitoring Schedule for this compound | Time Point | Laboratory Tests | Clinical Assessment | | :--- | :--- | :--- | | Pre-treatment (Baseline) | ALT, AST, ALP, Total Bilirubin, Albumin, Serum Creatinine (for eGFR) | Full medical history, performance status | | During Treatment (Day 8-10 of each cycle) | ALT, AST, ALP, Total Bilirubin | Symptom assessment (fatigue, nausea, jaundice) | | End of Cycle | ALT, AST, ALP, Total Bilirubin, Albumin, Serum Creatinine | Toxicity grading, dose adjustment decision |

  • Q4: Are there any specific guidelines for using this compound in CRCLM patients? Current Chinese guidelines for colorectal liver metastases (2025 edition) focus on comprehensive treatment strategies, including multi-disciplinary teams and precision medicine based on molecular typing, but do not provide specific details on this compound regimens in the available excerpt [5]. Always refer to the most updated local and international clinical practice guidelines.

Troubleshooting & Experimental Guides

Issue: Managing Hepatotoxicity in Preclinical Models

A primary challenge is predicting and modeling hepatotoxicity before clinical trials. The following workflow, based on a 2021 study, uses patient-derived organoids (PDOs) to screen for hyperthermia synergism and drug toxicity [6].

Experimental Protocol: Screening this compound Toxicity & Synergism using Colorectal Cancer Organoids

  • Objective: To establish a library of patient-derived colorectal cancer organoids (PDOs) to evaluate the efficacy and potential synergistic toxicity of this compound, both at normothermia (37°C) and under hyperthermic conditions (43°C) [6].
  • Key Materials:
    • Biologicals: Patient colorectal cancer samples or colorectal cancer cell lines (e.g., SW620, SW480) [6].
    • Reagents: Growth factor-reduced Matrigel, collagenase type I, complete organoid culture medium (containing Noggin, R-spondin-1, EGF, etc.), CCK-8 cell viability assay kit [6].
    • Drugs: this compound and other comparator chemotherapeutics (e.g., oxaliplatin, 5-fluorouracil) [6].
    • Equipment: Microfluidic droplet printer, 96-well plates, CO2 incubator with hyperthermia control, microplate reader [6].
  • Methodology:
    • Organoid Establishment: Extract cells from patient tumor samples or cell lines. Encapsulate single cells in Matrigel droplets using a microfluidic device to form uniform, cell-laden microspheres in 96-well plates [6].
    • Culture: Culture the microspheres in a complete human organoid medium. Organoids typically develop within 3-7 days [6].
    • Drug Conditioning: Expose mature organoids to a concentration gradient of this compound (e.g., 0 to 1000 μmol/L) in conditioned medium for 48 hours. Perform this in parallel at 37°C (control) and 43°C for 90 minutes (hyperthermia) to test for synergism [6].
    • Viability Assay: Replace the medium with a fresh medium containing 10% CCK-8. Incubate and measure absorbance at 450 nm to determine cell viability and calculate the half-maximal inhibitory concentration (IC50) [6].
    • Data Analysis: Calculate the Hyperthermia Chemotherapy Sensitization Enhancement Ratio (HCSER) to quantify the synergistic effect. The study found this compound had the highest HCSER score among common drugs in 11 of 22 patient organoids [6].

The following diagram illustrates the core workflow of this organoid-based screening model.

G start Patient Tumor Sample or Cell Line extract Cell Extraction & Dissociation start->extract encapsulate Microfluidic Encapsulation in Matrigel extract->encapsulate culture Culture in 96-well Plate (7 days) encapsulate->culture pdo Mature Patient-Derived Organoid (PDO) Library culture->pdo condition1 Drug Conditioning at 37°C (Normothermia Control) pdo->condition1 condition2 Drug Conditioning at 43°C (Hyperthermia Test) pdo->condition2 assay CCK-8 Cell Viability Assay condition1->assay condition2->assay analysis IC50 & HCSER Calculation assay->analysis

Quantitative Data Summary for this compound

Table: Key Pharmacokinetic and Toxicity Parameters of this compound

Parameter Value / Description Clinical Significance Source
Terminal Half-life (t1/2γ) 260 hours (~10.8 days) Explains prolonged action & toxicity risk; no plasma accumulation upon repeated dosing. [1]
Primary Elimination Route Renal (40-50% unchanged in urine) Crucial for dosing: Severe toxicity in renal impairment. [1] [3]
Protein Binding > 90% (at 20-100 μmol/L) High binding limits free drug concentration. [1]
Clearance (CL) 2.17 L/h (Population Mean) Reduced in patients with low creatinine clearance. [2]
Key Covariates for CL Creatinine Clearance (CLCR) CL (L/h) = 0.54 + 0.02 × CLCR (ml/min). [2]
Key Covariates for V Body Weight (WT), Serum Albumin (ALB) V (L) = 6.64 + 0.08 × WT (kg) - 0.16 × ALB (g/L). [2]
Common Dose-Limiting Toxicities Asthenia, Gastrointestinal (diarrhea, nausea/vomiting), Myelosuppression Require careful patient management and monitoring. [4]

Key Takeaways for Researchers

  • Prioritize Renal Function: The strong dependence of this compound clearance on renal function is the single most important factor for predicting and preventing systemic toxicity, including hepatotoxicity [1] [2].
  • Leverage Advanced Models: Patient-derived organoid (PDO) libraries represent a state-of-the-art model for screening drug efficacy and synergistic toxicity in a personalized manner, potentially offering higher predictive value than traditional cell lines [6].
  • Monitor Key Parameters: Baseline and ongoing monitoring of liver function tests (ALT, AST, ALP, Bilirubin) and renal function (Serum Creatinine, eGFR) is non-negotiable for patient safety during this compound therapy.

References

Raltitrexed dose adjustment renal impairment guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Official Renal Dosing Guidelines

The table below summarizes the dose adjustments for raltitrexed monotherapy based on creatinine clearance (CrCl), as per the official product information (SmPC) [1] [2].

Creatinine Clearance (CrCl) Recommended Dose and Interval
> 65 mL/min Full dose (3.0 mg/m²) every 3 weeks
55 - 65 mL/min 75% of dose (2.25 mg/m²) every 4 weeks
25 - 54 mL/min 50% of dose (1.5 mg/m²) every 4 weeks
< 25 mL/min Contraindicated

> Important Note: These guidelines are for a single agent. Dosing in combination therapy regimens (e.g., with S-1) may differ and should follow the specific clinical trial or protocol from which the regimen was derived [3] [4].

Scientific Rationale and Evidence

The dosing guidelines are based on robust pharmacokinetic studies showing a direct correlation between renal function and this compound clearance.

  • Pharmacokinetic Impact: A clinical trial demonstrated that patients with mild to moderate renal impairment (CrCl 25-65 mL/min) had double the drug exposure (AUC) and a significantly longer elimination half-life compared to patients with normal renal function [5].
  • Clearance Relationship: Population pharmacokinetic analysis established that creatinine clearance accounts for 35% of the variability in this compound clearance. The relationship is described by the formula: CL (l h⁻¹) = 0.54 + 0.02 CLCR (ml min⁻¹) [6].
  • Toxicity Consequences: The increased drug exposure in renally impaired patients directly correlates with a higher frequency of severe adverse events, hospitalizations, and life-threatening toxicities such as neutropenia and diarrhoea [5] [7] [8].

Clinical Management and Precautions

Adherence to the following monitoring and management protocols is critical for patient safety.

  • Essential Monitoring: Renal function must be assessed before the first dose and prior to every subsequent cycle [1] [7]. Monitor for gastrointestinal toxicity (diarrhoea, mucositis) and haematological toxicity (neutropenia, thrombocytopenia), as these are the major dose-limiting side effects [8].
  • Dose Modification for Toxicity: If toxicity occurs, subsequent doses should be withheld until the toxicity resolves and then administered at a reduced dose [1]:
    • 25% dose reduction: For WHO grade 3 haematological toxicity or grade 2 gastrointestinal toxicity.
    • 50% dose reduction: For WHO grade 4 haematological toxicity or grade 3 gastrointestinal toxicity.
  • Contraindications: this compound is contraindicated in patients with severe renal impairment (CrCl < 25 mL/min) and in those with severe hepatic impairment [1]. Concomitant use with leucovorin (folinic acid), folic acid, or related vitamin preparations is also contraindicated as it may interfere with the drug's efficacy [1].

This compound Renal Dose Adjustment Logic

The flowchart below outlines the decision-making process for dosing this compound in patients with renal impairment.

Start Assess Patient Renal Function (Calculate CrCl) Normal CrCl > 65 mL/min Start->Normal Mild CrCl 55-65 mL/min Start->Mild Moderate CrCl 25-54 mL/min Start->Moderate Severe CrCl < 25 mL/min Start->Severe Dose_Normal Administer Full Dose 3.0 mg/m² Repeat every 3 weeks Normal->Dose_Normal Dose_Mild Administer 75% of Dose 2.25 mg/m² Repeat every 4 weeks Mild->Dose_Mild Dose_Moderate Administer 50% of Dose 1.5 mg/m² Repeat every 4 weeks Moderate->Dose_Moderate Dose_Severe Drug Contraindicated Do Not Administer Severe->Dose_Severe

References

Optimizing Raltitrexed timing with S-1 administration

Author: Smolecule Technical Support Team. Date: February 2026

RSF Regimen Administration Schedule

The following table outlines the specific dosing and timing for each drug in the 21-day cycle RSF regimen, as per the phase II trial protocol [1] [2]:

Drug Form Dosage Schedule (within a 21-day cycle)
Raltitrexed Intravenous (IV) 3 mg/m² (max 5 mg) Day 1 only
S-1 Oral 80-120 mg/day (dose based on body surface area) Days 1-14 (followed by a 7-day break)
Fruquintinib Oral 5 mg/day Days 1-14 (followed by a 7-day break)

Mechanism of Action & Experimental Rationale

The rational design of the RSF regimen timing is based on the distinct and complementary mechanisms of each drug, which target different pathways in cancer cell proliferation.

Supporting Evidence for Mechanism: this compound is a folate analogue that directly inhibits Thymidylate Synthase (TS), a key enzyme in DNA synthesis [3]. It is metabolized to polyglutamate forms that are retained long-term in cells, enabling its sustained activity from a single IV dose per cycle [4] [5]. S-1 is a combination drug where Tegafur is converted to 5-FU, which also inhibits TS. Gimeracil inhibits DPD to enhance 5-FU bioavailability, and Oteracil reduces gastrointestinal toxicity [6] [7]. Fruquintinib is a highly selective oral inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), inhibiting tumor angiogenesis [8].

Critical Safety & Management Considerations

For researchers assessing this regimen, the following safety profile and management strategies are crucial:

  • Hepatotoxicity with this compound: this compound can induce transient increases in liver enzymes and, in rare cases, fulminant liver failure. Monitoring of liver function before each cycle is essential. Dose delays or discontinuation may be necessary based on toxicity grade [5].
  • Renal Function for Dosing: this compound is primarily cleared by the kidneys. Population pharmacokinetic studies show that its clearance is directly correlated with creatinine clearance (CLCR) [4]. The formula is: CL (l h⁻¹) = 0.54 + 0.02 CLCR (ml min⁻¹). Dosing must be adjusted in patients with renal impairment to avoid increased toxicity [4] [3].
  • Other Common Toxicities: The regimen shares class effects with other cytotoxics and TKIs. Key toxicities to monitor and manage include hand-foot skin reaction (HFSR) and hypertension from Fruquintinib, as well as gastrointestinal toxicity (diarrhea, nausea/vomiting) and myelosuppression [1] [8].

Key Protocol & Troubleshooting Insights

  • Established Workflow: The 21-day cycle with concurrent S-1 and Fruquintinib dosing followed by a week break is the established clinical protocol [1] [2]
  • Clinical Context: This RSF regimen is specifically designed and tested as a third-line therapy for metastatic colorectal cancer patients who have failed standard therapies including fluoropyrimidine, irinotecan, and oxaliplatin [1]

References

Management of Chemotherapy-Induced Myelosuppression

Author: Smolecule Technical Support Team. Date: February 2026

Myelosuppression is a common side effect of cytotoxic chemotherapy, where bone marrow activity is decreased, leading to reduced production of blood cells [1]. The table below outlines the core strategies for managing its different manifestations.

Deficiency Clinical Condition Primary Management Strategies Key Considerations & Risks
Neutrophils Neutropenia Granulocyte Colony-Stimulating Factors (G-CSFs) (e.g., Filgrastim, Pegfilgrastim) [2] Used for prophylaxis (≥20% risk of febrile neutropenia) or after an event [2]. Can cause bone pain [2].
Red Blood Cells Anemia Erythropoiesis-Stimulating Agents (ESAs), Iron supplementation, Red Blood Cell (RBC) transfusions [2] ESAs effective in ~60% of patients; risk of thromboembolic events. Transfusions carry risk of infection and reactions [2].
Platelets Thrombocytopenia Platelet transfusions, Chemotherapy dose modification [2] Prophylactic transfusion typically for counts < 10,000/µL. Risk of transfusion reactions [2].
Multilineage General Myelosuppression Chemotherapy dose delays/reductions, Novel myeloprotective agents (e.g., Trilaciclib) [2] Dose modifications may impact therapeutic efficacy. New agents aim to prevent multi-lineage suppression [2].

Monitoring Protocol & Experimental Workflow

A critical component of management is consistent monitoring to enable early detection and intervention. The following workflow visualizes the standard protocol for monitoring and managing myelosuppression during treatment.

myelosuppression_workflow start Start Chemotherapy Cycle monitor Regular Blood Monitoring start->monitor decision_neutropenia Neutropenia Detected? monitor->decision_neutropenia  Assess Results decision_anemia Anemia Detected? monitor->decision_anemia  Assess Results decision_thrombocytopenia Thrombocytopenia Detected? monitor->decision_thrombocytopenia  Assess Results action_gcsf Administer G-CSF decision_neutropenia->action_gcsf Yes decision_dose Severe/ Persistent? decision_neutropenia->decision_dose No action_esa Consider ESA/Transfusion decision_anemia->action_esa Yes decision_anemia->decision_dose No action_transfuse Platelet Transfusion decision_thrombocytopenia->action_transfuse Yes decision_thrombocytopenia->decision_dose No action_gcsf->decision_dose action_esa->decision_dose action_transfuse->decision_dose action_dose Dose Delay/Reduction decision_dose->action_dose Yes next_cycle Proceed to Next Cycle decision_dose->next_cycle No action_dose->next_cycle

Diagram: Myelosuppression Monitoring and Management Workflow. This flowchart outlines the decision-making process following regular blood tests, guiding interventions based on the type and severity of cytopenia [2].

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the most critical hematological parameters to monitor in a pre-clinical study of a myelosuppressive drug? The absolute neutrophil count (ANC), hemoglobin (Hb) level, and platelet count are the most critical parameters. Monitoring should be done regularly, as the nadir (lowest point) for different cell lines varies post-chemotherapy administration [1] [2].

Q2: When is primary prophylaxis with G-CSF recommended? Primary prophylaxis (starting in the first cycle) is recommended for chemotherapy regimens with a ≥20% risk of febrile neutropenia. For intermediate-risk regimens (10-20%), patient-specific factors like age and comorbidities should be considered [2].

Q3: What is a key limitation of current lineage-specific supportive care? Most interventions (G-CSFs, ESAs, transfusions) are reactive, administered after the cytopenia has occurred. They are also largely lineage-specific and do not address multilineage myelosuppression comprehensively, creating an unmet need for proactive, multilineage myeloprotection [2].

Q4: Are there any novel agents that prevent rather than treat myelosuppression? Yes, Trilaciclib is an intravenous CDK4/6 inhibitor approved to decrease the incidence of chemotherapy-induced myelosuppression in patients with extensive-stage small cell lung cancer. It is administered before chemotherapy to protect hematopoietic stem and progenitor cells from damage [2].

Important Note on Sourcing Specific Data

  • Consult the official prescribing information for Raltitrexed.
  • Search for clinical practice guidelines from oncology societies (e.g., ASCO, ESMO).
  • Review the primary literature (clinical trials and review articles) specifically on this compound.

References

Mechanisms of Fluoropyrimidine Resistance and Raltitrexed's Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary mechanisms of 5-FU resistance and how Raltitrexed counteracts them.

Mechanism of 5-FU Resistance Description How this compound Addresses This
Altered Drug Metabolism Resistance can arise from reduced anabolic conversion of 5-FU to its active metabolite, FdUMP, or increased catabolism by enzymes like Dihydropyrimidine dehydrogenase (DPD) [1]. This compound is a pre-formed, active antifolate that does not require activation by the same enzymes as 5-FU and is not metabolized by DPD, bypassing this metabolic resistance [2] [3].
Target (TS) Overexpression Elevated levels or activity of Thymidylate Synthase (TS) allow cancer cells to sustain thymidylate production despite 5-FU treatment [1]. This compound is a direct and potent TS inhibitor. Its polyglutamated forms are retained long-term in cells, leading to prolonged and potent TS suppression [4] [5] [6].
Dysregulated Cell Death Defects in apoptosis or autophagy pathways can prevent cell death initiation despite successful TS inhibition [1]. This compound can enhance apoptosis, especially in combination with targeted agents like apatinib, by modulating pathways like Akt and Erk, potentially restoring cell death signals [7].
Impaired Drug Transport Reduced expression of membrane transporters can decrease intracellular 5-FU accumulation. This compound utilizes the Reduced Folate Carrier (RFC) for cellular uptake. Tumors with intact RFC function remain susceptible, offering an alternative route [8] [9].

The following diagram illustrates the key cellular pathways of 5-FU and this compound, highlighting their different sites of action and how this compound avoids common resistance mechanisms.

G cluster_5FU 5-FU Pathway cluster_RTX This compound Pathway 5 5 FU 5-FU (Fluorouracil) DPD DPD Enzyme FU->DPD Catabolism FdUMP Active Metabolite (FdUMP) FU->FdUMP Anabolic Activation Resistance Resistance Mechanisms DPD->Resistance Deficiency causes 5-FU toxicity TS_5FU Thymidylate Synthase (TS) (Target) FdUMP->TS_5FU Inhibits TS_5FU->Resistance Overexpression RTX This compound RFC RFC Transporter RTX->RFC Cellular Uptake RTX_poly This compound Polyglutamates RFC->RTX_poly Polyglutamation FPGS FPGS Enzyme TS_RTX Thymidylate Synthase (TS) (Target) RTX_poly->TS_RTX Potent Inhibition DNA_damage dTTP Depletion & DNA Damage TS_RTX->DNA_damage Leads to

Experimental Models & Key Protocols

To investigate this compound's efficacy in overcoming resistance, researchers use established in vitro and clinical models.

In Vitro Cell Viability and Mechanism Assays

These protocols are fundamental for determining drug sensitivity and understanding the mechanism of action in different cell lines.

  • Cell Lines: Experiments often use pairs of 5-FU-sensitive and 5-FU-resistant colorectal cancer cell lines. Studies also use other cancer types, such as esophageal squamous carcinoma (e.g., KYSE-30, TE-1) or neuroblastoma lines with specific genetic profiles (e.g., MYCN-amplified) [8] [7].
  • Drug Treatment: Cells are treated with a range of concentrations of 5-FU, this compound, or combination therapies for 24–72 hours [7].
  • Viability Assay: Cell viability is typically measured using colorimetric assays like MTS or AlamarBlue. The IC50 (half-maximal inhibitory concentration) is calculated for each drug [8] [7].
  • Key Mechanistic Investigations:
    • Thymidine Rescue: To confirm that cytotoxicity is specifically due to TS inhibition and dTTP depletion, experiments are repeated with the addition of thymidine to the culture medium. A reversal of this compound's effect confirms the mechanism [8].
    • Analysis of DNA Damage: Immunoblotting is used to detect markers of DNA damage response (e.g., phospho-Chk1, γH2AX) to demonstrate replication stress [8].
    • Apoptosis Assay: Flow cytometry with Annexin V/PI staining quantifies the induction of apoptosis following drug treatment [7].
Clinical Trial Designs for Refractory mCRC

Recent clinical studies focus on this compound-based combinations for patients who have failed standard therapies. The workflow below outlines a typical clinical trial design.

G Start Patient Population: mCRC refractory to standard therapies Regimen Treatment Regimen Start->Regimen Cycle 21-Day Treatment Cycle Regimen->Cycle D1 Day 1: IV this compound Cycle->D1 D1_14 Days 1-14: Oral S-1 Cycle->D1_14 D1_14_B Days 1-14: Oral Fruquintinib Cycle->D1_14_B In some protocols Evaluation Tumor Response Evaluation (RECIST v1.1) D1->Evaluation D1_14->Evaluation D1_14_B->Evaluation Endpoints Study Endpoints: ORR, PFS, OS, DCR, Safety Evaluation->Endpoints

This compound in Clinical Practice & Research

Efficacy and Safety Data from Real-World Studies

A real-world study of 44 heavily pretreated mCRC patients receiving a combination of this compound, S-1, and Bevacizumab showed promising results [2]:

Efficacy Parameter Result (Months or %) Safety Outcome Incidence (Any Grade)
Median Overall Survival (OS) 13.5 months Any Treatment-Related Adverse Event 88.6%
Median Progression-Free Survival (PFS) 4.7 months Severe (Grade 3/4) Events Mostly mild to moderate
Disease Control Rate (DCR) 65.1% Treatment-Related Deaths 0%
Critical Considerations for Experimental Design
  • Patient Selection Factors: Clinical data indicates that patients without peritoneal metastases, those with lower baseline CEA levels (≤42.8 ng/mL), and those not heavily pre-treated with both VEGF inhibitors and S-1 may derive greater benefit from this compound-based combinations [2].
  • Toxicity Management: While generally manageable, this compound's toxicities (myelosuppression, gastrointestinal effects, asthenia, and transient liver transaminase elevations) require careful monitoring [5] [6]. Dose adjustment is mandatory in patients with renal impairment, as the drug is primarily cleared by the kidneys [5] [6].

Frequently Asked Questions (FAQs) for Researchers

Q1: In which 5-FU resistant scenarios is this compound most theoretically justified? this compound is strongly indicated preclinically in models with TS overexpression, DPD deficiency, or altered anabolic metabolism that limit FdUMP formation [3] [1]. It offers an alternative pathway to inhibit a common target.

Q2: What are the key differences in the mechanisms of 5-FU and this compound? While both ultimately inhibit TS, their routes are distinct. 5-FU is a pyrimidine analog that requires metabolic activation to FdUMP, which binds to the pyrimidine site of TS. This compound is a folate analog that directly binds to the folate-binding site of TS, and its potency is greatly enhanced and prolonged by intracellular polyglutamation [2] [5] [9].

Q3: Are there any specific biomarkers predicting response to this compound? Beyond general TS expression levels, research in neuroblastoma has shown that MYCN-amplified cell lines exhibit heightened sensitivity to this compound, possibly due to inherent replication stress [8]. In colorectal cancer, low TS expression and specific patient characteristics (see "Critical Considerations" above) are associated with better outcomes [2].

References

Raltitrexed treatment duration and cycle optimization

Author: Smolecule Technical Support Team. Date: February 2026

Raltitrexed Treatment Protocols & Clinical Data

The table below summarizes the standard monotherapy regimen and an investigational combination regimen for advanced colorectal cancer (CRC).

Regimen Name Indication / Phase Dosing Schedule (21-day cycle) Key Efficacy Data (as reference)
This compound Monotherapy [1] [2] Metastatic CRC (Approved) This compound: 3 mg/m², IV infusion over 15 mins, on Day 1 [2]. N/A for this specific protocol

| RSF Regimen [3] | Refractory mCRC (Phase II Trial) | This compound: 3 mg/m² IV, Day 1 (max 5 mg). S-1: 80-120 mg orally, daily for 14 days. Fruquintinib: 5 mg orally, daily for 14 days. | Primary Endpoint: Objective Response Rate (ORR) by RECIST v1.1. Secondary Endpoints: PFS, OS, DCR, QoL, Safety. |

Troubleshooting & Toxicity Management

Managing adverse events is critical for treatment continuity. The following table outlines common toxicities and recommended interventions based on clinical guidelines.

Toxicity Issue Clinical Presentation Recommended Management & Dose Modification

| Haematological Toxicity [2] | Neutropenia, Thrombocytopenia | Delay treatment until recovery (ANC ≥1.0, Platelets ≥75). For ANC <0.5 or Platelets <50: Upon recovery, reduce dose by 25% for subsequent cycles. Febrile neutropenia: Delay treatment, upon recovery reduce by 25%. | | Gastrointestinal Toxicity [1] [2] | Diarrhea, Mucositis | Grade 2: Delay until resolution; 2nd occurrence, reduce dose by 25%. Grade 3/4: Delay until resolution; 1st occurrence, reduce dose by 50%; 2nd occurrence, omit drug. | | Systemic Inflammatory Reaction [4] | Fever, Fatigue, Elevated CRP | Onset 2-9 days post-infusion; rule out infection. Study suggests symptom is drug-related, self-limiting, and resolves within a week. Dexamethasone was investigated for management. | | Renal Impairment & Dosing [1] [2] [5] | Increased drug exposure and toxicity risk | eGFR 45-59 mL/min: Reduce dose by 25-50% and extend cycle to 28 days. eGFR 30-44 mL/min: Reduce dose by 50% and extend cycle to 28 days. eGFR <30 mL/min: Not recommended; use alternative. |

Pharmacokinetic & Mechanistic Insights for Experiment Design

Understanding these properties is essential for designing preclinical and clinical studies.

  • Mechanism of Action: this compound is a folate analogue that directly inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis. Its activity is enhanced via intracellular polyglutamation, which increases its potency and prolongs its action within cells [6] [5].
  • PK/PD Properties: The drug has a long terminal half-life of approximately 257 hours (about 10.7 days), supporting its 3-weekly dosing schedule. It is primarily eliminated renally (40-50% unchanged in urine), making renal function critical for dosing. Plasma protein binding is over 93% [7] [1] [5].
  • A Key Consideration for Combination Therapy: this compound is often explored as a substitute for 5-FU in patients with a history of coronary artery disease or 5-FU-induced cardiotoxicity [8].

The diagrams below illustrate the cellular mechanism of this compound and the clinical management of its associated inflammatory reaction.

G This compound This compound RFC Reduced Folate Carrier (RFC) This compound->RFC Cellular Uptake FPGS Folylpolyglutamate Synthase (FPGS) This compound->FPGS Polyglutamation RFC->this compound Intracellular Polyglutamates This compound-Polyglutamates FPGS->Polyglutamates TS Thymidylate Synthase (TS) Polyglutamates->TS Inhibits DNA_Synthesis Impaired DNA Synthesis TS->DNA_Synthesis Depletes dTMP Cell_Death Cell Death DNA_Synthesis->Cell_Death

Figure 1: Cellular Mechanism of Action of this compound. The drug enters the cell via the Reduced Folate Carrier (RFC) and is polyglutamated, leading to potent and prolonged inhibition of Thymidylate Synthase (TS), ultimately causing cell death.

G Raltitrexed_Infusion This compound Infusion (Day 1) Onset Onset: 2-9 days post-infusion Raltitrexed_Infusion->Onset Symptoms Clinical Symptoms: • Fever • Fatigue • Elevated S-CRP • Elevated IL-6/TNF-α Onset->Symptoms Action Required Action: 1. Rule out infection 2. Supportive care 3. Consider dexamethasone (Symptoms are typically self-limiting) Symptoms->Action

Figure 2: Clinical Management Pathway for this compound-Associated Inflammatory Reaction. A non-infectious systemic inflammatory syndrome can occur after infusion, requiring differential diagnosis and supportive management.

Key Considerations for Protocol Optimization

  • Dosing Interval Justification: The standard 3-week cycle is rationalized by this compound's long half-life and sustained intracellular retention as polyglutamates, enabling prolonged TS inhibition [1] [5].
  • Combination Therapy Rationale: The RSF regimen exemplifies a modern approach to overcoming resistance by combining a TS inhibitor (this compound), a DPD-inhibiting fluoropyrimidine (S-1), and an anti-angiogenic agent (fruquintinib) for synergistic effect [3].
  • Critical Monitoring Parameters: Essential assessments prior to each cycle include Full Blood Count (FBC), Renal Function (EUC, eGFR), and Liver Function Tests (LFTs) [2].

References

Comparative Safety Profiles: Raltitrexed vs. Fluorouracil

Author: Smolecule Technical Support Team. Date: February 2026

The choice between raltitrexed and 5-FU often involves a trade-off between different toxicity risks. The following table summarizes the key differences based on clinical evidence.

Toxicity Type This compound 5-Fluorouracil (5-FU) Clinical Evidence and Context
Oral Mucositis Significantly lower incidence (11.8% grade 3-4) [1] High incidence (47.8% grade 3-4) [1] A primary differentiator. Leads to improved quality of life with this compound [1].
Cardiotoxicity Minimal to no risk; safe alternative for patients with 5-FU-induced cardiotoxicity [2] [3] Mean risk of ~5% (e.g., angina, myocardial infarction) [3] This compound is the preferred option for patients with significant coronary artery disease or prior 5-FU cardiotoxicity [2] [3].
Myelosuppression Comparable and manageable [1] [4] Comparable and manageable [1] Both regimens can cause neutropenia and anemia. Toxicity is generally mild to moderate [4].
Gastrointestinal Similar incidence (e.g., nausea, diarrhea) [1] Similar incidence (e.g., nausea, diarrhea) [1] No significant difference was reported in clinical trials for most GI side effects [1].

Experimental Considerations & Protocols

For researchers designing studies, understanding the mechanistic basis and practical application of these drugs is crucial.

Mechanism of Action and Cardiotoxicity Rationale

The difference in safety stems from their distinct mechanisms of action, as illustrated below. This compound is a direct, specific thymidylate synthase (TS) inhibitor, while 5-FU has multiple non-specific cytotoxic effects.

G Start Drug Administration Ral This compound Start->Ral FiveFU 5-Fluorouracil (5-FU) Start->FiveFU RalMech Inhibits Thymidylate Synthase (TS) Ral->RalMech direct inhibitor FUMetab FdUMP, FUTP, etc. FiveFU->FUMetab metabolized to RalEffect Cytotoxic Effect: Cell death in rapidly dividing cells RalMech->RalEffect blocks DNA synthesis FUMech1 Inhibits Thymidylate Synthase (TS) FUMetab->FUMech1 FdUMP FUMech2 Incorporates into RNA (Dysfunction & Mucositis) FUMetab->FUMech2 FUTP FUMech3 Incorporates into DNA (Faulty repair & damage) FUMetab->FUMech3 FdUTP FUEffect Cytotoxic Effect: Cell death + Non-specific tissue damage (Cardiotoxicity, Mucositis) FUMech1->FUEffect FUMech2->FUEffect FUMech3->FUEffect

Key Clinical Protocols

Here are the standard regimens from key clinical trials you can reference for in vivo studies or when comparing clinical data.

Regimen Indication (in trial) Dosage and Schedule Concurrent Therapy

| SP Regimen (this compound + Cisplatin) | Locally Advanced Nasopharyngeal Carcinoma [1] | This compound: 3 mg/m² IV, Day 1 Cisplatin: 80 mg/m² IV, Day 1 [1] | Concurrent Radiotherapy | | FP Regimen (5-FU + Cisplatin) | Locally Advanced Nasopharyngeal Carcinoma [1] | 5-FU: 800 mg/m²/day continuous IV infusion, Days 1-5 Cisplatin: 80 mg/m² IV, Day 1 [1] | Concurrent Radiotherapy | | This compound Monotherapy | Advanced Colorectal Cancer (2nd line) [4] | This compound: 3 mg/m² IV infusion over 30 minutes, repeated every 21 days [4] | None |

FAQs for Research and Development

What is the strongest preclinical evidence for using this compound over 5-FU? The clearest indication is in models studying cardiotoxicity. A clinical audit demonstrated that zero out of 42 patients who switched to this compound after experiencing 5-FU-induced cardiac events had a recurrence of cardiotoxicity [2]. For studies focusing on oral mucositis or quality of life, the randomized trial showing a drastic reduction in severe mucositis (11.8% vs. 47.8%) provides strong support [1].

Can this compound be combined with immunotherapy? Early clinical evidence suggests yes. A 2025 case report documented the successful and safe use of this compound with carboplatin and pembrolizumab in a patient with metastatic esophageal cancer, showing no unexpected toxicities from the combination over 10 months of treatment [3].

Are there any novel applications where this compound shows enhanced efficacy? Emerging research indicates that this compound's efficacy is significantly enhanced by hyperthermia. A 2021 study using patient-derived colorectal cancer organoids found that this compound had the highest "hyperthermia chemotherapy sensitization enhancement ratio" among seven common chemotherapy drugs tested, suggesting it is a prime candidate for hyperthermic intraperitoneal chemotherapy (HIPEC) [5].

Is there cross-resistance between this compound and 5-FU? Yes, some cross-resistance is expected since both primarily target thymidylate synthase. A study in colorectal cancer patients who had previously responded to a 5-FU-based regimen showed a limited response rate (12%) to second-line this compound [4]. However, the fact that some patients still achieved stable disease (32%) suggests the resistance may not be complete and could be influenced by other factors [4].

Troubleshooting Guide

  • Unexpected High Toxicity with this compound: Check renal function in your model. This compound is primarily cleared renally, and impaired kidney function can lead to increased drug exposure and severe adverse events like myelosuppression [4].
  • Lack of Efficacy in a 5-FU Resistant Model: This is an expected outcome due to cross-resistance. Consider using this compound in a first-line setting or in models with specific vulnerabilities, such as those with high folate requirements.
  • Designing a Study for Cardiotoxicity: Use a patient-derived model with pre-existing coronary artery disease or a model sensitive to 5-FU-induced cardiac events. The ARCTIC study provides a strong clinical protocol to mirror [2].

References

Raltitrexed in patients with peritoneal metastases efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data & Clinical Evidence

The table below summarizes key efficacy findings from preclinical and clinical studies on raltitrexed for peritoneal metastases.

Cancer Type / Model Study Type / Model Treatment Protocol Key Efficacy Findings Citation
Colorectal Cancer (CRC) Clinical Study (Patient Data) 3 mg/m² IV every 21 days 12% PR, 32% SD in relapsed metastatic CRC patients [1]
Gastrointestinal (GI) Cancers Clinical Study (MADO Model) Testing on malignant ascites-derived organoids Organoid drug sensitivity tests showed 78.57%-85.71% accuracy in predicting clinical chemotherapy response [2]
Gastric Cancer Clinical Trial (Safety) 4 mg in 500 ml NS, intraperitoneal during surgery Safe for intraperitoneal application with no significant increase in adverse effects vs. saline control [3]
Colorectal Cancer Preclinical (Xenograft Mouse Model) HIPEC with this compound Hyperthermia significantly enhanced the drug's apoptotic effect in a time-dependent manner [4]

Abbreviations: PR (Partial Response), SD (Stable Disease), IV (Intravenous), HIPEC (Hyperthermic Intraperitoneal Chemotherapy), MADO (Malignant Ascites-Derived Organoids), NS (Normal Saline).

Experimental Protocols for Research

For scientists investigating this compound in laboratory models, here are detailed methodologies from recent studies.

Malignant Ascites-Derived Organoid (MADO) Culture & Drug Testing

This protocol enables ex vivo modeling of patient-specific peritoneal metastases for drug sensitivity prediction [2].

  • Sample Collection & Preparation: Collect malignant ascitic fluid from patients with GI cancers. Centrifuge at 1,500 rpm for 5 minutes, collect the cell pellet, and wash three times with PBS.
  • Organoid Culturing: Resuspend the cell pellet in an EHSgel matrix on ice. Dispense as 30 µL droplets into a 24-well plate and incubate at 37°C for 20-30 minutes for the matrix to solidify. Add 500 µL of complete organoid culture medium and culture at 37°C with 5% CO₂, replacing the medium every 3-4 days.
  • Drug Sensitivity Testing (DST): At passage 5, collect organoids and digest them. Seed 1,000 cells per well in a 96-well plate. After 24 hours, add chemotherapeutic drugs (e.g., this compound, 5-FU, oxaliplatin) based on clinical regimens. Incubate for a designated period and assess cell viability using assays like CCK-8 or MTS to generate drug concentration-viability curves.
In Vivo Hyperthermic Intraperitoneal Chemotherapy (HIPEC) Model

This mouse model tests the efficacy of this compound in a simulated HIPEC setting for colorectal cancer peritoneal metastases [4].

  • Animal Model: Use nude mice (e.g., BALB/c).
  • Peritoneal Metastasis Induction: Inject human colorectal carcinoma cells (e.g., HCT-116, LOVO) intraperitoneally to establish a xenograft model.
  • HIPEC Procedure: Anesthetize the tumor-bearing mice. Instead of laparotomy, use a puncture needle system for perfusion to reduce infection risk.
    • Treatment Groups: Include groups for hyperthermic this compound, normothermic this compound, hyperthermic saline, and control.
    • Parameters: Perfuse with a solution containing this compound. The hyperthermic group should maintain a target intra-abdominal temperature (e.g., 43°C) for a set duration (e.g., 1 hour).
  • Efficacy Assessment: After treatment, sacrifice the animals and examine the abdominal cavity. Count and measure peritoneal metastatic nodules. Analyze tissue samples for apoptosis markers (e.g., TUNEL staining) to confirm therapeutic effect.

Mechanisms of Action & Signaling Pathways

This compound is a specific inhibitor of Thymidylate Synthase (TS), a key enzyme in the de novo synthesis of thymidylate (dTMP), which is essential for DNA replication [5] [6] [7]. Its antitumor effects are mediated through several interconnected mechanisms:

  • Primary Action: this compound and its polyglutamated metabolites potently and competitively inhibit TS. This leads to depletion of dTTP, causing "thymineless death" characterized by DNA strand breaks and apoptosis [6] [8].
  • Induction of Mitochondrial Apoptosis: TS inhibition triggers the mitochondrial apoptotic pathway. This involves:
    • Increased ROS: Overproduction of Reactive Oxygen Species (ROS) [9] [8].
    • Loss of Mitochondrial Membrane Potential (ΔΨm): A compromised inner mitochondrial membrane [8].
    • Regulation of Bcl-2 Family: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 [5] [8].
    • Cytochrome c Release: This leads to the activation of caspase-3, executing cell apoptosis [8].
  • Cell Cycle Arrest: Treatment with this compound induces cell cycle arrest at the G0/G1 phase, preventing cell proliferation [6] [8].
  • Synergy with Other Agents: In ESCC models, this compound enhanced the antitumor effect of the TKI anlotinib by downregulating phosphorylation of Akt and Erk, key survival signaling pathways [5].

The following diagram illustrates the core apoptotic pathway induced by this compound.

G RTX This compound TS Thymidylate Synthase (TS) RTX->TS Inhibits DNA dTTP Depletion DNA Damage TS->DNA Leads to ROS ROS Generation DNA->ROS CellCycle G0/G1 Phase Cell Cycle Arrest DNA->CellCycle Mitochondria Mitochondrial Dysfunction (↓ Membrane Potential) Cytochrome c Release ROS->Mitochondria Apoptosis Caspase-3 Activation Apoptosis Mitochondria->Apoptosis

Diagram 1: Core apoptotic signaling pathway induced by this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Our lab is establishing MADO models for drug screening. What are the critical success factors and common pitfalls?

  • Critical Success Factors:
    • Sample Quality: Process ascitic fluid samples promptly after paracentesis to maintain cell viability [2].
    • Matrix & Medium: Use a qualified extracellular matrix (e.g., EHSgel) and pre-validate the organoid culture medium for your cancer type [2].
    • Passaging Timing: Passage organoids when they reach an optimal size, typically after 7-14 days, to prevent central necrosis [2].
  • Troubleshooting:
    • Low Success Rate: If the culturing success rate is low, ensure the cell pellet is adequately washed to remove residual ascites fluid, which may contain inhibitory factors.
    • Poor Drug Response Correlation: When validating the model, compare organoid drug sensitivity with the patient's clinical outcome. A high Kappa value (e.g., 0.571-0.714) indicates good predictive accuracy [2].

Q2: Why is intraperitoneal (IP) administration of this compound considered for peritoneal metastases, and what does the safety data show?

  • Rationale: The "peritoneum-plasma barrier" limits the penetration of systemically administered drugs into the peritoneal cavity. IP delivery allows for high local drug concentration, directly targeting free cancer cells and micro-metastases [3] [4].
  • Safety Data: A prospective clinical study in gastric cancer patients found that IP administration of 4 mg this compound during surgery was safe. It did not significantly increase the rate of postoperative complications, adverse effects, or alter key blood laboratory parameters compared to a saline control group [3].

Q3: Beyond TS inhibition, what other molecular mechanisms contribute to this compound's antitumor effect? Research indicates that this compound's mechanism is multi-faceted. Key additional pathways include:

  • ER Stress Activation: In prostate cancer cells, this compound was shown to induce apoptosis by impeding HSPA8 expression, leading to increased Reactive Oxygen Species (ROS) and subsequent Endoplasmic Reticulum (ER) stress [9].
  • Synergistic Signaling Inhibition: In ESCC, the combination of this compound and anlotinib led to enhanced antitumor effects by downregulating phosphorylation of Akt and Erk, which are crucial for cell survival and proliferation [5].

References

Raltitrexed Combination Therapy: Efficacy & Toxicity Profiles

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the clinical outcomes and primary toxicities of key Raltitrexed-based combinations from the search results.

Combination & Context Study Details Efficacy Summary Primary Toxicity Profile (Grade 3-4)

| This compound + Irinotecan (First-line for Advanced CRC) [1] | Phase II (N=91)

  • This compound: 3 mg/m², Day 1
  • Irinotecan: 350 mg/m², Day 1
  • Cycle: every 21 days [1] | Overall Response Rate: 34% Median Overall Survival: 15.6 months [1] | - Diarrhea: 15%
  • Nausea/Vomiting: 4%
  • Transaminitis: 7%
  • Febrile Neutropenia: 3%
  • Anemia: 6% [1] | | This compound Monotherapy (Second-line for Advanced CRC after Irinotecan+5-FU) [2] | Pilot Study (N=25)
  • This compound: 3 mg/m²
  • Cycle: every 21 days [2] | Overall Response Rate: 12% Disease Control Rate (PR+SD): 44% [2] | - Neutropenia (G3): 28%
  • Anemia (G1-2): 36%
  • Mucositis (G1-2): 13.5% [2] | | This compound-Based Therapy (For patients with FP-induced Cardiotoxicity or high cardiac risk) [3] | Single-Center Experience (N=247) (Various combinations & monotherapy) [3] | For advanced disease:
  • Median Overall Survival: 23.7 months [3] | - Any Cardiotoxicity: 5%
  • Cardiotoxicity-associated death: <0.1% [3] |

Experimental Protocols & Rationale

1. Irinotecan + this compound (First-line for Advanced Colorectal Cancer)

  • Rationale & Mechanism: This combination leverages two non-cross-resistant agents with different targets. Irinotecan is a topoisomerase I inhibitor, while this compound is a specific Thymidylate Synthase (TS) inhibitor. Preclinical models indicate sequence-specific synergy, where short-term pre-exposure to SN-38 (Irinotecan's active metabolite) followed by this compound results in a synergistic cell kill [4] [1].
  • Recommended Protocol [1]:
    • Day 1:
      • Administer Irinotecan 350 mg/m² via a 30-minute intravenous infusion.
      • After a 30-minute interval, administer This compound 3 mg/m² via a 15-minute intravenous infusion.
    • Cycle Frequency: Repeat every 21 days.
    • Pre-medication: Include atropine for cholinergic symptoms and a 5-HT3 receptor antagonist for nausea/vomiting prophylaxis.
    • Dose Modifications:
      • Hematological: Reduce all drugs by 25% for grade 3 toxicity and 50% for grade 4 toxicity.
      • Non-hematological: Reduce dose by 25% for grade 2 diarrhea/stomatitis and 50% for grade 3. Withdraw treatment for grade 4 events.
      • Renal Impairment: Calculate creatinine clearance before each cycle. Delay treatment or reduce this compound dose by 50% for reduced clearance [1].

2. This compound as an Alternative for Cardiotoxicity

  • Rationale: Fluoropyrimidines (5-FU, Capecitabine) are associated with cardiotoxicity. This compound provides a viable alternative for patients with a significant cardiac history or prior fluoropyrimidine-induced cardiotoxicity, as it has a different mechanism and a more favorable cardiac safety profile [5] [3].
  • Patient Selection: This strategy is specifically indicated for patients with:
    • Documented cardiotoxicity (e.g., angina, arrhythmia, myocardial infarction) during prior fluoropyrimidine therapy.
    • Significant pre-existing cardiovascular risk factors that preclude the safe use of fluoropyrimidines [5] [3].
  • Administration:
    • This compound can be used as monotherapy (3 mg/m² every 21 days) or in combination with other agents like oxaliplatin [3] [6].
    • Despite the lower cardiac risk, monitoring is still advised, as cardiotoxic events can occur in a small percentage (around 5%) of this high-risk population [3].

Toxicity Mitigation & Troubleshooting FAQs

Q1: How can severe diarrhea be managed in patients receiving Irinotecan and this compound? A: This is a key dose-limiting toxicity.

  • Proactive Management: Instruct patients to have loperamide on hand and begin at the first sign of loose stools.
  • Dose Adjustment: Adhere strictly to protocol-defined dose reductions for subsequent cycles (25% for grade 2, 50% for grade 3). Grade 4 diarrhea should lead to treatment discontinuation [1].
  • Supportive Care: Ensure adequate hydration and electrolyte replacement. Hospitalization may be required for severe cases.

Q2: What is the critical factor for achieving synergistic effect when combining Irinotecan and this compound? A: Drug sequencing is critical. Preclinical data consistently shows that Irinotecan (or its active metabolite SN-38) must be administered BEFORE this compound to achieve a synergistic cell kill. The reverse sequence is antagonistic [4] [1]. The clinical protocol of administering Irinotecan 30 minutes before this compound is designed to replicate this synergistic sequence [1].

Q3: Which patient population is this compound best suited for, from a safety perspective? A: this compound is a strategically important option for two main groups:

  • Patients with Fluoropyrimidine-Induced Cardiotoxicity: It is the standard alternative for patients who experienced cardiac events with 5-FU or Capecitabine [5] [3].
  • Patients with High Cardiac Risk: Those with significant cardiovascular history for whom fluoropyrimidines are considered too risky [5] [3].

Q4: What are the key monitoring parameters for this compound-based therapy? A: Routine monitoring is essential for safety.

  • Hematological: Complete blood counts before each cycle to monitor for neutropenia and anemia [2] [1].
  • Renal Function: Serum creatinine and calculated creatinine clearance before every cycle, as this compound is cleared renally and requires dose adjustment or delay for impairment [1].
  • Liver Function: Liver enzymes and bilirubin, as transaminitis can occur [1] [6].
  • Mucositis: Patient-reported symptoms and clinical examination [2].

Experimental Workflow & Mechanism of Action

The diagram below outlines the key experimental considerations for designing a this compound combination therapy study, based on the preclinical and clinical data.

G cluster_mechanism Key Mechanism: TS Inhibition cluster_combinations Combination Partners cluster_critical_factors Critical Experimental Factors Start Design this compound Combination Study TS This compound inhibits Thymidylate Synthase (TS) Start->TS Irinotecan Irinotecan (Topo I Inhibitor) Start->Irinotecan DNA Impairs DNA synthesis and repair TS->DNA Blocks dTMP production Sequencing Drug Sequencing (e.g., Irinotecan → this compound) Irinotecan->Sequencing Preclinical Synergy Platinum Platinum Agents (Preclinical caution) FP 5-FU (Sequence Dependent) PatientSelect Patient Selection (Cardiac history, Renal function) ToxMonitor Toxicity Monitoring (Diarrhea, Myelosuppression) PatientSelect->ToxMonitor

References

Raltitrexed versus 5-FU overall survival metastatic CRC

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy & Safety: Head-to-Head Data

The table below summarizes key efficacy and safety outcomes from comparative studies. A large meta-analysis of randomized controlled trials (RCTs) concluded that raltitrexed-based regimens and 5-FU-based regimens lead to equivalent overall survival (OS) and overall response rate (ORR) in patients with advanced colorectal cancer [1]. However, specific trial designs and schedules can influence outcomes.

Parameter This compound 5-Fluorouracil (5-FU) Context & Evidence
Overall Survival (OS) Equivalent to 5-FU [1] Equivalent to this compound [1] Pooled analysis of multiple RCTs [1].
Objective Response Rate (ORR) ~10-21% [2] [1] ~20-28% [2] ORR can vary based on line of therapy and combination with other drugs [2].
Progression-Free Survival (PFS) Inferior to infusional 5-FU in one trial [2] Superior to this compound in one trial [2] In the FFCD 9601 trial, this compound had shorter PFS vs. LV5FU2 [2].

| Common Grade 3/4 Toxicities | Higher rates of severe neutropenia, vomiting, and overall grade 3/4 toxicity [2]. Risk of severe diarrhea & myelosuppression [3]. | Lower severe toxicity vs. This compound in direct comparison [2]. Palmar-plantar erythrodysesthesia (hand-foot syndrome) with infusional regimens [3]. | Toxicity profiles are distinct; management strategies differ [2] [3]. | | Treatment-related Mortality | Increased risk noted in some studies (e.g., ~6% vs. <1% for infusional 5-FU) [3]. | Lower risk in direct comparison [3]. | Requires careful patient selection and monitoring [3]. | | Administration | 15-minute IV infusion every 3 weeks [3]. | Requires complex schedules: bolus or continuous infusion over hours/days [3]. | this compound offers a more convenient outpatient regimen [3] [1]. |

Mechanistic and Resistance Profiles

The two drugs, while both targeting thymidylate synthase (TS), have distinct mechanisms of action and resistance profiles, which underpin their clinical differences and potential for non-cross-resistance.

Mechanisms of Action

The following diagram illustrates the distinct intracellular pathways through which 5-FU and this compound exert their cytotoxic effects.

Mechanisms of Resistance

Resistance to 5-FU is often driven by the upregulation of Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD), the key catabolic enzyme for 5-FU [4]. In contrast, resistance to this compound can arise from reduced expression of the Reduced Folate Carrier (RFC) and/or decreased polyglutamation, which is necessary for its intracellular retention and potency [5] [1].

These non-overlapping resistance mechanisms are the basis for using this compound in patients who have failed 5-FU-based therapy. Multiple studies have confirmed that this compound retains clinical activity in 5-FU-resistant mCRC, validating the lack of complete cross-resistance [6] [1].

Key Experimental Models & Protocols

The evidence for the efficacy and mechanisms of these drugs comes from various well-established preclinical and clinical models.

Patient-Derived Organoid (PDO) Models for Synergy Screening

This modern platform is used to evaluate drug synergism, particularly with hyperthermia (e.g., for Hyperthermic Intraperitoneal Chemotherapy - HIPEC).

  • Workflow Summary:
    • Sample Source: Tumor cells are extracted from patient colorectal cancer samples or cell lines (e.g., SW620, SW480) [7].
    • Organoid Culture: Single cells are encapsulated in 3D Matrigel droplets using microfluidics to form uniform microspheres, which are cultured in specialized medium containing growth factors (e.g., noggin, R-spondin 1, EGF) [7].
    • Drug Testing: Established organoids are exposed to chemotherapy drugs at different temperatures (37°C control vs. 43°C for hyperthermia) for a set duration (e.g., 90 minutes) [7].
    • Viability Assay: Cell viability is quantified using a Cell Counting Kit-8 (CCK-8) assay, and half-maximal inhibitory concentration (IC50) values are calculated [7].
    • Data Analysis: The Hyperthermia Chemotherapy Sensitization Enhancement Ratio (HCSER) is calculated to identify drugs most enhanced by hyperthermia [7]. This model identified this compound as having significant hyperthermia synergism [7].
In Vivo Models for Studying Chemotherapy-Induced Stemness

Mouse models and patient-derived tumor organoids (PDTOs) are critical for understanding long-term effects of therapy, such as cancer stem cell (CSC) enrichment.

  • Workflow Summary:
    • Model: ApcMin/+/Lgr5EGFP mice or PDTOs are treated with 5-FU [8].
    • Observation: Analysis of residual tumors shows 5-FU-induced activation and enrichment of CSCs, driven by p53-mediated activation of the WNT/β-catenin pathway [8].
    • Intervention: Combinatorial treatment of a WNT inhibitor (e.g., LGK974) with 5-FU is tested [8].
    • Outcome Measurement: Tumor regrowth after treatment discontinuation is significantly suppressed by the combination therapy compared to 5-FU alone [8].
Clinical Trial Design for Refractory mCRC

Phase II trials provide evidence for later-line treatment strategies.

  • Protocol (Example: S-1 + this compound):
    • Patients: Heavily pretreated mCRC patients who have failed fluoropyrimidine, irinotecan, and oxaliplatin [4].
    • Regimen:
      • This compound: 3 mg/m² intravenous infusion on Day 1 [4].
      • S-1: Oral administration twice daily for 14 days, based on body surface area (e.g., 80-120 mg/day) [4].
    • Cycle: Repeated every 21 days until disease progression or unacceptable toxicity [4].
    • Endpoints: Primary endpoint is Objective Response Rate (ORR) assessed by RECIST 1.1. Secondary endpoints include Progression-Free Survival (PFS), Overall Survival (OS), and safety [4].

Strategic Considerations for Drug Development

For researchers and drug developers, the data suggests several strategic directions:

  • Leveraging Non-Cross Resistance: The distinct resistance mechanisms of this compound and 5-FU provide a strong rationale for their sequential use or combination in drug development programs targeting refractory mCRC [6] [1].
  • Optimizing Combination Therapies: this compound's compatibility with other agents (e.g., oxaliplatin, irinotecan, and targeted therapies like bevacizumab and fruquintinib) opens avenues for creating novel, more effective regimens with manageable toxicity profiles [5] [9] [6].
  • Expanding into Niche Indications: this compound is a valuable option for patients with 5-FU intolerance, such as those who experience severe hand-foot syndrome or, importantly, cardiotoxicity [1]. It is also a rational choice for patients with DPD enzyme deficiency, where 5-FU is contraindicated [6].
  • Utilizing Advanced Preclinical Models: Patient-derived organoid libraries are powerful tools for high-throughput screening of drug synergism, enabling a more personalized approach to identifying effective combinations, especially for complex treatment modalities like HIPEC [7].

Conclusion

References

Raltitrexed patient preference versus infusional 5-FU

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

The table below summarizes the core characteristics of Raltitrexed and infusional 5-FU based on clinical trial data and reviews.

Feature This compound Infusional 5-FU
Mechanism of Action Direct, specific thymidylate synthase (TS) inhibitor; forms polyglutamates for prolonged intracellular effect [1] Antimetabolite; inhibits TS and misincorporates into RNA/DNA, causing multifaceted cell damage [2]
Primary Target Thymidylate Synthase (TS) [1] Thymidylate Synthase (TS), RNA, and DNA [2]
Efficacy in Advanced CRC Similar median survival to 5-FU/LV regimens (e.g., 9.7-10.9 months) [1] Established backbone of combination regimens; similar median survival in comparative trials [1]
Common Side Effects Asthenia, nausea/vomiting, fever, transient transaminase elevation [1] Diarrhea, mucositis, hand-foot syndrome, neutropenia, cardiotoxicity [1] [3] [4]
Key Administration Note 15-minute IV infusion once every 3 weeks [1] [5] Requires prolonged infusion (e.g., 24-hour infusion over several days) or use of a portable pump [1] [3]
Dose Individualization Crucial based on renal function (creatinine clearance) [6] Crucial based on DPD enzyme activity [3]

Detailed Experimental Data and Protocols

For a deeper dive, here is a summary of key experimental findings and methodological details from the literature.

Patient Preference Study

A 1998 study directly investigated patient preferences, which is a key metric for your guide.

  • Objective: To determine patient preference for the scheduling and side-effect profiles of this compound versus the Mayo Clinic regimen (a bolus 5-FU/LV regimen) [5].
  • Method: 82 patients with advanced colorectal cancer were interviewed and asked to report how "upsetting" they would find the likely side effects and administration regimens of each drug, using a visual analog scale [5].
  • Findings: When the side-effect and administration attributes were combined into an overall profile, 91% of patients selected the profile of the this compound regimen (P < .001). Patients considered mucositis (more common with 5-FU) the most upsetting side effect and asthenia (more common with this compound) the least [5].
Population Pharmacokinetics of this compound
  • Objective: To investigate the population pharmacokinetics of this compound and identify patient covariates contributing to interpatient variability [6].
  • Method: Patient covariate and concentration-time data were collected from early clinical trials. Data were fitted using nonlinear mixed-effects modeling to generate population mean estimates for clearance and volume of distribution. The relationship between pharmacokinetic parameters and patient covariates was examined [6].
  • Findings: A three-compartment model best fit the data. The final model showed that creatinine clearance significantly influenced this compound clearance, explaining 35% of its variability. Body weight and serum albumin accounted for 56% of the variability in the volume of distribution [6].

Mechanistic Pathways and Experimental Workflows

The distinct mechanisms of action for these two TS inhibitors are a fundamental point of differentiation. The diagram below illustrates their intracellular pathways.

G cluster_5FU 5-Fluorouracil (5-FU) Pathways cluster_Ral This compound Pathway Start Extracellular Space 5 5 Start->5 This compound This compound Start->this compound FU 5-FU FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FdUMP->FdUTP TS_inhib Inhibits Thymidylate Synthase (TS) FdUMP->TS_inhib RNA_incorp Misincorporation into RNA FUTP->RNA_incorp DNA_incorp Misincorporation into DNA FdUTP->DNA_incorp Cell_Death Cell Death RNA_incorp->Cell_Death DNA_damage DNA Damage & Strand Breaks DNA_incorp->DNA_damage DNA_damage->Cell_Death Ral_PolyG This compound Polyglutamates This compound->Ral_PolyG TS_inhib_Ral Prolonged Inhibition of Thymidylate Synthase (TS) Ral_PolyG->TS_inhib_Ral dTMP_depletion dTMP Depletion TS_inhib_Ral->dTMP_depletion dTMP_depletion->Cell_Death

The experimental workflow for screening this compound's synergy with hyperthermia using patient-derived organoids (PDOs) is a modern preclinical method, as shown below.

G Start Patient Tumor Sample A Tissue Digestion & Single-Cell Extraction Start->A B Encapsulation in Matrigel Microspheres A->B C Culture for 7 Days (37°C) B->C D Established Organoid Library C->D E1 Drug Treatment at 37°C (Control) D->E1 E2 Drug Treatment at 43°C for 90 min (Hyperthermia) D->E2 F Cell Viability Assay (CCK-8) E1->F E2->F G Calculate HCSER* F->G H Identify Synergistic Drugs (e.g., this compound) G->H End Recommend for HIPEC H->End lab *HCSER: Hyperthermia Chemotherapy Sensitization Enhancement Ratio

Key Insights for Drug Development

  • Leverage Specific Dosing & Toxicity Profiles: this compound's infrequent dosing is a significant advantage for patient quality of life [5]. Its different toxicity profile (less mucositis/diarrhea, more asthenia/nausea) offers an alternative for patients intolerant to 5-FU's side effects [1].
  • Explore Novel Combinations and Settings: Research indicates this compound's potential in new areas, such as showing synergistic effects with hyperthermia in patient-derived organoid models [7] and as part of modern triple-therapy regimens for refractory metastatic CRC [8].
  • Implement Proactive Toxicity Management: The well-established link between this compound clearance and renal function [6] and between 5-FU toxicity and DPD deficiency [3] underscores the necessity for pre-treatment screening and dose adjustment to improve safety.

References

Raltitrexed efficacy in bevacizumab-pretreated patients

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Clinical Studies

The table below summarizes the key efficacy outcomes from recent studies investigating raltitrexed-based combinations in bevacizumab-pretreated mCRC patients.

Study Type (Publication Year) Patient Population & Regimen Sample Size Overall Survival (OS) Progression-Free Survival (PFS) Objective Response Rate (ORR) Disease Control Rate (DCR)
Real-World Study (2023) [1] [2] Heavily pretreated mCRC; this compound + S-1 + Bevacizumab 44 13.5 months 4.7 months 7.0% 65.1%
Phase II Trial (2021) [3] Refractory mCRC; this compound + S-1 + Bevacizumab 44 12.2 months (367 days) 3.7 months (110 days) 15.9% 54.5%
Phase II Trial (2024) [4] Second-line mCRC; this compound-based chemo + Bevacizumab 100 17.6 months 8.4 months 25.5% (SALIRI group) 87.2% (SALIRI group)

These studies demonstrate that this compound-based combinations can provide a significant survival benefit even in heavily pretreated patient populations. The 2024 study highlights its strong potential in the second-line setting [4], while the other studies confirm its value as a later-line option [1] [3] [2].

Detailed Experimental Protocols

To evaluate the efficacy and safety of these regimens, the cited studies employed rigorous clinical trial designs.

  • Study Populations: The trials enrolled patients with histologically confirmed metastatic colorectal adenocarcinoma who had progressed on standard therapies, including fluoropyrimidine-based chemotherapy (like 5-FU), oxaliplatin, and irinotecan [3] [4]. Prior treatment with bevacizumab was permitted.
  • Treatment Regimens:
    • This compound + S-1 + Bevacizumab: Patients received intravenous This compound (3-4 mg/m² on Day 1) and bevacizumab (7.5 mg/kg on Day 1), along with oral S-1 (80-120 mg per day for 14 days) in a 21-day cycle [3] [2].
    • This compound-based chemo + Bevacizumab: Patients received either the SALIRI regimen (this compound + irinotecan) or the SALOX regimen (this compound + oxaliplatin) in combination with bevacizumab, also in 21-day cycles [4].
  • Endpoints and Assessments: The primary endpoint in these studies was often the Objective Response Rate (ORR) [3] or Progression-Free Survival (PFS) [4]. Tumor response was evaluated by investigators every 6-9 weeks using RECIST version 1.1 criteria [3] [2]. Safety was monitored through adverse events graded by NCI Common Terminology Criteria for Adverse Events (CTCAE) [3] [2].

Pharmacological Rationale and Workflow

The therapeutic strategy of combining this compound, S-1, and bevacizumab is designed to overcome chemotherapy resistance through multiple synergistic mechanisms, as illustrated below.

G cluster_mechanism Mechanisms of Combination Therapy 5-FU Resistance in mCRC 5-FU Resistance in mCRC DPD Enzyme Upregulation DPD Enzyme Upregulation 5-FU Resistance in mCRC->DPD Enzyme Upregulation TS Enzyme Upregulation TS Enzyme Upregulation 5-FU Resistance in mCRC->TS Enzyme Upregulation 5-FU Catabolism 5-FU Catabolism DPD Enzyme Upregulation->5-FU Catabolism  Increases 5-FU Target Inhibition 5-FU Target Inhibition TS Enzyme Upregulation->5-FU Target Inhibition  Confers Resistance S-1 (Tegafur + Gimeracil) S-1 (Tegafur + Gimeracil) Inhibits DPD Enzyme Inhibits DPD Enzyme S-1 (Tegafur + Gimeracil)->Inhibits DPD Enzyme Enhances 5-FU Bioavailability Enhances 5-FU Bioavailability Inhibits DPD Enzyme->Enhances 5-FU Bioavailability This compound This compound Directly Inhibits TS Enzyme Directly Inhibits TS Enzyme This compound->Directly Inhibits TS Enzyme Bypasses 5-FU Resistance Bypasses 5-FU Resistance Directly Inhibits TS Enzyme->Bypasses 5-FU Resistance Bevacizumab Bevacizumab Inhibits Angiogenesis (VEGF) Inhibits Angiogenesis (VEGF) Bevacizumab->Inhibits Angiogenesis (VEGF) Suppresses Tumor Blood Supply Suppresses Tumor Blood Supply Inhibits Angiogenesis (VEGF)->Suppresses Tumor Blood Supply Synergistic Antitumor Effect Synergistic Antitumor Effect Enhances 5-FU Bioavailability->Synergistic Antitumor Effect Bypasses 5-FU Resistance->Synergistic Antitumor Effect Suppresses Tumor Blood Supply->Synergistic Antitumor Effect

This diagram illustrates the multi-targeted approach to overcoming 5-FU resistance in metastatic colorectal cancer.

  • S-1's Role: S-1 contains gimeracil, a potent dihydropyrimidine dehydrogenase (DPD) inhibitor. By blocking DPD, it reduces the catabolism of 5-FU (which is a metabolite of tegafur, another component of S-1), thereby increasing its bioavailability and overcoming one key resistance mechanism [5].
  • This compound's Role: this compound is a direct thymidylate synthase (TS) inhibitor. It targets the same enzyme as 5-FU but binds to a different site (the folate-binding site) and does not require DPD for metabolism. This allows it to bypass common 5-FU resistance pathways [2].
  • Bevacizumab's Role: Bevacizumab, an anti-VEGF antibody, continuously inhibits angiogenesis. This suppresses the tumor's blood supply and is an established strategy in mCRC management that can be effectively combined with various chemotherapies [3] [4].

Key Insights for Drug Development

  • Favorable Safety Profile: The combination of this compound, S-1, and bevacizumab was generally well-tolerated. Most adverse events were mild to moderate, and no treatment-related deaths were reported in these studies, indicating a manageable safety profile for heavily pretreated patients [1] [3].
  • Emerging Combinations: Research continues to evolve. A new multicenter, phase II trial registered in 2024 will evaluate a regimen of This compound, S-1, and Fruquintinib (RSF), replacing bevacizumab with a small-molecule VEGFR inhibitor. This highlights ongoing efforts to optimize this therapeutic backbone [5].

References

Raltitrexed combination therapy ORR versus monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Raltitrexed Therapy Efficacy in mCRC at a Glance

Regimen Therapy Line ORR (Objective Response Rate) Key Survival Data Reference Study Type
Irinotecan + this compound Second-line 17.6% mPFS: 4.9 mos; mOS: 13.1 mos Prospective Phase II [1]
S-1 + this compound + Bevacizumab ≥ Third-line (Heavily pretreated) 7.0% mPFS: 4.7 mos; mOS: 13.5 mos Retrospective Real-World [2] [3]
S-1 + this compound (RS) Third-line 13.0% Data not fully specified in protocol Study Protocol (Cited historical data) [4]
This compound-based (vs. 5-FU-based) First-line (across multiple trials) ~21.0% (No significant difference from 5-FU) Equivalent overall survival to 5-FU Meta-analysis of RCTs [5]

Key Experimental Methodologies

The data in the table comes from rigorous clinical studies. Here are the standard protocols they used for patient treatment and evaluation.

  • Treatment Schedules:

    • Irinotecan + this compound: Administered in a 21-day cycle. Patients received This compound (3 mg/m², intravenous, Day 1) followed by irinotecan (180 mg/m², intravenous, Day 1) [1].
    • S-1 + this compound + Bevacizumab: Also a 21-day cycle. The regimen consisted of This compound (4 mg/m², intravenous, Day 1), bevacizumab (7.5 mg/kg, intravenous, Day 1), and S-1 (orally, twice daily for 14 days). The S-1 dose was based on body surface area (40 mg, 50 mg, or 60 mg, twice daily) [2] [3].
  • Patient Response Assessment:

    • Tumor Imaging: Tumor size was measured using CT or MRI scans [2] [1].
    • Evaluation Criteria: Tumor response was evaluated according to the RECIST 1.1 guidelines (Response Evaluation Criteria in Solid Tumors). This standardized criteria is used to define complete response, partial response, stable disease, and progressive disease [2] [1].
    • Safety Monitoring: Adverse events were systematically recorded and graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events [2] [1].

Mechanisms of Action and Synergy

This compound is not simply another 5-FU; it has a distinct mechanism that provides a rationale for combination therapy.

  • This compound's Unique Mechanism: this compound is a specific thymidylate synthase (TS) inhibitor. It enters the cell via the reduced folate carrier and is metabolized to polyglutamates. These polyglutamates potently and directly inhibit TS, a key enzyme for DNA synthesis, leading to "thymineless death" of cancer cells [6]. This mechanism is different from 5-FU, which has multiple mechanisms of action and binds to a different site on the TS enzyme [2].

  • Scientific Rationale for Combination:

    • With S-1: Preclinical studies suggest that This compound and 5-FU (the active component of S-1) have an incompletely overlapping spectrum of antitumor activity. This compound can increase the incorporation of 5-FU metabolites into RNA, potentially leading to enhanced, synergistic cell kill [7]. The following diagram illustrates the complementary mechanisms that lead to this synergy.

    G This compound This compound TS TS This compound->TS Directly Inhibits RNA RNA This compound->RNA Increases incorporation S1 S1 S1->TS Inhibits via different site S1->RNA Metabolites incorporated DNA_Synthesis DNA_Synthesis TS->DNA_Synthesis Disrupts Cell_Death Cell_Death DNA_Synthesis->Cell_Death RNA->Cell_Death

    This compound and S-1 Synergistic Mechanism

    • With Irinotecan: The synergy here is schedule-dependent. Pre-treatment of colon cancer cells with the active metabolite of irinotecan (SN-38) prior to this compound has been shown to consistently result in a synergistic cell kill effect [7].

Interpretation and Context

  • Improved Outcomes in Refractory Disease: The most significant benefit for this compound combinations appears in patients who have progressed on prior 5-FU-based therapies. This is likely due to its non-overlapping mechanism of action and lack of complete cross-resistance with 5-FU, providing a valuable therapeutic option after standard treatments fail [1].
  • Evolving Standard of Care: It is important to note that the control arms in these studies (like TAS-102 or regorafenib monotherapy) also show modest ORRs, typically below 5-13% in the third-line setting [4] [8]. The combinations presented here aim to improve upon these baseline figures.

References

Raltitrexed cost-effectiveness analysis versus standard regimens

Author: Smolecule Technical Support Team. Date: February 2026

Cost and Clinical Outcomes: Raltitrexed vs. Historical Regimens

The table below summarizes key findings from a 2002 UK economic substudy, which provides a direct cost-effectiveness comparison. It's important to note that treatment standards and costs have evolved since this study was conducted [1].

Regimen Mean Total Societal Cost (1999/00 UK £) Cost Comparison Overall Survival Quality of Life Key Toxicity Concerns
This compound £2,616 Intermediate Similar to de Gramont & Lokich [1] Inferior to de Gramont & Lokich [1] Increased toxicity [1]
de Gramont £5,051 Highest Comparable clinical outcome with Lokich [1] Equally effective as Lokich [1] N/A (baseline for comparison)
Lokich (PVI 5FU) £2,576 Lowest Comparable clinical outcome with de Gramont [1] Equally effective as de Gramont [1] Higher toxicity & hand-foot syndrome [1]

Efficacy in Advanced Colorectal Cancer: A Network Meta-Analysis View

A 2017 Bayesian network meta-analysis compared the short- and long-term efficacy of 10 first-line chemotherapy regimens, providing a broader context of where this compound and its combinations stand [2].

Regimen Overall Response Rate (ORR) 1-Year Progression-Free Survival Cluster Analysis Conclusion
FOLFOX / FOLFIRI Higher than FF or this compound [2] Higher than FF or this compound [2] Superior short & long-term efficacy [2]
This compound (monotherapy) Baseline for comparison [2] Baseline for comparison [2] Not in top-performing groups [2]
TOMOX (this compound + Oxaliplatin) Higher than this compound alone [2] Higher than this compound alone [2] Superior short & long-term efficacy [2]

Key Insight: The analysis suggested that This compound in combination with Oxaliplatin (TOMOX) showed promising efficacy and was recommended for clinical use, whereas this compound as a single agent was outperformed by modern combination regimens [2].

Mechanism of Action and Experimental Analysis

For researchers, understanding the molecular pharmacology and validated experimental methods is crucial.

  • Mechanism of Action: this compound is a quinazoline-based folate analog and a specific inhibitor of Thymidylate Synthase (TS). It is metabolically converted to polyglutamated forms inside cells, which leads to prolonged and potent inhibition of TS, disrupting DNA synthesis and inducing apoptosis [3] [4].
  • Key Experimental Workflow: The following diagram outlines a common in vitro protocol used to study this compound's effects on cancer cells, based on a study in gastric cancer cell lines [4].

G Start Treat SGC7901 Human Gastric Cancer Cells with this compound CCK8 Cell Viability Assay (CCK-8) Start->CCK8 Morphology Morphological Analysis (Hoechst 33258 Staining) Start->Morphology FlowCytometry Flow Cytometry Analysis Start->FlowCytometry Molecular Molecular Analysis Start->Molecular SubFlow1 Annexin V/PI Staining for Apoptosis FlowCytometry->SubFlow1 SubFlow2 Propidium Iodide Staining for Cell Cycle FlowCytometry->SubFlow2 SubFlow3 JC-1 Staining for Mitochondrial Membrane Potential FlowCytometry->SubFlow3 SubFlow4 DCFH-DA Staining for Reactive Oxygen Species FlowCytometry->SubFlow4 End Data Synthesis: Confirm Mitochondrial Apoptosis Pathway SubFlow1->End SubFlow2->End SubFlow3->End SubFlow4->End SubMol1 Caspase-3 Activity Assay Molecular->SubMol1 SubMol2 Western Blot (Bax, Bcl-2, Cytochrome c, etc.) Molecular->SubMol2 SubMol3 qPCR for TS mRNA Expression Molecular->SubMol3 SubMol1->End SubMol2->End SubMol3->End

The molecular pathway of this compound-induced apoptosis identified through such experiments can be summarized as follows:

G Ralt This compound Exposure TS Inhibition of Thymidylate Synthase (TS) Ralt->TS Upreg Upregulation of TS Protein & mRNA Ralt->Upreg Feedback Loop DNA Disruption of DNA Synthesis TS->DNA Bax ↑ Expression of Pro-apoptotic Bax DNA->Bax Bcl2 ↓ Expression of Anti-apoptotic Bcl-2 DNA->Bcl2 Moto Moto Bax->Moto Alters Balance Bcl2->Moto Alters Balance Mito Mitochondrial Dysfunction ROS Production of Reactive Oxygen Species (ROS) Mito->ROS CyC Release of Cytochrome c Mito->CyC Casp Activation of Caspase-3 CyC->Casp Apop Execution of Apoptosis (Nuclear Fragmentation) Casp->Apop

Contemporary Clinical Applications

While the direct cost-effectiveness data is limited, recent studies highlight niches where this compound remains relevant:

  • Later-line Treatment for mCRC: Real-world studies show that This compound combined with S-1 and Bevacizumab is a promising regimen for heavily pretreated metastatic colorectal cancer, demonstrating manageable toxicity and median overall survival of around 13.5 months [5] [3].
  • Use in Other Cancers: Research indicates that This compound plus Oxaliplatin (TOMOX) is explored as a combination for transarterial chemoembolization (TACE) in unresectable hepatocellular carcinoma, showing potential benefits [6].

The search results indicate that a complete, up-to-date cost-effectiveness analysis comparing this compound to all current standard regimens (like FOLFOX/FOLFIRI with biologics) is not available. The most robust direct cost data is from 2002, and treatment landscapes have significantly changed since then.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

458.12600561 Da

Monoisotopic Mass

458.12600561 Da

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

180-184 °C
180 - 184 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FCB9EGG971

Drug Indication

For the treatment of malignant neoplasm of colon and rectum
Mesothelioma of the pleura

Mechanism of Action

Raltitrexed is an antineoplastic Agents and folic acid antagonists. Raltitrexed inhibits thymidylate synthase (TS) leading to DNA fragmentation and cell death. It is transported into cells via a reduced folate carrier. Inside the cell Raltitrexed is extensively polyglutamated, which enhances thymidylate synthase inhibitory power and duration. Inhibition of this enzyme results in decreased synthesis of thymidine triphosphate which is required for DNA synthesis.

Metabolism Metabolites

Raltitrexed is transported into cells via a reduced folate carrier. Inside the cell it is extensively polyglutamated by the enzyme folyl polyglutamate synthetase to polyglutamate forms.

Wikipedia

Raltitrexed

Biological Half Life

198 hours

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Surmont VF, van Meerbeeck JP. Raltitrexed in mesothelioma. Expert Rev Anticancer Ther. 2011 Oct;11(10):1481-90. Review. PubMed PMID: 21999120.
2: Wilson KS, Malfair Taylor SC. Raltitrexed: optimism and reality. Expert Opin Drug Metab Toxicol. 2009 Nov;5(11):1447-54. Review. PubMed PMID: 19863453.
3: Hind D, Tappenden P, Tumur I, Eggington S, Sutcliffe P, Ryan A. The use of irinotecan, oxaliplatin and raltitrexed for the treatment of advanced colorectal cancer: systematic review and economic evaluation. Health Technol Assess. 2008 May;12(15):iii-ix, xi-162. Review. PubMed PMID: 18462574.
4: Cao S, Bhattacharya A, Durrani FA, Fakih M. Irinotecan, oxaliplatin and raltitrexed for the treatment of advanced colorectal cancer. Expert Opin Pharmacother. 2006 Apr;7(6):687-703. Review. PubMed PMID: 16556086.
5: Van Cutsem E, Cunningham D, Maroun J, Cervantes A, Glimelius B. Raltitrexed: current clinical status and future directions. Ann Oncol. 2002 Apr;13(4):513-22. Review. PubMed PMID: 12056700.
6: Lloyd Jones M, Hummel S, Bansback N, Orr B, Seymour M. A rapid and systematic review of the evidence for the clinical effectiveness and cost-effectiveness of irinotecan, oxaliplatin and raltitrexed for the treatment of advanced colorectal cancer. Health Technol Assess. 2001;5(25):1-128. Review. PubMed PMID: 11990245.
7: Cunningham D, Zalcberg J, Maroun J, James R, Clarke S, Maughan TS, Vincent M, Schulz J, González Barón M, Facchini T. Efficacy, tolerability and management of raltitrexed (Tomudex) monotherapy in patients with advanced colorectal cancer. a review of phase II/III trials. Eur J Cancer. 2002 Mar;38(4):478-86. Review. PubMed PMID: 11872339.
8: Caponigro F, Avallone A, Budillon A, Comella P, Comella G. Raltitrexed/5-fluorouracil-based combination chemotherapy regimens in anticancer therapy. Anticancer Drugs. 2001 Jul;12(6):489-97. Review. PubMed PMID: 11459994.
9: Clarke SJ, Beale PJ, Rivory LP. Clinical and preclinical pharmacokinetics of raltitrexed. Clin Pharmacokinet. 2000 Dec;39(6):429-43. Review. PubMed PMID: 11192475.
10: Royce ME, Hoff PM, Padzur R. Novel chemotherapy agents for colorectal cancer: oral fluoropyrimidines, oxaliplatin, and raltitrexed. Curr Oncol Rep. 1999;1(2):161-7. Review. PubMed PMID: 11122814.

Explore Compound Types